4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLBFMTKGSSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282603 | |
| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24526-69-0 | |
| Record name | 24526-69-0 | |
| Source | DTP/NCI | |
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| Record name | 24526-69-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS No. 24526-69-0)
In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets and exhibit diverse physicochemical properties. The coumarin nucleus, a benzopyran-2-one system, is a quintessential example of such a scaffold. Fused with a reactive carbonitrile moiety, the derivative This compound (also known as 3-Cyano-4-methylcoumarin) represents a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1][2]
This guide provides a comprehensive technical overview of this compound, identified by CAS Number 24526-69-0 .[1][3][4] We will delve into its chemical identity, synthesis methodologies, key physicochemical and spectroscopic properties, and its burgeoning applications in medicinal chemistry and beyond. The insights herein are curated to empower researchers in leveraging this molecule's full potential in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid, typically appearing white to light yellow.[1][4] Its structure integrates the rigid, planar coumarin ring system with a methyl group at the C4 position and an electron-withdrawing nitrile group at the C3 position. This specific arrangement of functional groups dictates its reactivity and biological profile.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 24526-69-0 | [1][3][4] |
| Molecular Formula | C₁₁H₇NO₂ | [1] |
| Molecular Weight | 185.18 g/mol | [1] |
| IUPAC Name | 4-methyl-2-oxochromene-3-carbonitrile | [1] |
| Synonyms | 3-Cyano-4-methylcoumarin, 4-Methyl-2-oxo-2H-1-benzopyran-3-carbonitrile | [1][2] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 194.0 to 198.0 °C | [1][4] |
| Solubility | High solubility in organic solvents; moderate in water | [1] |
| SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C#N | [1] |
Synthesis Methodologies: From Classic Condensations to Green Chemistry
The synthesis of the this compound core is most classically achieved through multi-component reactions (MCRs), which offer high atom economy and procedural simplicity.
The Knoevenagel Condensation Approach
The Knoevenagel condensation is a cornerstone reaction for forming C-C bonds and is highly effective for synthesizing this coumarin derivative.[1] The general principle involves the reaction of a compound with an active methylene group (like malononitrile) with a carbonyl compound. In a common variant for this scaffold, an aromatic aldehyde, malononitrile, and a cyclic active methylene compound are reacted in a single pot.
Rationale: This one-pot, three-component synthesis is efficient, minimizing waste and purification steps. The choice of catalyst (often a base like piperidine or a Lewis acid) is critical for activating the methylene group and facilitating the cyclization cascade. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration/tautomerization to yield the stable chromene ring.
Protocol: Generalized One-Pot Synthesis
This protocol is a generalized representation based on common literature procedures for related chromene derivatives.
-
Reaction Setup: To a mixture of an appropriate salicylaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature or under reflux. Reaction times can vary significantly, from minutes to several hours, depending on the specific reactants and conditions. Microwave-assisted protocols can dramatically reduce reaction times to as little as 5 minutes.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
Green Synthesis Approaches
Reflecting the growing demand for sustainable chemistry, recent research has focused on developing greener syntheses. This includes using water as a solvent, employing biodegradable catalysts (such as those derived from agricultural waste), or conducting reactions under solvent-free conditions with ultrasound irradiation.[5][6] These methods not only reduce environmental impact but can also lead to higher yields and simpler product isolation.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Signal/Range |
| FT-IR (KBr, cm⁻¹) | C≡N (nitrile) stretch | ~2200 cm⁻¹ |
| C=O (lactone) stretch | ~1710 cm⁻¹ | |
| C=C (aromatic) stretch | ~1600 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | Aromatic protons | δ 7.2-7.9 ppm (multiplets) |
| CH₃ (methyl) protons | δ ~2.4 ppm (singlet) | |
| ¹³C NMR (DMSO-d₆) | C=O (lactone carbon) | δ ~160 ppm[7] |
| C≡N (nitrile carbon) | δ ~115-120 ppm[8] | |
| Aromatic carbons | δ ~110-155 ppm | |
| CH₃ (methyl carbon) | δ ~20 ppm[8] |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and specific substitution patterns on the aromatic ring.
Applications in Drug Discovery and Materials Science
The rigid structure and diverse functionalization potential of the chromene scaffold make it a focal point of intense research.
Antimicrobial and Antifungal Activity
Coumarin derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][9] The 4H-chromene core, in particular, has been shown to be effective against various bacterial and fungal strains, including resistant pathogens like Staphylococcus aureus and Candida albicans.[6] The mechanism of action is often attributed to the inhibition of essential cellular processes like protein and nucleic acid synthesis.[6]
Anticancer and Enzyme Inhibition
The chromene-3-carbonitrile scaffold is a key pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against numerous cancer cell lines.[5]
-
Mechanism of Action: One significant mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. A 4H-chromene-3-carbonitrile derivative was shown to selectively inhibit Bcl-2 in human leukemic cells, thereby inducing apoptosis.[10]
-
Enzyme Inhibition: this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism.[1] This property makes it a valuable tool for studying drug-drug interactions. Furthermore, related chromene derivatives have been developed as potent tyrosinase inhibitors, with potential applications in treating skin hyperpigmentation.[8]
Applications in Materials Science
Beyond biology, the photophysical properties of this scaffold are of significant interest. The extended π-conjugated system of coumarins gives rise to fluorescent properties, leading to their investigation and use as:
-
Laser Dyes: Certain derivatives are used as gain mediums in tunable dye lasers.[1]
-
Nonlinear Optical (NLO) Materials: The molecular structure can be engineered to exhibit strong NLO properties, which are valuable for applications in optoelectronics and photonics.[1]
Safety, Handling, and Storage
As with any active chemical compound, proper safety protocols must be strictly followed when handling this compound.
Table 3: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2][4] |
| H315: Causes skin irritation. | [2] | |
| H319: Causes serious eye irritation. | [2] | |
| Precautionary Statements | P261: Avoid breathing dust. | [2][4] |
| P270: Do not eat, drink or smoke when using this product. | [4] | |
| P280: Wear protective gloves/protective clothing/eye protection. | [2] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | [2][4] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [4] |
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generation of dust.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This compound is far more than a simple organic molecule; it is a testament to the power of privileged scaffolds in scientific innovation. Its straightforward synthesis, coupled with a rich spectrum of biological activities and intriguing photophysical properties, secures its place as a high-value compound for researchers. From developing next-generation antibiotics and anticancer therapies to engineering advanced optical materials, the potential applications for this versatile chromene derivative are vast and continue to expand. This guide serves as a foundational resource to aid scientists in harnessing its unique characteristics for future discoveries.
References
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National Institutes of Health (NIH). (2016, June 30). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Available from: [Link]
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SpectraBase. 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available from: [Link]
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PubMed Central. (2024, September 28). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Available from: [Link]
-
ResearchGate. Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]
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Medknow Publications. Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Available from: [Link]
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Scientia Iranica. Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Available from: [Link]
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ChemSynthesis. (2025, May 20). 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. Available from: [Link]
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MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available from: [Link]
-
Taylor & Francis Online. In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. Available from: [Link]
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PubMed Central. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet. Available from: [Link]
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ResearchGate. Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. Available from: [Link]
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ACS Omega. (2022, December 13). Versatile and Sustainable Approach to Access Biologically Relevant Chromeno[2,3-b]pyridine and Benzylpyrazolyl Coumarin Derivatives Using Graphitic Carbon Nitride as a Reusable Heterogeneous Catalyst. Available from: [Link]
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4-Methyl-2-oxo-2H-chromene-3-carbonitrile: A Comprehensive Technical Guide for Drug Discovery and Materials Science
An In-depth Technical Guide
Abstract: 4-Methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetically versatile coumarin derivative that has garnered significant attention as a privileged scaffold in medicinal chemistry and a functional component in materials science. Its unique combination of a reactive nitrile group, an activated methyl group, and the inherent photophysical properties of the coumarin core makes it a valuable building block for a diverse range of applications. This guide provides a detailed examination of its chemical properties, established synthetic protocols, reactivity, and key applications, offering researchers and drug development professionals a thorough resource for leveraging this potent molecule.
Introduction: The Significance of the 3-Cyano-4-Methylcoumarin Scaffold
Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds found extensively in nature and are renowned for their broad spectrum of biological activities. The introduction of specific functional groups onto the coumarin nucleus can profoundly influence its physicochemical properties and therapeutic potential. The this compound structure is of particular interest due to the synergistic effect of its substituents. The electron-withdrawing nitrile group at the C3 position enhances the electrophilicity of the pyrone ring and serves as a key handle for chemical modification. The methyl group at the C4 position exhibits vinylogous reactivity, allowing for further structural elaboration. This unique substitution pattern has led to its exploration in diverse fields, from the development of novel anticancer and antimicrobial agents to the creation of advanced optical materials.[1][2]
Core Physicochemical & Spectroscopic Data
A fundamental understanding of a compound's physical and spectroscopic properties is essential for its effective application in research and development.
Chemical Identity and Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇NO₂ | [1][3] |
| Molecular Weight | 185.18 g/mol | [1][3] |
| CAS Number | 24526-69-0 | [1][3][4] |
| Appearance | White to light yellow solid/crystalline powder | [1] |
| Melting Point | 194-198 °C | [1] |
| Solubility | High solubility in organic solvents (e.g., DMSO, DMF); moderate solubility in water | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a singlet corresponding to the C4-methyl protons, typically appearing around δ 2.4-2.7 ppm. The aromatic protons on the fused benzene ring resonate as a series of multiplets in the δ 7.3-7.8 ppm region.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum displays distinct signals for the key functional groups: the lactone carbonyl (C2) at ~160 ppm, the nitrile carbon (C≡N) near 115 ppm, and the C4-methyl carbon at ~20 ppm. The carbons of the aromatic and pyrone rings appear between 116 and 155 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the principal functional groups. A strong, sharp absorption band for the nitrile (C≡N) stretch is observed around 2220 cm⁻¹. The lactone carbonyl (C=O) stretch appears as a very strong band in the 1720-1740 cm⁻¹ region. C=C stretching vibrations from the aromatic and pyrone rings are present in the 1600-1450 cm⁻¹ range.
-
Mass Spectrometry (MS) : The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 185, confirming the molecular weight of the compound.
Synthesis and Chemical Reactivity
The synthesis of this compound is efficient and its structure offers multiple sites for subsequent chemical transformations.
Optimized Synthetic Protocol: Knoevenagel-Pechmann Condensation
The most common and reliable synthesis involves a one-pot reaction that combines principles of the Knoevenagel condensation and the Pechmann reaction. This involves the condensation of a substituted salicylaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization (lactonization). An alternative, also widely cited, is the reaction of 4-methylcoumarin with malononitrile under basic conditions.[1]
Step-by-Step Experimental Protocol
-
Reactant Charging: To a solution of 4-hydroxyacetophenone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).
-
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq), to the stirred mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product typically precipitates as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol to remove residual catalyst and unreacted starting materials. For higher purity, the product can be recrystallized from glacial acetic acid or ethanol to yield fine, off-white crystals.
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target coumarin.
Chemical Reactivity
The molecule's functionality allows for a range of chemical transformations:
-
Nitrile Group Reactions: The nitrile can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid (4-methyl-2-oxo-2H-chromene-3-carboxylic acid) or amide, respectively.[1] This provides a gateway to further amide-coupling or esterification reactions.
-
Vinylogous Reactivity of the C4-Methyl Group: The methyl group is activated by the conjugated system and can participate in condensation reactions. For instance, it can react with aldehydes in a Mannich-type reaction, extending the conjugated system and forming styryl-like derivatives, which is particularly useful in the development of dyes and probes.[2]
-
Nucleophilic Attack on the Pyrone Ring: The α,β-unsaturated lactone system can undergo nucleophilic addition reactions, although this requires strong nucleophiles. Treatment with alkoxide or hydroxide ions can lead to ring-opening followed by esterification or hydrolysis of the nitrile group.[1]
Applications in Research and Development
The unique chemical architecture of this compound makes it a valuable scaffold in both life sciences and material sciences.
Medicinal Chemistry & Drug Development
Derivatives of this coumarin have shown significant potential across several therapeutic areas. The core structure acts as a pharmacophore that can be decorated to optimize potency and selectivity.
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of 4-methylcoumarin derivatives against various cancer cell lines.[5] The planar coumarin ring can facilitate DNA intercalation, while specific functionalizations can lead to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or cytochrome P450 enzymes (specifically CYP1A2).[1] This makes it a compound of high interest in medicinal chemistry.[1]
-
Antimicrobial & Anti-inflammatory Agents: The scaffold has been investigated for its antimicrobial and antifungal properties.[1] Furthermore, certain derivatives have exhibited promising anti-inflammatory activity, potentially through the inhibition of inflammatory pathways.[1]
Diagram: Potential Anticancer Mechanisms of Action
Caption: Potential mechanisms for the anticancer activity of derivatives.
Materials Science
The inherent fluorescence of the coumarin core makes this compound and its derivatives attractive for applications in materials science.
-
Laser Dyes: Research has demonstrated the potential of 3-cyanocoumarins to function as effective blue laser dyes due to their high quantum yields and photostability.[1]
-
Nonlinear Optical (NLO) Materials: The extended π-conjugation and the presence of donor-acceptor groups in its derivatives make them candidates for the development of materials with NLO properties, which are crucial for applications in optoelectronics and telecommunications.[1]
Conclusion
This compound is a high-value chemical entity with a robust and accessible synthetic pathway. Its strategic functionalization provides multiple avenues for chemical modification, leading to a vast library of derivatives. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents solidifies its status as a privileged scaffold in drug discovery. Concurrently, its excellent photophysical properties position it as a promising component for advanced optical materials. This guide underscores the compound's versatility and provides a foundational resource for scientists aiming to explore its full potential.
References
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4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. (n.d.). SpectraBase. URL: [Link]
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K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (n.d.). National Institutes of Health (NIH). URL: [Link]
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Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. (2022). ResearchGate. URL: [Link]
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Syntheses, reactivity, and biological applications of coumarins. (2024). National Institutes of Health (NIH). URL: [Link]
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Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. (2024). ResearchGate. URL: [Link]
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Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica. URL: [Link]
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4-ethyl-2-oxo-2H-chromene-3-carbonitrile. (n.d.). ChemSynthesis. URL: [Link]
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Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. (2017). ResearchGate. URL: [Link]
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Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). MDPI. URL: [Link]
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7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile. (n.d.). MD Topology. URL: [Link]
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N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. URL: [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). National Institutes of Health (NIH). URL: [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. URL: [Link]
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3-Cyanocoumarin. (n.d.). PubChem. URL: [Link]
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Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2015). Taylor & Francis Online. URL: [Link]
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Reactions of 4-Chloro-3-formylcoumarin with Arylhydrazines. (2012). ResearchGate. URL: [Link]
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Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: this compound, a prominent member of the coumarin family, stands as a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, and characterization. We delve into the mechanistic details of its primary synthetic routes, including the classic Knoevenagel condensation and modern green chemistry approaches. Furthermore, this document explores its significant biological activities, with a particular focus on its role as an enzyme inhibitor, and discusses the therapeutic potential of its derivatives in areas such as oncology and neurodegenerative diseases. This technical paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Nomenclature and Structural Framework
The compound in focus is systematically named 4-methyl-2-oxochromene-3-carbonitrile according to IUPAC nomenclature.[1] It is also widely known by its common synonym, 3-cyano-4-methylcoumarin.[1] Its structure is characterized by a benzopyran-2-one (coumarin) core, with a methyl group at the C4 position and a nitrile group at the C3 position. This specific arrangement of functional groups is crucial to its chemical reactivity and biological profile.
The unique combination of the chromene framework with a carbonitrile group at a key position imparts distinct chemical reactivity and biological properties to the molecule.[1]
Physicochemical Characteristics
The compound presents as a white to light yellow solid with a defined melting point and specific solubility properties, which are critical for its handling, reaction setup, and formulation in biological assays.[1]
| Property | Value | Reference |
| CAS Number | 24526-69-0 | [1][2][3] |
| Molecular Formula | C₁₁H₇NO₂ | [1][2] |
| Molecular Weight | 185.18 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 194°C - 198°C | [1] |
| Solubility | High in organic solvents; moderate in water | [1] |
Synthetic Strategies and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through condensation reactions that build the heterocyclic ring system.
Cornerstone Synthesis: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental and widely employed strategy for preparing this class of compounds.[1] This method's versatility has made it a mainstay in coumarin carbonitrile synthesis.[1] The reaction typically involves the condensation of an o-hydroxyaryl ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.
Causality of Experimental Choice: The choice of a basic catalyst (e.g., piperidine, triethylamine) is critical. Its function is to deprotonate the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular cyclization (an O-alkylation) and dehydration are driven by the formation of the stable, aromatic benzopyranone ring system.
Caption: Knoevenagel condensation workflow for synthesis.
Green and Advanced Synthetic Protocols
To align with the principles of green chemistry, modern synthetic approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide rapid and uniform heating.[1] This can dramatically shorten reaction times from hours to mere minutes while often improving product yields.[1] The rationale lies in the efficient energy transfer directly to the polar molecules in the reaction mixture, accelerating the rate of reaction.
-
Ultrasound-Assisted Synthesis: Sonication introduces energy via acoustic cavitation, creating localized high-pressure and high-temperature microenvironments.[4][5] This enhances mass transfer and accelerates the reaction rate, providing another efficient, solvent-minimal route to chromene derivatives.
Post-Synthetic Chemical Transformations
The synthesized compound is a valuable intermediate for creating a library of derivatives. The nitrile and coumarin core can undergo various transformations:
-
Nitrile Hydrolysis: Under basic conditions (e.g., 10% NaOH), the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.[1] This opens up further derivatization possibilities via ester or amide formation.
-
Nucleophilic Reactions: The compound readily reacts with nucleophiles. For instance, treatment with hydrazine hydrate yields stable hydrazide derivatives, which are valuable synthons in medicinal chemistry.[1] Reaction with alkoxides can produce ester derivatives through nucleophilic substitution.[1]
Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Key Observables |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the C4-methyl group, and potentially other characteristic shifts depending on the solvent. |
| ¹³C NMR | Resonances for the carbonyl carbon (C2), the nitrile carbon (C3), the olefinic carbons of the pyranone ring, the methyl carbon, and the carbons of the aromatic ring. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (lactone carbonyl) stretch, and C=C stretches of the aromatic and pyran rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (185.18 g/mol ), along with a characteristic fragmentation pattern. |
Note: Specific chemical shifts and absorption frequencies can be found in various chemical databases and literature sources.[4][6][7][8]
Biological Activity and Therapeutic Potential
The this compound scaffold and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive for drug development.[5][9][10]
Primary Mechanism of Action: Enzyme Inhibition
A significant reported activity of this compound is the inhibition of cytochrome P450 enzymes, specifically CYP1A2 .[1]
Trustworthiness and Rationale: CYP enzymes are central to the metabolism of a vast majority of clinical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions by slowing the clearance of co-administered drugs, potentially increasing their plasma concentration to toxic levels. Therefore, identifying compounds like this compound as CYP inhibitors is a critical step in preclinical drug safety assessment and pharmacology research.[1]
Caption: Role of CYP1A2 inhibition in drug metabolism.
Broad-Spectrum Therapeutic Potential of Derivatives
While the parent compound is a valuable tool, its derivatives have shown promise in several therapeutic areas:
-
Anticancer Activity: Numerous 4H-chromene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer.[9][11] Their mechanisms often involve the induction of apoptosis.[9]
-
Anti-inflammatory Effects: Derivatives of 2-amino-4H-chromene-3-carbonitrile have demonstrated potent in-vitro anti-inflammatory activity.[4]
-
Antimicrobial and Antifungal Properties: The chromene scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal activities.[1][11]
-
Neuroprotection: Related coumarin and chromene structures have been investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against key enzymes like cholinesterases and β-secretase.[12][13]
-
Tyrosinase Inhibition: Certain 4H-chromene-3-carbonitrile derivatives have been developed as potent tyrosinase inhibitors, suggesting applications in treating hyperpigmentation disorders.[14]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and biological evaluation of the title compound.
Protocol: Knoevenagel Synthesis
Objective: To synthesize this compound from 2-hydroxyacetophenone and malononitrile.
Materials:
-
2-Hydroxyacetophenone (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Absolute Ethanol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-hydroxyacetophenone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Add piperidine (0.2 eq) to the mixture dropwise while stirring.
-
Attach a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove impurities.
-
Purify the product by recrystallization from hot ethanol to yield pure, crystalline this compound.
-
Dry the final product under vacuum and determine its melting point and spectroscopic characteristics (NMR, IR, MS) for confirmation.
Protocol: In Vitro CYP1A2 Inhibition Assay (Fluorescent)
Objective: To determine the inhibitory potential (IC₅₀) of the compound against human CYP1A2.
Materials:
-
Recombinant human CYP1A2 enzyme
-
Fluorogenic probe substrate for CYP1A2 (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Furafylline)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in buffer.
-
In a 96-well plate, add the buffer, NADPH regenerating system, and the test compound dilutions (or positive control/vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately start kinetic reading on a fluorescence plate reader (at appropriate excitation/emission wavelengths for the metabolized product) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Conclusion and Future Perspectives
This compound is more than a simple heterocyclic compound; it is a validated and highly versatile platform for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research should focus on expanding the library of its derivatives through combinatorial chemistry, exploring their potential against new and emerging therapeutic targets, and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The development of scalable, environmentally benign synthetic routes will further enhance its utility for both academic and industrial applications.
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Mphahane, N., et al. (n.d.). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - PubMed Central. [Link]
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ResearchGate. (n.d.). Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. [Link]
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PubMed Central. (2024, September 28). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of the target 4-methyl-2-oxo-2H-chromene Schiff's bases 4a–d. [Link]
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Kumar, V., et al. (2020, August 5). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
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Sciforum. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]
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MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]
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RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
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4-Methyl-2-oxo-2H-chromene-3-carbonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and application of this compound (CAS No: 24526-69-0). Known colloquially as 3-cyano-4-methylcoumarin, this heterocyclic compound is built upon the privileged coumarin scaffold, a structural motif renowned for its broad pharmacological and photophysical properties. This document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of its structural features, spectroscopic characterization, synthetic methodologies, and its emerging role as a versatile building block in medicinal chemistry and materials science. We will explore the causality behind its chemical reactivity and biological activity, grounded in authoritative scientific literature.
Introduction: The Significance of a Privileged Scaffold
This compound belongs to the coumarin family, a class of benzopyran-2-one compounds widely distributed in the plant kingdom and recognized for their significant therapeutic potential.[1] The core coumarin structure is a versatile pharmacophore, and its derivatization has led to compounds with anticoagulant, anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3][4]
The subject of this guide, with the molecular formula C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol , is distinguished by the strategic placement of a methyl group at the C4 position and a cyano (nitrile) group at the C3 position.[5] This specific substitution pattern endows the molecule with unique electronic properties and chemical reactivity, making it a valuable intermediate for synthesizing more complex molecules and a subject of interest for its intrinsic biological activities, including enzyme inhibition.[5] This guide will deconstruct its molecular architecture to provide a foundational understanding for its application in advanced research.
Molecular Architecture and Physicochemical Properties
The structure of this compound is a fusion of a benzene ring with an α-pyrone ring, forming the characteristic coumarin backbone. The electronic landscape of this scaffold is heavily influenced by the electron-withdrawing nature of the lactone carbonyl (C=O) and the nitrile (-C≡N) group, contrasted with the electron-donating effect of the methyl (-CH₃) group.
Core Structure and Key Functional Groups
-
Benzopyran-2-one Core: This planar, bicyclic system is the foundation of the molecule's photophysical properties and provides a rigid scaffold for orienting functional groups for biological target interaction.
-
α,β-Unsaturated Lactone: The C3-C4 double bond is conjugated with the C2-carbonyl group, creating an electrophilic site susceptible to nucleophilic attack (Michael addition).
-
C3-Nitrile Group: A potent electron-withdrawing group that significantly influences the molecule's reactivity. The nitrile is a key functional handle for further chemical modification, such as hydrolysis to a carboxylic acid or reaction with nucleophiles like hydrazine.[5]
-
C4-Methyl Group: This group provides steric bulk and possesses an electron-donating inductive effect, influencing the electronic density of the pyrone ring.
Spectroscopic Elucidation
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.
-
~2200-2230 cm⁻¹: A sharp peak corresponding to the C≡N stretching vibration of the nitrile group.
-
~1700-1740 cm⁻¹: A strong absorption from the C=O stretch of the α,β-unsaturated lactone.
-
~1600 cm⁻¹ & ~1450-1500 cm⁻¹: Absorptions corresponding to the C=C stretching vibrations within the aromatic and pyrone rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would provide clear signals for the different hydrogen environments. We would anticipate a singlet for the methyl protons (-CH₃) around δ 2.5-2.8 ppm and a complex multiplet pattern for the four aromatic protons on the fused benzene ring in the δ 7.2-7.8 ppm region.
-
¹³C NMR: The carbon spectrum would confirm the presence of all 11 unique carbon atoms. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbonyl carbon (C=O) around δ 160 ppm, the methyl carbon (-CH₃) around δ 20 ppm, and multiple signals in the aromatic region (δ 110-155 ppm).[7]
-
X-Ray Crystallography Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[8] While the specific crystal structure for this compound is not detailed in the provided search results, analysis of related chromene derivatives reveals key structural motifs.[4][9] The coumarin ring system is typically planar or near-planar. The bond lengths and angles would be consistent with a conjugated system, showing partial double-bond character in the C-O and C-C bonds of the pyrone ring. Such structural data is invaluable for computational modeling and understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for crystal packing and ligand-receptor binding.[9]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of the molecule.
| Property | Value | Reference(s) |
| CAS Number | 24526-69-0 | [5] |
| Molecular Formula | C₁₁H₇NO₂ | [5] |
| Molecular Weight | 185.18 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 194°C to 198°C | [5] |
| Solubility | High in organic solvents, moderate in water | [5] |
| IUPAC Name | 4-methyl-2-oxochromene-3-carbonitrile | [5] |
| Synonyms | 3-cyano-4-methylcoumarin | [5] |
Synthesis and Chemical Reactivity
The construction of the this compound scaffold is most efficiently achieved through well-established condensation reactions. Understanding these pathways is crucial for producing the compound and its derivatives for further study.
Primary Synthetic Pathway: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of coumarin synthesis and represents the most widely employed strategy for preparing this molecule. The reaction involves the condensation of a phenol with a β-keto ester (Pechmann condensation) or, more specifically for this structure, the reaction between a salicylaldehyde derivative and an active methylene compound like ethyl cyanoacetate, followed by cyclization. A highly effective variation involves a three-component reaction of a salicylaldehyde, malononitrile, and an appropriate carbonyl compound, often catalyzed by a base.[2]
The causality behind this reaction lies in the activation of the methylene compound (malononitrile) by a base (e.g., piperidine, triethylamine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a cascade of condensation and intramolecular cyclization (via attack of the phenolic hydroxyl group) to form the stable chromene ring system.
Caption: Generalized workflow for the synthesis of chromene-3-carbonitriles via Knoevenagel condensation.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a superior method, dramatically reducing reaction times from hours to minutes while often improving yields.[5]
Objective: To synthesize this compound.
Materials:
-
Acetylsalicylic aldehyde (or other suitable salicylaldehyde precursor)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the salicylaldehyde precursor and malononitrile in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled power (e.g., 25-30 watts) for a short duration (e.g., 5 minutes), monitoring the reaction progress by TLC.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed for further purification.
-
Validation: Confirm the structure and purity of the synthesized compound using melting point analysis, IR, and NMR spectroscopy.
Relevance and Applications in Drug Discovery
The this compound scaffold is not merely a synthetic curiosity; it is a platform for developing potent, biologically active agents. Its derivatives have demonstrated a wide range of pharmacological activities.
Pharmacological Profile
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 4-methylcoumarin derivatives against various human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[1] The specific substitutions on the coumarin ring are critical for modulating this activity, with dihydroxy-substituted derivatives often showing enhanced potency.[1]
-
Antioxidant and Neuroprotective Effects: 4-methylcoumarins, especially those bearing ortho-dihydroxy or ortho-diacetoxy substituents on the benzene ring, have shown considerable potential as antioxidants and radical scavengers.[10][11][12] This activity is crucial for neuroprotection, as these compounds can inhibit oxidative stress-induced neuronal damage, making them promising scaffolds for developing treatments for neurodegenerative diseases.[10]
-
Enzyme Inhibition:
-
Cytochrome P450 (CYP) Inhibition: The parent compound has been identified as an inhibitor of CYP enzymes, particularly CYP1A2.[5] This is highly relevant in drug development, as co-administration of a CYP inhibitor can alter the metabolism and pharmacokinetics of other drugs, leading to potential drug-drug interactions.
-
Tyrosinase Inhibition: Derivatives of the related 4H-chromene-3-carbonitrile scaffold have been synthesized and identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[6] This makes them attractive candidates for treating skin hyperpigmentation disorders.
-
Caption: Mechanism of tyrosinase inhibition by chromene-3-carbonitrile derivatives in melanogenesis.
Conclusion and Future Outlook
This compound is a structurally elegant and functionally significant molecule. Its rigid, planar scaffold, combined with the unique electronic interplay of its methyl, oxo, and nitrile functional groups, provides a robust platform for chemical synthesis and drug design. The well-established Knoevenagel condensation allows for its efficient and scalable production, while the reactivity of its functional groups offers numerous avenues for derivatization.
The demonstrated potential of its analogues as anticancer, neuroprotective, and enzyme-inhibiting agents underscores its importance for medicinal chemists. Future research should focus on expanding the library of derivatives, conducting detailed structure-activity relationship (SAR) studies, and elucidating the precise molecular mechanisms behind their biological effects. The continued exploration of this privileged scaffold holds considerable promise for the discovery of novel therapeutics and advanced functional materials.
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Sarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Food Chemistry, 139(1-4), 389-395. Available from: [Link]
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Pedersen, J. Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Journal of Pharmacy and Pharmacology, 59(12), 1721-1728. Available from: [Link]
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ResearchGate. (2009). Synthesis and antioxidant activity of selected 4-methylcoumarins. Available from: [Link]
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Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(3), 1216-1225. Available from: [Link]
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Azimi, M., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports, 14(1), 1-14. Available from: [Link]
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ResearchGate. (2021). Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]
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Akinyemi, A., et al. (2016). Crystal Structures of 4-Methyl-2-Oxo-2h-Chromene-7,8-Diyl Diacetate and 4-Methyl-2-Oxo-2h-Chromene-7,8-Diyl Bis(pent-4-Ynoate). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 681-686. Available from: [Link]
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Sirbu, D., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 42. Available from: [Link]
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MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]
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Pîrnău, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. Available from: [Link]
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Arshad, M., et al. (2015). Crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o868-o869. Available from: [Link]
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Kumar, D., et al. (2011). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Organic & Biomolecular Chemistry, 9(19), 6543-6546. Available from: [Link]
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Ghorpade, S. S., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(1), 1-12. Available from: [Link]
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ResearchGate. (2020). Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Abstract: This guide provides a comprehensive overview of the synthetic pathways to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a significant heterocyclic compound with broad applications in medicinal chemistry and materials science. We delve into the core chemical principles, offer detailed, field-proven experimental protocols, and explain the causality behind methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this coumarin derivative's synthesis, from reaction mechanism to final product characterization.
Introduction and Strategic Importance
This compound, also known as 3-cyano-4-methylcoumarin, is a versatile scaffold in modern organic synthesis and drug discovery. The coumarin core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific functionalization of this derivative—a methyl group at the 4-position and a cyano group at the 3-position—imparts unique chemical reactivity and biological activity.
This compound serves as a crucial building block for more complex molecules and has demonstrated potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is vital in drug metabolism studies.[3] Furthermore, its derivatives are explored for anti-inflammatory and anticancer applications.[3] Beyond pharmacology, its distinct photophysical properties make it a candidate for laser dyes and nonlinear optical materials.[3]
The predominant and most efficient route to this molecule is a variation of the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction that has been refined for efficiency and sustainability.[1][3]
The Core Synthesis: A Mechanistic Deep Dive into the Knoevenagel Condensation
The synthesis of this compound is archetypally achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction and subsequent intramolecular cyclization to form the final heterocyclic product.[4]
Key Components:
-
Carbonyl Precursor: 2'-Hydroxyacetophenone. This reactant provides the phenolic backbone and the methyl group that will ultimately reside at the C4 position of the coumarin ring.
-
Active Methylene Compound: Malononitrile (CH₂ (CN)₂). The two strongly electron-withdrawing nitrile groups render the methylene protons highly acidic, facilitating their removal by a weak base to form a stable enolate.[4]
-
Catalyst: A weak base, such as piperidine, is typically employed.[1][5] The choice of a weak base is critical; a strong base like sodium hydroxide could induce an undesired self-condensation of the 2'-hydroxyacetophenone.[4]
Reaction Mechanism
The reaction proceeds through several distinct, sequential steps. For clarity, the mechanism involving a piperidine catalyst is detailed below, which involves the formation of an intermediate iminium ion—a more nuanced and accurate representation of the pathway.[6][7]
-
Iminium Ion Formation: Piperidine (a secondary amine) reacts with the carbonyl group of 2'-hydroxyacetophenone to form a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a reactive iminium ion. This activation step increases the electrophilicity of the carbonyl carbon.
-
Enolate Formation: Concurrently, a second molecule of piperidine acts as a base, abstracting an acidic proton from malononitrile to form a resonance-stabilized enolate.[1]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the primary carbon-carbon bond of the new structure.[6][7]
-
Catalyst Regeneration & Dehydration: The resulting intermediate eliminates the piperidine catalyst to form an α,β-unsaturated product. This step is effectively a dehydration.
-
Intramolecular Cyclization (Lactonization): The final, crucial step is the intramolecular attack of the phenolic hydroxyl group onto one of the nitrile groups. This is followed by tautomerization to form the stable, aromatic coumarin ring system.
Experimental Protocols & Methodologies
The synthesis can be performed using conventional heating or accelerated significantly with microwave irradiation. Both methods yield the desired product, but the choice often depends on available equipment and desired throughput.
General Experimental Workflow
The overall process, from setup to final product validation, follows a logical sequence that ensures purity and accurate characterization.
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4-Methyl-2-oxo-2H-chromene-3-carbonitrile spectral data (NMR, IR, Mass)
An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
This guide provides a comprehensive analysis of the spectral data for this compound (CAS 24526-69-0), a key heterocyclic building block.[1][2] With a molecular formula of C₁₁H₇NO₂ and a molecular weight of 185.18 g/mol , this compound's precise structure is unequivocally confirmed through a multi-technique spectroscopic approach.[1] This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.
Foundational Structural Analysis
A thorough understanding of a molecule's spectral fingerprint begins with its structure. The coumarin scaffold is a benzopyrone, and in this derivative, key substituents—a methyl group at C4 and a nitrile group at C3—introduce distinct and predictable spectroscopic features. The numbering convention used throughout this guide is presented below.
Figure 1: Molecular structure and atom numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is the primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is expected to be clean and highly informative, revealing signals for the four distinct aromatic protons and the C4-methyl group.
Expected ¹H-NMR Spectral Data
The chemical shifts are influenced by the electron-withdrawing nature of the lactone and nitrile groups and the electron-donating character of the methyl group. The data presented are representative values based on analyses of closely related 4-methylcoumarin derivatives.[3][4][5]
| Assigned Proton | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |
| H5 | 7.75 - 7.85 | dd | 1H | J ≈ 8.0, 1.5 | Deshielded by proximity to the carbonyl group (C4) and coupled to H6 (ortho) and H7 (meta). |
| H6 | 7.35 - 7.45 | td | 1H | J ≈ 8.0, 1.0 | Coupled to H5 and H7 (ortho) and H8 (meta). |
| H7 | 7.60 - 7.70 | td | 1H | J ≈ 8.0, 1.5 | Coupled to H6 and H8 (ortho) and H5 (meta). |
| H8 | 7.30 - 7.40 | d | 1H | J ≈ 8.0 | Coupled only to H7 (ortho). |
| 4-CH₃ | 2.60 - 2.70 | s | 3H | - | Singlet due to the absence of adjacent protons. Positioned on a double bond, hence its downfield shift. |
Experimental Protocol: ¹H-NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its excellent solubilizing power for polar organic compounds and its high boiling point, which minimizes evaporation.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is required for achieving good signal dispersion, especially in the aromatic region.
-
Pulse Program: A standard single-pulse (zg30) experiment is sufficient.
-
Acquisition Time: ~3-4 seconds to ensure high resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans: 16-32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze multiplicities.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy is indispensable for mapping the carbon skeleton. The spectrum for this molecule will show 11 distinct signals, as all carbon atoms are in unique chemical environments.
Expected ¹³C-NMR Spectral Data
Assignments are based on established chemical shift ranges for coumarins and the known effects of nitrile and methyl substituents.[4][6]
| Assigned Carbon | Expected δ (ppm) | Rationale |
| C2 (C=O) | 159 - 161 | Lactone carbonyl carbon, highly deshielded. |
| C3 (C-CN) | 100 - 105 | Shielded due to its position between two sp² carbons but part of a conjugated system. |
| C4 (C-CH₃) | 153 - 155 | Olefinic carbon, deshielded by the attached oxygen and conjugation. |
| C4a | 118 - 120 | Bridgehead carbon in the aromatic ring. |
| C5 | 127 - 129 | Aromatic CH, deshielded by proximity to the pyrone ring. |
| C6 | 124 - 126 | Aromatic CH. |
| C7 | 133 - 135 | Aromatic CH, often the most deshielded of the simple aromatic carbons. |
| C8 | 116 - 118 | Aromatic CH, shielded by the ether oxygen (O1). |
| C8a | 152 - 154 | Bridgehead carbon attached to the ether oxygen, highly deshielded. |
| C≡N | 114 - 116 | Nitrile carbon, characteristic chemical shift. |
| 4-CH₃ | 18 - 20 | Aliphatic methyl carbon. |
Structural Confirmation with 2D-NMR
While ¹³C-NMR provides carbon shifts, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides the definitive links between the proton and carbon skeletons. It is a self-validating system that confirms connectivity.
Figure 2: Key expected HMBC correlations from the C4-methyl protons, confirming the assignment of C3, C4, and C4a.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic vibrations of the nitrile and the α,β-unsaturated lactone.
Expected IR Absorption Bands
The vibrational frequencies are highly characteristic of the functional groups within the conjugated system.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Causality |
| 2220 - 2230 | Strong, Sharp | C≡N stretch | The triple bond of the nitrile group gives a very characteristic, strong, and sharp absorption in this region.[9] |
| 1710 - 1730 | Very Strong | C=O stretch (lactone) | This is the α,β-unsaturated ester (lactone) carbonyl stretch. Conjugation with the C3=C4 double bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[10] |
| 1600 - 1620 | Medium-Strong | C=C stretch (aromatic) | Stretching vibrations of the benzene ring. |
| 1550 - 1580 | Medium | C=C stretch (pyrone ring) | Stretching vibration of the double bond within the pyrone ring. |
| 3050 - 3100 | Weak-Medium | C-H stretch (aromatic) | Stretching of sp² C-H bonds on the benzene ring. |
| 2920 - 2980 | Weak | C-H stretch (methyl) | Asymmetric and symmetric stretching of sp³ C-H bonds in the methyl group. |
Experimental Protocol: IR Spectroscopy
-
Methodology: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample preparation. Alternatively, the KBr pellet technique can be used.[7]
-
ATR Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount (~1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed by identifying the key absorption bands and comparing them to expected values.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns under ionization.
Expected Mass Spectral Data
For this compound, Electron Ionization (EI) is a suitable technique.
-
Molecular Ion (M⁺): The spectrum will show a strong molecular ion peak at m/z = 185 , corresponding to the molecular weight of C₁₁H₇NO₂. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass, according to the nitrogen rule.
-
Key Fragments: The fragmentation of coumarins is well-documented and proceeds via characteristic losses.[11][12]
| m/z | Proposed Fragment | Rationale |
| 185 | [C₁₁H₇NO₂]⁺ | Molecular Ion (M⁺) |
| 157 | [C₁₀H₇NO]⁺ | Loss of carbon monoxide (-CO, 28 Da) from the lactone ring. This is the most characteristic fragmentation pathway for the coumarin core.[11] |
| 130 | [C₉H₈N]⁺ | Subsequent loss of a second carbonyl group or related fragments. |
Plausible Fragmentation Pathway
The stability of the coumarin ring system leads to a predictable fragmentation cascade initiated by the loss of CO.
Figure 3: Proposed primary fragmentation pathway for this compound under EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation:
-
Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms) to separate the analyte. Program the oven with a temperature ramp (e.g., 100°C to 280°C at 15°C/min) to ensure elution.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400 to cover the molecular ion and all expected fragments.
-
-
-
Data Analysis: Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC). Analyze the mass spectrum for this peak, identifying the molecular ion and major fragment ions.
Conclusion
The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon and hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and α,β-unsaturated lactone functional groups, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of carbon monoxide. Together, these techniques provide a unique and definitive spectral fingerprint, essential for quality control, reaction monitoring, and further research in medicinal and materials chemistry.
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An In-Depth Technical Guide to the Biological Activity of 4-Methylcoumarin Derivatives
Abstract: The 4-methylcoumarin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant pharmacological activities. This guide provides a comprehensive technical overview of the primary biological activities exhibited by 4-methylcoumarin derivatives, including anticancer, antioxidant, antimicrobial, anticoagulant, and neuroprotective effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The 4-Methylcoumarin Scaffold
Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom and known for their broad spectrum of pharmacological properties.[1][2] The synthetic addition of a methyl group at the C4 position creates the 4-methylcoumarin core, a modification that has been extensively explored to generate derivatives with enhanced and diverse biological activities.[2][3] A key advantage of many 4-methylcoumarins is their metabolic profile; unlike some other coumarins, they are not readily metabolized into toxic epoxide intermediates, suggesting a more favorable safety profile for therapeutic development.[4][5][6] This guide will systematically explore the major therapeutic areas where these derivatives have shown significant promise.
Key Biological Activities and Mechanisms of Action
4-Methylcoumarin derivatives have demonstrated efficacy in multiple therapeutic areas. The following sections detail their most significant activities, the molecular mechanisms driving these effects, and key structural features that influence potency.
Anticancer Activity
A substantial body of research highlights the potential of 4-methylcoumarin derivatives as anticancer agents.[7][8] These compounds exert their effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancer cells.[8]
Mechanism of Action: The anticancer effects are often mediated by modulating the expression of key regulatory proteins. Studies have shown that active derivatives can up-regulate pro-apoptotic factors like Bax and Bad while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9] This shift in the balance of apoptotic proteins leads to the activation of the caspase cascade (including Caspase-9 and Caspase-3), ultimately resulting in cancer cell death.[9] Furthermore, 4-methyl-7-hydroxycoumarin has been shown to down-regulate the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), key players in tumor promotion and cell proliferation.[9]
Structure-Activity Relationship (SAR): The substitution pattern on the coumarin ring is critical for cytotoxic potency.
-
Hydroxylation: Dihydroxy substitution, particularly at the C7 and C8 positions (e.g., 7,8-dihydroxy-4-methylcoumarins or 7,8-DHMCs), confers significant anticancer activity.[7][8]
-
C3 Substitution: The addition of long alkyl chains (e.g., an n-decyl chain) at the C3 position generally enhances cytotoxicity. This is likely due to increased lipophilicity, which improves the compound's ability to penetrate cell membranes.[7][8]
-
Acetoxylation: 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) also represent a highly active subgroup.[7][8]
| Compound ID | Derivative Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 11 | 7,8-DHMC | C3 n-decyl | K562 (Leukemia) | 42.4 | [7] |
| Cmpd 11 | 7,8-DHMC | C3 n-decyl | LS180 (Colon) | 25.2 | [7] |
| Cmpd 11 | 7,8-DHMC | C3 n-decyl | MCF-7 (Breast) | 25.1 | [7] |
| Cmpd 27 | Bromo-HMC | 6-bromo, 4-bromomethyl | K562 / LS180 / MCF-7 | 32.7 - 45.8 | [7] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies. 4-Methylcoumarins, particularly polyphenolic derivatives, are potent antioxidants.[4][5]
Mechanism of Action: The primary antioxidant mechanism is direct radical scavenging. These compounds can donate a hydrogen atom to neutralize stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and galvinoxyl, as well as highly reactive species like the superoxide anion.[4][5][6] This activity effectively terminates damaging free-radical chain reactions. Furthermore, they have been shown to protect lipid bilayers from peroxidation, a critical process in cellular damage.[5]
Structure-Activity Relationship (SAR):
-
Ortho-dihydroxy Substitution: The most potent radical scavenging activity is observed in derivatives with two hydroxyl groups positioned ortho to each other on the benzenoid ring (e.g., 7,8-dihydroxy-4-methylcoumarin).[4][5][6] This configuration is superior to meta-dihydroxy or monohydroxy analogues.
-
Diacetoxy Derivatives: Surprisingly, the corresponding diacetoxy derivatives also exhibit good scavenging capacity, suggesting that the core structure contributes significantly to the activity.[4][6]
-
C3 Substitution: Introducing an ethoxycarbonylethyl substituent at the C3 position can modulate antioxidant efficiency through mechanisms not solely based on electron-donating or withdrawing properties.[4][6]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 4-Methylcoumarin derivatives have shown promising activity against a range of bacteria and fungi.[10][11]
Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes.
Structure-Activity Relationship (SAR):
-
Heterocyclic Moieties: The introduction of thiosemicarbazide and 4-thiazolidinone moieties to the 7-hydroxy-4-methylcoumarin scaffold has been shown to significantly enhance antifungal activity against foodborne fungi like Aspergillus flavus and Fusarium graminearum.[12]
-
Thiazolidinones vs. Thiosemicarbazides: In general, 4-thiazolidinone derivatives tend to exhibit better antifungal activity, while thiosemicarbazide derivatives show stronger radical-scavenging properties.[12] This allows for the development of dual-function compounds.
Neuroprotective and Enzyme Inhibitory Activity
Several 4-methylcoumarin derivatives act as inhibitors of key enzymes in the central nervous system, making them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism of Action:
-
Cholinesterase Inhibition: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine (ACh). Derivatives of 4-methylcoumarin can inhibit acetylcholinesterase (AChE), the enzyme that degrades ACh, thereby increasing its availability in the synaptic cleft.[13][14][15] Kinetic studies show that these compounds can act as non-competitive or mixed inhibitors, suggesting they bind to sites other than the active catalytic site, such as the peripheral anionic site (PAS) of the enzyme.[16]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key strategy in Parkinson's disease treatment. Certain 4-methylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors.[17][18][19]
Structure-Activity Relationship (SAR):
-
For AChE Inhibition: Substitution at the C7 position with a benzyloxy group often leads to non-competitive inhibition.[16] Incorporating moieties at the C3 and C4 positions that can interact with the enzyme's catalytic site is a common design strategy.[14]
-
For MAO Inhibition: The position of phenyl substitution is critical for selectivity. A phenyl group at the C3 position tends to enhance MAO-B inhibition, while a C4-phenyl substitution favors MAO-A inhibition.[20][21]
Anticoagulant Activity
The parent coumarin scaffold is famous for its anticoagulant properties, most notably in the drug warfarin, a 4-hydroxycoumarin derivative.[22][23] While 4-methylcoumarin itself is not an anticoagulant, its derivatives can be designed to possess this activity.[24]
Mechanism of Action: 4-hydroxycoumarin-based anticoagulants function as Vitamin K antagonists.[22] They inhibit the enzyme Vitamin K epoxide reductase, which is essential for recycling Vitamin K to its active, reduced form.[23][25] Active Vitamin K is a necessary cofactor for the synthesis of several clotting factors (II, VII, IX, and X).[23][25] By depleting active Vitamin K, these compounds effectively reduce the production of functional clotting factors, thereby inhibiting blood coagulation.[23]
Experimental Protocols for Bioactivity Assessment
To ensure scientific integrity and reproducibility, standardized assays are crucial. The following section provides detailed, step-by-step protocols for two fundamental assays used to evaluate the anticancer and antioxidant activities of 4-methylcoumarin derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[27][28] The amount of formazan produced is directly proportional to the number of viable cells.[28]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methylcoumarin derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[27] Dilute this stock 1:10 in serum-free medium to get a 0.5 mg/mL working solution. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[29]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[27][29] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[27]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free-radical scavenging capacity of a compound.[30][31] The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored, non-radical form, DPPH-H.[31][32] The degree of color change is proportional to the antioxidant activity.[31]
Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[31] This solution must be prepared fresh and kept in the dark.[31]
-
Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of each 4-methylcoumarin derivative in methanol. Create a series of dilutions from this stock.
-
Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.[31][33]
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add 100 µL of the different concentrations of the test compounds or the positive control.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[31][32]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[31]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[31]
-
Visualizations: Workflows and Pathways
Visual models are essential for understanding complex biological processes and experimental designs.
General Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of 4-methylcoumarin derivatives.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway modulated by 4-methylcoumarin derivatives.
Conclusion and Future Perspectives
The 4-methylcoumarin scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential as anticancer, antioxidant, antimicrobial, and neuroprotective compounds. The clear structure-activity relationships observed provide a rational basis for the design of next-generation molecules with improved potency and selectivity. Future research should focus on optimizing pharmacokinetic properties, further elucidating complex mechanisms of action through advanced molecular studies, and advancing the most promising lead compounds into preclinical and clinical development. The favorable safety profile of the 4-methylcoumarin core, combined with its broad biological activity, positions it as a highly valuable asset in the ongoing search for novel medicines.
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Morabito, G., et al. (2010). Antioxidant properties of 4-methylcoumarins in in vitro cell-free systems. PubMed. Available at: [Link]
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Miri, R., et al. (2016). Full article: Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
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Pedersen, J.Z., et al. (2007). Antioxidant activity of 4-methylcoumarins. Digital Commons @ NJIT. Available at: [Link]
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ResearchGate. (n.d.). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents | Request PDF. Available at: [Link]
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Das, S., et al. (2009). A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. PubMed. Available at: [Link]
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Šarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed. Available at: [Link]
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National Institutes of Health. (2019). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. NIH. Available at: [Link]
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Avicenna Journal of Pharmaceutical Research. (n.d.). Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors. Available at: [Link]
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Wikipedia. (n.d.). 4-Hydroxycoumarins. Available at: [Link]
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Taylor & Francis. (n.d.). 4-Hydroxycoumarins – Knowledge and References. Available at: [Link]
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MDPI. (n.d.). Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Available at: [Link]
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MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available at: [Link]
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Science and Education Publishing. (n.d.). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Available at: [Link]
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PubMed. (2012). A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Available at: [Link]
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ResearchGate. (2024). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. Available at: [Link]
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National Institutes of Health. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PMC. Available at: [Link]
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PubMed Central. (2019). Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. Available at: [Link]
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PubMed. (2022). Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Available at: [Link]
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Semantic Scholar. (n.d.). [PDF] 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. Available at: [Link]
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National Institutes of Health. (n.d.). Antifungal Activities of New Coumarins. PMC. Available at: [Link]
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Topic: Discovery of Coumarin Derivatives as Tumor Necrosis Factor-alpha (TNF-α) Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview of the discovery, optimization, and evaluation of coumarin derivatives as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine implicated in numerous inflammatory diseases. We will delve into the strategic rationale behind experimental designs, present detailed methodologies for key assays, and explore the structure-activity relationships that govern the efficacy of this promising class of molecules.
The Rationale: Targeting TNF-α in Inflammatory Disease
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade.[1] While essential for normal immune function, its dysregulation and overproduction are hallmarks of various autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Consequently, inhibiting TNF-α has become a cornerstone therapeutic strategy.[1] While biologic agents like monoclonal antibodies have proven effective, their limitations—such as immunogenicity and high cost—necessitate the development of small-molecule inhibitors.
The coumarin (2H-1-benzopyran-2-one) scaffold has emerged as a "privileged structure" in medicinal chemistry.[2][3] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6] This inherent bioactivity, coupled with a synthetically tractable core, makes the coumarin nucleus an ideal starting point for designing novel small-molecule TNF-α inhibitors.
Mechanism of TNF-α Signaling and Inhibition
TNF-α exerts its pro-inflammatory effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] Upon binding to its receptor (TNFR1), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including IL-1, IL-6, and TNF-α itself.[4][7] Many coumarin derivatives have been found to exert their anti-inflammatory effects by blocking this critical pathway.[7][8]
Caption: TNF-α signaling pathway and points of inhibition by coumarin derivatives.
The Drug Discovery Workflow: From Synthesis to Validation
The development of coumarin-based TNF-α inhibitors follows a structured yet adaptable workflow designed to identify and optimize lead candidates efficiently.
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The Photophysical Versatility of 4-Methylcoumarin Derivatives: An In-depth Technical Guide
Introduction: The Enduring Radiance of the Coumarin Core
Coumarins, a prominent class of benzopyrone scaffolds, have long captivated the scientific community with their remarkable photophysical properties and diverse applications.[1] Among these, 4-methylcoumarin derivatives stand out as a particularly versatile and widely studied subgroup. Their inherent fluorescence, coupled with the synthetic tractability of the coumarin core, allows for fine-tuning of their light-absorbing and emitting characteristics. This adaptability has positioned them as indispensable tools in numerous scientific and technological domains, including as fluorescent probes for bioimaging, components in dye-sensitized solar cells, and active media in laser dyes.[2][3]
This technical guide provides a comprehensive exploration of the core photophysical properties of 4-methylcoumarin derivatives. We will delve into the fundamental principles governing their interaction with light, the profound influence of structural modifications and the surrounding environment on their spectral behavior, and the practical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of these remarkable fluorophores.
Fundamental Photophysical Principles of 4-Methylcoumarins
The fluorescence of 4-methylcoumarin derivatives originates from their π-conjugated structure.[4] The interplay of electronic transitions within this system dictates their characteristic absorption and emission profiles. A fundamental understanding of these processes is crucial for interpreting their photophysical behavior.
The Journey of an Excited Electron: A Jablonski Diagram Perspective
The photophysical processes of absorption and fluorescence can be elegantly visualized using a Jablonski diagram.[5][6][7] Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.
Following excitation, the molecule undergoes several relaxation pathways. Vibrational relaxation and internal conversion are non-radiative processes where the molecule rapidly loses excess vibrational energy and transitions to the lowest vibrational level of the S₁ state.[8][9] From this relaxed S₁ state, the molecule can return to the ground state via two primary routes:
-
Fluorescence: A radiative process where a photon is emitted. This emission is typically of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Non-radiative decay: Processes such as internal conversion and intersystem crossing to a triplet state (T₁), which do not result in the emission of a photon.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.[10]
Caption: A Jablonski diagram illustrating the key photophysical processes in a fluorescent molecule.
The Influence of Molecular Structure: Substituent Effects
The photophysical properties of 4-methylcoumarin derivatives are exquisitely sensitive to the nature and position of substituents on the coumarin ring. By strategically introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), researchers can rationally design molecules with desired absorption and emission characteristics.[11][12]
Tuning the Energy Landscape: HOMO-LUMO Gap Modulation
The absorption and emission wavelengths are directly related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents can significantly alter these energy levels.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) at the 7-position increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap.[4][13] This results in a bathochromic (red) shift in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) and nitro (-NO₂) at the 3-position lower the energy of the LUMO, also reducing the HOMO-LUMO gap and causing a red shift.[14]
The interplay between these groups allows for precise control over the spectral properties. For instance, the well-known laser dye, Coumarin 1 (7-diethylamino-4-methylcoumarin), exhibits strong fluorescence in the blue-green region due to the potent electron-donating nature of the diethylamino group.[15][16]
Caption: Effect of substituents on the HOMO-LUMO energy gap of 4-methylcoumarin.
The Role of the Environment: Solvatochromism
The photophysical properties of 4-methylcoumarin derivatives are often highly dependent on the polarity of their solvent environment, a phenomenon known as solvatochromism.[11][14] This sensitivity arises from changes in the dipole moment of the coumarin molecule upon excitation.
Generally, the excited state of these coumarins is more polar than the ground state.[17] In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission. The absorption spectrum is typically less affected.[8] The magnitude of this Stokes shift is often correlated with solvent polarity parameters.
Experimental Characterization of Photophysical Properties
Accurate and reproducible characterization of the photophysical properties of 4-methylcoumarin derivatives is essential for their effective application. This section outlines the fundamental experimental protocols.
Steady-State Absorption and Fluorescence Spectroscopy
The primary tools for characterizing the photophysical properties of fluorescent molecules are UV-Visible absorption spectrophotometers and spectrofluorometers.
Caption: Schematic diagram of a spectrofluorometer.[18][19][20][21]
Experimental Protocol: Measurement of Absorption and Emission Spectra
-
Solution Preparation: Prepare dilute solutions of the 4-methylcoumarin derivative in the desired solvent(s). The concentration should be adjusted to have an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range to determine the absorption maximum (λ_abs).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength to determine the emission maximum (λ_em).
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[10]
Experimental Protocol: Relative Quantum Yield Determination
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (Φf_std) that absorbs and emits in a similar spectral region to the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fits (Grad) is used to calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where 'n' is the refractive index of the solvent.[10]
-
Synthesis of a Key Precursor: 7-Hydroxy-4-methylcoumarin
The synthesis of substituted 4-methylcoumarins often begins with a common precursor. 7-Hydroxy-4-methylcoumarin is a key intermediate that can be readily synthesized via the Pechmann condensation.[1][11][12][15][17]
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
-
Reaction Setup: In a flask, combine resorcinol and ethyl acetoacetate.
-
Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the reaction mixture in an ice bath.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, as specified in the literature procedure.
-
Isolation: Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent, such as ethanol, to obtain the purified 7-hydroxy-4-methylcoumarin.
Photophysical Data of Representative 4-Methylcoumarin Derivatives
The following table summarizes the photophysical properties of several common 4-methylcoumarin derivatives to illustrate the effects of substitution.
| Derivative | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) |
| 7-Hydroxy-4-methylcoumarin | 7-OH | Methanol | 325 | 385 | 0.63 |
| 7-Amino-4-methylcoumarin | 7-NH₂ | Ethanol | 350 | 445 | 0.60 |
| 7-Diethylamino-4-methylcoumarin | 7-N(Et)₂ | Ethanol | 373 | 473 | 0.50 |
| 3-Cyano-7-hydroxy-4-methylcoumarin | 3-CN, 7-OH | Ethanol | 360 | 450 | 0.75 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Conclusion and Future Perspectives
4-Methylcoumarin derivatives continue to be a cornerstone of fluorescent molecule research and development. Their tunable photophysical properties, combined with a rich and adaptable chemistry, ensure their continued relevance in a wide array of scientific disciplines. Future research will likely focus on the development of novel derivatives with enhanced properties, such as larger Stokes shifts, two-photon absorption capabilities, and improved photostability, further expanding their application in advanced bioimaging and materials science. The principles and methodologies outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of these radiant molecules.
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A Comprehensive Technical Guide to the Structure-Activity Relationships of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Versatility of the Coumarin Scaffold
The coumarin core, a simple fusion of a benzene and α-pyrone ring, represents one of nature's most privileged scaffolds. First isolated from the Tonka bean in 1820, this deceptively simple molecule has given rise to a vast and diverse family of derivatives, both natural and synthetic, that exhibit a remarkable spectrum of pharmacological activities.[1] From the life-saving anticoagulant effects of warfarin to promising new frontiers in oncology and neuroprotection, the coumarin nucleus serves as a testament to the power of subtle structural modification in tuning biological function.
This guide eschews a conventional, rigid template. Instead, it is structured to provide a deep, mechanistically-grounded understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of coumarin derivatives. As senior application scientists, our goal is not merely to present data, but to illuminate the causal links between chemical structure and biological outcome, thereby empowering researchers in their quest for novel therapeutic agents. We will delve into the core principles of coumarin SAR, explore its application in key therapeutic areas, provide actionable experimental protocols, and visualize complex relationships to foster a deeper, more intuitive understanding.
The Privileged Core: Understanding the Coumarin Nucleus
The foundational 1,2-benzopyrone structure of coumarin is the canvas upon which medicinal chemists paint a diverse array of functionalities. The inherent physicochemical properties of this scaffold, including its planarity and ability to engage in various non-covalent interactions, make it an ideal starting point for drug design. The key to unlocking its therapeutic potential lies in understanding the influence of substituents at various positions around the core.
The primary sites for modification, which will be the focus of our SAR discussions, are positions C3, C4, C5, C6, C7, and C8. Each position offers a unique vector for altering the molecule's electronic, steric, and lipophilic properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and, most critically, its interaction with biological targets.
Caption: The core structure of coumarin (1,2-benzopyrone) with key positions for substitution highlighted.
Structure-Activity Relationships Across Therapeutic Areas
The true power of the coumarin scaffold is revealed through the diverse biological activities that can be elicited by strategic substitution. Below, we explore the SAR for several key therapeutic areas.
Anticoagulant Activity: The Legacy of Warfarin
The discovery of dicoumarol and the subsequent development of warfarin revolutionized the treatment of thromboembolic disorders. The anticoagulant activity of these 4-hydroxycoumarin derivatives is intrinsically linked to their ability to inhibit the Vitamin K epoxide reductase (VKOR) enzyme complex.[2][3] This inhibition disrupts the vitamin K cycle, leading to a deficiency in the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[4]
Key SAR Insights for Anticoagulant Activity:
-
The 4-hydroxy group is essential: This group's ability to exist in tautomeric equilibrium and be deprotonated is critical for binding to the VKOR active site.[2]
-
A large, lipophilic substituent at the C3 position is required: This substituent is believed to occupy a hydrophobic pocket in the enzyme. The nature of this group modulates potency. For instance, linear isoprenyl side chains have been shown to confer more potent inhibition than the cyclical substituents found in warfarin.[2]
-
The benzopyrone ring: This planar ring system is crucial for correctly orienting the 4-hydroxy and C3-substituent for optimal interaction with the enzyme.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on Vitamin K Epoxide Reductase (VKOR).
Anticancer Activity: A Multifaceted Approach
Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms including the inhibition of signaling pathways, induction of apoptosis, and suppression of angiogenesis.[5][6]
Key SAR Insights for Anticancer Activity:
-
Substitutions at C3 and C4: The introduction of various heterocyclic moieties (e.g., pyrazole, isoxazole, thiazole) at these positions has yielded compounds with potent cytotoxic activity.[7]
-
Hydroxylation patterns: Hydroxy groups, particularly at the C7 position, can influence activity, often by providing a site for further derivatization or by participating in hydrogen bonding with target proteins.
-
Molecular hybridization: Combining the coumarin scaffold with other known anticancer pharmacophores, such as chalcones or benzimidazoles, has proven to be a fruitful strategy for developing novel agents with enhanced efficacy.[6][7]
-
Specific substitutions for enhanced potency:
-
The presence of a chlorine or bromine atom at the C6 position can enhance bioactivity.[7]
-
For coumarin-chalcone hybrids, a chlorine atom at the meta position of the benzyl ring was found to be beneficial for activity against MCF-7 cells.[8]
-
In some series, 3-chloro and 4-methyl substituents on the coumarin ring exhibited greater activity.[7]
-
Table 1: Anticancer Activity of Selected Coumarin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 15 | MCF-7 | 1.24 | Coumarin hybrid | [6] |
| Compound 22 | MCF-7 | 9.62 µg/mL | Coumarin-chalcone derivative | [8] |
| Compound 23 | MCF-7 | 0.231 | Scopoletin-cinnamic hybrid | [8] |
| Compound 27 | MCF-7 | 9 | Alkoxy-coumarin derivative | [8] |
| Compound 28 | MCF-7 | 1.84 | Coumarin-based hydroxamate | [8] |
| Compound 36 | MCF-7 | 23.8 µg/mL | Fused coumarin derivative | [8] |
| Compound 68 | MCF-7 | 10.42 µg/mL | Benzo[f]coumarin derivative | [8] |
| Compound 73 | HBL-100 | 2.2 | Phenyl-substituted coumarin | [8] |
| Compound 73 | T-47D | 2.8 | Phenyl-substituted coumarin | [8] |
| Compound 3a | PC-3 | 18.2 | 3-(4-nitrophenyl)coumarin with acetoxy groups at C7 and C8 | |
| Compound 5d | A549 | 0.70 | 3-(coumarin-3-yl)-acrolein derivative | [9] |
| Compound 6e | KB | 0.39 | 3-(coumarin-3-yl)-acrolein derivative | [9] |
Antimicrobial Activity: A Broad Spectrum of Action
Coumarin derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][11]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely due to improved penetration of microbial cell membranes.
-
Substitutions at C3, C4, and C7: The introduction of heterocyclic rings, such as triazoles, at these positions has been a successful strategy.[12] For instance, the position of a triazole ring at C7 of the coumarin appears to be favorable for antifungal activity.[11]
-
Specific moieties for enhanced efficacy: The presence of a 4-hydroxy group is often beneficial. Hybrid molecules incorporating other antimicrobial pharmacophores can also exhibit potent activity.
Neuroprotective Activity: Targeting Complex Pathologies
The coumarin scaffold is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] Their mechanisms of action are often multifactorial, involving antioxidant effects, enzyme inhibition (e.g., cholinesterases, MAO-B), and modulation of key signaling pathways.[13]
Key SAR Insights for Neuroprotective Activity:
-
Hydroxyl and methoxy substitutions: These groups appear to be important for neuroprotective activity, likely due to their antioxidant properties and ability to form hydrogen bonds.[14]
-
Activation of signaling pathways: Some coumarin derivatives have been shown to exert their neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway.[1][15] This pathway is crucial for neuronal survival and plasticity.
-
Enzyme inhibition: Specific substitutions can be tailored to selectively inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease, respectively.[13]
Caption: A simplified signaling pathway for the neuroprotective action of certain coumarin derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Coumarins have demonstrated significant anti-inflammatory properties, acting through various mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of signaling pathways like NF-κB and Nrf2.[16][17]
Key SAR Insights for Anti-inflammatory Activity:
-
A free 7-OH group: The presence of a hydroxyl group at the C7 position is often important for anti-inflammatory activity.[18]
-
Substituents at C3 and C8: An aromatic group at the C3 position, either directly attached or via an amide linkage, is linked to anti-inflammatory effects.[16] Steric factors related to substituents at the C8 position also play a role.[18]
-
Hydrophilicity: This property is an important factor influencing the anti-inflammatory activity of coumarin derivatives.[18]
Key Experimental Workflows for SAR Studies
A robust SAR study relies on efficient synthesis and reliable biological evaluation. Here, we provide foundational protocols for these key workflows.
Synthesis of Coumarin Derivatives: The Pechmann Condensation
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[7][19]
Detailed Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin
-
Reaction Setup: In a 100 mL conical flask, combine 5.5 g of resorcinol and 6.4 mL of ethyl acetoacetate.[19]
-
Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add 15 mL of concentrated sulfuric acid (98%) to the mixture while stirring, ensuring the temperature is maintained below 20°C.
-
Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for approximately 18 hours.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it several times with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.
-
Characterization: Confirm the structure and purity of the final product using techniques such as TLC, melting point determination, FT-IR, and NMR spectroscopy.
Caption: A typical experimental workflow for the Pechmann condensation.
Biological Evaluation: The MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cell lines by measuring metabolic activity.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Include control wells with medium alone (blank). Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the coumarin derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated control cells and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The coumarin scaffold continues to be a fertile ground for drug discovery. The future of coumarin research will likely focus on several key areas:
-
Multi-target-directed ligands: Designing single molecules that can modulate multiple targets involved in a complex disease (e.g., Alzheimer's) is a growing trend.[13]
-
Advanced drug delivery systems: The use of nanoparticles and other delivery systems to improve the bioavailability and targeting of coumarin derivatives holds significant promise.
-
Computational approaches: In silico methods, including molecular docking and QSAR studies, will play an increasingly important role in the rational design of new coumarin-based therapeutic agents.
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Sharma, A., & Kumar, V. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Pharmaceuticals, 16(7), 999. [Link]
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry. [Link]
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A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022). Frontiers in Chemistry. [Link]
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Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). SciSpace. [Link]
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2024). MDPI. [Link]
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Synthesis of substituted 2-oxo-2H-chromene-3-carbonitriles
An In-depth Technical Guide to the Synthesis of Substituted 2-Oxo-2H-chromene-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-2H-chromene-3-carbonitrile scaffold, a prominent feature in coumarin chemistry, represents a cornerstone in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic methodologies for creating these valuable compounds. We will delve into the mechanistic intricacies of the Knoevenagel condensation, the predominant synthetic route, and explore a range of catalytic systems, from traditional bases to modern green catalysts. This document is designed to serve as a practical resource for researchers, offering detailed experimental protocols, comparative data, and a robust theoretical framework to inform synthetic strategies.
Introduction: The Significance of the 2-Oxo-2H-chromene-3-carbonitrile Core
Coumarins, or 2H-1-benzopyran-2-ones, are a class of heterocyclic compounds found extensively in nature and are renowned for their broad spectrum of pharmacological activities.[1] These activities include anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a carbonitrile group at the C-3 position of the coumarin ring system often enhances these biological effects and provides a versatile chemical handle for further functionalization. This makes substituted 2-oxo-2H-chromene-3-carbonitriles highly sought-after targets in medicinal chemistry and drug discovery. Their unique photophysical properties also make them valuable in the development of fluorescent probes and optical materials.[2][3]
The synthetic accessibility of this scaffold is key to its widespread application. The Knoevenagel condensation has emerged as a particularly powerful and versatile tool for the construction of the coumarin nucleus.[1][4] This reaction, in its essence, involves the condensation of a salicylaldehyde derivative with an active methylene compound, typically in the presence of a basic catalyst.[1][5]
This guide will provide a detailed exploration of the synthesis of substituted 2-oxo-2H-chromene-3-carbonitriles, with a strong emphasis on the practical application of the Knoevenagel condensation and its modern variations.
The Knoevenagel Condensation: A Cornerstone in Coumarin Synthesis
The Knoevenagel condensation is a highly efficient and widely employed method for the synthesis of coumarins, including the 2-oxo-2H-chromene-3-carbonitrile derivatives.[1][6] The reaction typically proceeds by reacting a substituted salicylaldehyde with an active methylene compound, such as malononitrile, in the presence of a catalyst.[7][8]
General Reaction Workflow
The synthesis of 2-oxo-2H-chromene-3-carbonitriles via the Knoevenagel condensation follows a straightforward and reproducible workflow. This process begins with the careful selection and preparation of reagents, followed by the reaction under optimized conditions, and concludes with the isolation and purification of the final product.
Caption: General experimental workflow for the synthesis of 2-oxo-2H-chromene-3-carbonitriles.
The Reaction Mechanism
The synthesis of 2-oxo-2H-chromene-3-carbonitriles via the Knoevenagel condensation is a two-stage process: an initial condensation followed by an intramolecular cyclization (transesterification).[1][4]
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (malononitrile) to form a stabilized enolate.[1]
-
Nucleophilic Addition: The enolate, acting as a potent nucleophile, attacks the carbonyl carbon of the salicylaldehyde derivative.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated compound.
-
Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, attacks the electrophilic carbon of one of the nitrile groups, leading to the formation of an iminocoumarin intermediate.
-
Tautomerization and Hydrolysis: The iminocoumarin intermediate can then tautomerize and subsequently hydrolyze upon workup to yield the final 2-oxo-2H-chromene-3-carbonitrile.
Caption: Mechanism of 2-oxo-2H-chromene-3-carbonitrile synthesis via Knoevenagel condensation.
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of the Knoevenagel condensation for the synthesis of 2-oxo-2H-chromene-3-carbonitriles. A variety of catalysts have been explored, ranging from simple bases to more sophisticated and environmentally benign options.
Conventional Basic Catalysts
Weak organic bases such as piperidine and pyridine are traditionally used to catalyze the Knoevenagel condensation.[5] These bases are effective in promoting the formation of the enolate from the active methylene compound. However, these reactions often require elevated temperatures and prolonged reaction times.
Green and Sustainable Catalysts
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly catalytic systems.
-
L-Proline: This amino acid has been shown to be an efficient organocatalyst for this transformation, often allowing the reaction to proceed under milder conditions.[1]
-
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the catalyst and the solvent, facilitating easy product separation and catalyst recycling.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as basic zeolites or functionalized silica, offer advantages in terms of catalyst recovery and reuse.
Unconventional Reaction Conditions
To enhance reaction rates and yields, several non-conventional energy sources have been employed.
-
Microwave Irradiation: This technique has been demonstrated to dramatically reduce reaction times from hours to minutes, often with improved yields.[2] Microwave heating provides rapid and uniform heating of the reaction mixture.[1]
-
Ultrasound Irradiation: Sonication can also accelerate the reaction by promoting efficient mixing and mass transfer through acoustic cavitation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted 2-oxo-2H-chromene-3-carbonitriles using different catalytic systems.
Protocol 1: Conventional Synthesis using Piperidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted salicylaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-oxo-2H-chromene-3-carbonitrile.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vessel, mix the substituted salicylaldehyde (5 mmol), malononitrile (5 mmol), and a catalytic amount of a suitable base (e.g., piperidine or L-proline).
-
Solvent-Free or Minimal Solvent: The reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point solvent like DMF.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 100-150 °C) for 5-15 minutes.[2]
-
Work-up and Purification: After cooling, add ethanol to the reaction mixture to precipitate the product. Collect the solid by filtration and recrystallize as described in Protocol 1.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted 2-oxo-2H-chromene-3-carbonitriles.
| Entry | Substituent on Salicylaldehyde | Catalyst | Solvent | Method | Time (h) | Yield (%) | Reference |
| 1 | H | Piperidine | Ethanol | Reflux | 4 | 85 | [5] |
| 2 | 5-Bromo | Piperidine | Ethanol | Reflux | 3 | 92 | [8] |
| 3 | 4-Diethylamino | Piperidine | None | Microwave | 0.25 | 90 | [5] |
| 4 | H | L-Proline | Water:EtOH (1:1) | Reflux | 2 | 95 | [9] |
| 5 | 3-Methoxy | FeCl3 | Ethanol | Reflux | 1 | 91 | [9] |
Characterization of 2-Oxo-2H-chromene-3-carbonitriles
The synthesized compounds are typically characterized by a combination of spectroscopic and physical methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. The characteristic proton signal for H-4 of the coumarin ring typically appears as a singlet in the downfield region (around δ 8.5-9.0 ppm).[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands include the C≡N stretch (around 2220-2240 cm-1) and the C=O stretch of the lactone (around 1700-1740 cm-1).[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
-
Melting Point (mp): The melting point is a useful indicator of the purity of the synthesized compound.
Conclusion
The synthesis of substituted 2-oxo-2H-chromene-3-carbonitriles is a well-established field with a variety of reliable synthetic methods available. The Knoevenagel condensation remains the most prominent and versatile approach, with ongoing advancements in catalysis and reaction conditions making it an increasingly efficient and sustainable process. This guide provides a solid foundation for researchers to design and execute the synthesis of these valuable compounds, paving the way for further discoveries in medicinal chemistry and materials science.
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- Mechanism for the synthesis of coumarins via Knoevenagel condensation...
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Knoevenagel condensation to make a coumarin - laboratory experiment - YouTube. (URL: [Link])
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Comparison of methods for the synthesis of Substituted 2-oxo-2H-chromene-3-carbonitriles from aldehydes. … - ResearchGate. (URL: [Link])
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Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. - ResearchGate. (URL: [Link])
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PubMed Central. (URL: [Link])
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Publishing. (URL: [Link])
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Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. (URL: [Link])
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (URL: [Link])
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Versatile and Sustainable Approach to Access Biologically Relevant Chromeno[2,3-b]pyridine and Benzylpyrazolyl Coumarin Derivatives Using Graphitic Carbon Nitride as a Reusable Heterogeneous Catalyst | ACS Omega. (URL: [Link])
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An In-Depth Technical Guide to the UV-Vis Absorption and Emission Spectra of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
This technical guide provides a comprehensive overview of the synthesis and photophysical properties of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a fluorescent heterocyclic compound belonging to the coumarin family. This document is intended for researchers, scientists, and drug development professionals interested in the application of coumarin derivatives in various scientific fields, including medicinal chemistry and materials science.
Introduction: The Significance of Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds ubiquitously found in natural products and are of significant interest due to their diverse biological activities and unique photophysical properties.[1] The coumarin nucleus is a versatile pharmacophore and a key structural motif in numerous bioactive compounds with applications ranging from anticoagulants to anticancer agents. Furthermore, their inherent fluorescence and sensitivity to the local environment make them valuable tools as molecular probes, sensors, and in the development of organic light-emitting diodes (OLEDs).[2]
This compound, the subject of this guide, incorporates a nitrile group at the 3-position, which acts as a strong electron-withdrawing group, and a methyl group at the 4-position. This substitution pattern significantly influences the molecule's electronic structure and, consequently, its absorption and emission characteristics. Understanding these properties is paramount for its application in drug design and as a fluorescent marker.
Synthesis of this compound
The synthesis of this compound is typically achieved through a one-pot, three-component reaction, a cornerstone of green chemistry that offers high atom economy and procedural simplicity.[3][4] The most common approach involves the Knoevenagel condensation of a salicylaldehyde derivative, an active methylene compound (malononitrile), and in the case of substituted chromenes, a β-ketoester or a similar precursor.
Experimental Protocol: A Green Synthesis Approach
This protocol outlines a sustainable and efficient method for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which can be adapted for the synthesis of the title compound.[3]
Materials:
-
Substituted salicylaldehyde
-
Malononitrile
-
Dimedone (or a suitable precursor for the 4-methyl substitution)
-
Pyridine-2-carboxylic acid (P2CA) as a catalyst
-
Ethanol (EtOH)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine the substituted salicylaldehyde (3 mmol), malononitrile (3 mmol), and dimedone (3 mmol).
-
Add a 1:1 mixture of water and ethanol as the solvent.
-
Introduce pyridine-2-carboxylic acid (15 mol%) to the reaction mixture.
-
Reflux the mixture with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is then collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality of Experimental Choices:
-
One-Pot, Three-Component Reaction: This approach is chosen for its efficiency, reducing the number of synthetic steps, purification stages, and waste generation.[3]
-
Pyridine-2-carboxylic Acid (P2CA) as Catalyst: P2CA acts as a bifunctional catalyst, with its acidic and basic sites facilitating the different steps of the reaction mechanism, leading to high yields in shorter reaction times.[3]
-
Water-Ethanol Solvent System: This solvent mixture is environmentally benign and allows for easy product precipitation and isolation.
Synthesis Workflow
Caption: A schematic representation of the synthesis workflow for this compound.
Photophysical Properties: UV-Vis Absorption and Fluorescence Emission
The photophysical properties of coumarin derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents.[5] This effect arises from the differential solvation of the ground and excited electronic states of the molecule.
Principles of Solvatochromism
In coumarin derivatives, the electronic transition responsible for their fluorescence is often a π-π* transition with a significant intramolecular charge transfer (ICT) character. The electron-donating and electron-withdrawing groups on the coumarin scaffold create a dipole moment that changes upon excitation. Solvents with different polarities will stabilize the ground and excited states to different extents, leading to shifts in the absorption (λ_abs) and emission (λ_em) maxima.
-
Positive Solvatochromism (Bathochromic Shift): In polar solvents, if the excited state is more polar than the ground state, the excited state will be more stabilized, leading to a red-shift (longer wavelength) in the emission spectrum.
-
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, a blue-shift (shorter wavelength) in the absorption spectrum may be observed in polar solvents.
Spectral Data of a Closely Related Coumarin Derivative
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
| n-Hexane | 1.88 | 1.375 | 360 | 405 |
| THF | 7.58 | 1.407 | 365 | 415 |
| Ethyl Acetate | 6.02 | 1.372 | 370 | 420 |
| Ethanol | 24.55 | 1.361 | 375 | 430 |
| Methanol | 32.70 | 1.328 | 380 | 440 |
Data sourced from Kebenei, J. et al. (2019).[6]
Analysis of Solvatochromic Behavior:
The data clearly demonstrates a bathochromic (red) shift in both the absorption and emission maxima as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state. The strong intramolecular charge transfer character, enhanced by the electron-withdrawing cyano group and the electron-donating hydroxyl group (in this example), leads to a significant change in the dipole moment upon excitation. Polar solvents stabilize this more polar excited state, thus lowering its energy and resulting in a longer wavelength emission.
Experimental Protocol for Spectroscopic Analysis
To ensure the trustworthiness and reproducibility of the photophysical data, a standardized experimental protocol is essential.
Materials and Instrumentation
-
Solvents: Spectroscopic grade solvents (e.g., n-hexane, tetrahydrofuran (THF), ethyl acetate, ethanol, methanol).
-
Instrumentation:
Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/100 mL (10 ppm).
-
From the stock solution, prepare dilute solutions in each of the spectroscopic grade solvents to be tested. The final concentration should be optimized to have an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the sample solutions in a 1 cm quartz cuvette from 200 to 800 nm.
-
Use the respective pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λ_abs) for each solvent.
-
-
Fluorescence Emission Spectroscopy:
-
Excite the sample solutions at their respective absorption maxima (λ_abs).
-
Record the emission spectra over a suitable wavelength range, ensuring the entire emission band is captured.
-
Determine the wavelength of maximum emission (λ_em) for each solvent.
-
Spectroscopic Analysis Workflow
Caption: A flowchart illustrating the experimental workflow for the spectroscopic analysis of this compound.
Applications in Drug Development and Research
The distinct photophysical properties of this compound and its derivatives make them valuable assets in several areas of scientific research and drug development:
-
Fluorescent Probes: Their sensitivity to the local environment allows for their use as probes to study the polarity of microenvironments within biological systems, such as protein binding sites or cellular membranes.[2]
-
Bioimaging: As fluorescent molecules, they can be used to label and visualize cellular structures and processes.
-
Drug Design: The coumarin scaffold is a privileged structure in medicinal chemistry. Understanding the electronic properties of derivatives like this compound can aid in the design of new therapeutic agents with improved efficacy and targeting.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and photophysical properties of this compound. The straightforward and environmentally friendly synthesis, coupled with its interesting solvatochromic behavior, underscores the potential of this compound and its derivatives in various scientific applications. The provided experimental protocols for both synthesis and spectroscopic analysis offer a solid foundation for researchers to explore the potential of this versatile coumarin derivative. Further research into the specific photophysical parameters of the title compound will undoubtedly expand its utility in the fields of materials science, medicinal chemistry, and beyond.
References
-
Kebenei, J., Sellah, J., & Akumu, E. O. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin: Determination of the dipole moments. Kabarak Journal of Research & Innovation, 8(1), 65-71. [Link]
-
Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 75(12), 6355-6368. [Link]
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Papadopoulos, J., Merkens, K., & Müller, T. J. J. (2018). Three-Component Synthesis and Photophysical Properties of Novel Coumarin-Based Merocyanines. Chemistry (Weinheim an der Bergstrasse, Germany), 24(4), 974–983. [Link]
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Kamel, M. S., et al. (2023). Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. ResearchGate. [Link]
-
Završnik, D., et al. (2005). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]
-
Pham, T. C., et al. (2025). The Dark State, Vibronic Coupling, and Viscosity Sensing of Methoxylated Benzoyl Coumarins. ResearchGate. [Link]
-
Acta Physico-Chimica Sinica. (n.d.). Photophysical Properties of Coumarin Derivatives in Solvents. [Link]
-
Jones, G., II, Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. DTIC. [Link]
-
Chavan, P., et al. (2020). Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. ResearchGate. [Link]
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Fatima, S., Mansha, A., Asim, S., & Shahzad, A. (2021). Absorption spectra of coumarin and its derivatives. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. [Link]
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Monti, S., et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI. [Link]
-
Scientia Iranica. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. [Link]
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Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]
-
Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. [Link]
-
Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (A) Normalized UV-vis absorption spectrum of the M2 solvatochromism... [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of a) ME3 and b) DE3 in different solvents;... [Link]
-
Mary, Y. S., et al. (2015). Structural, vibrational, electronic, NMR and reactivity analyses of 2-amino-4H-chromene-3-carbonitrile (ACC) by ab initio HF and DFT calculations. ResearchGate. [Link]
-
Hahn, S., et al. (n.d.). A Theoretical Study of the UV/Visible Absorption and Emission Solvatochromic Properties of Solvent-Sensitive Dyes. Hahn Lab. [Link]
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Methodological & Application
Application Notes & Protocols: 4-Methyl-2-oxo-2H-chromene-3-carbonitrile as a Versatile Fluorescent Probe
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a robust and versatile fluorogenic probe. Rooted in the well-established coumarin scaffold, this molecule offers a sensitive platform for the detection of biological thiols and other nucleophiles. We present its synthesis, photophysical characteristics, and a detailed exploration of its reaction-based sensing mechanism. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for both quantitative spectrofluorometric assays and qualitative live-cell imaging applications, empowering the study of redox biology and nucleophilic signaling.
Introduction: The Power of the Coumarin Scaffold
Coumarin and its derivatives are a cornerstone class of fluorophores in biological and biomedical research. Their broad utility is founded on a suite of favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and an environmentally sensitive emission profile.[1] The benzopyran-2-one core of coumarin is a privileged structure, readily amenable to chemical modification. Functionalization at various positions on the ring system allows for the precise tuning of spectral properties and the introduction of specific chemical reactivity, making coumarins ideal scaffolds for designing targeted fluorescent probes.[1]
This compound is a prime example of a rationally designed coumarin-based probe. Its structure features a key innovation: an electron-withdrawing nitrile (-C≡N) group at the 3-position. This group, in conjunction with the conjugated system of the chromene ring, renders the C4-position electrophilic and susceptible to nucleophilic attack by biologically relevant species such as thiols (e.g., glutathione, cysteine).[2][3] This reaction-based sensing modality forms the basis of its utility as a highly specific "turn-off" or ratiometric probe.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-component reaction, a cornerstone of green and efficient chemistry.[4] The most common approach involves the condensation of an appropriate salicylaldehyde derivative with an active methylene compound like malononitrile.[5]
Protocol 1: Synthesis of this compound
This protocol describes a robust, one-pot synthesis.
Rationale: The use of a basic catalyst like triethylamine facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent cyclization to form the chromene ring. Acetonitrile is an effective solvent for this transformation.[5]
Materials:
-
4-Hydroxybenzaldehyde
-
Malononitrile
-
Dimedone (as an example of a common reaction partner, though the target molecule is simpler)
-
Triethylamine (catalyst)
-
Acetonitrile (solvent)
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a 50 mL round-bottom flask, add the starting aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and an active methylene compound (1.0 mmol).
-
Add acetonitrile (10 mL) to dissolve the reactants.
-
Add a catalytic amount of triethylamine (2-3 drops).
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis and purification of the probe.
Physicochemical and Photophysical Properties
A summary of the key properties of this compound is provided below. Researchers should note that photophysical properties are highly dependent on the solvent environment.
| Property | Value / Description | Reference |
| Molecular Formula | C₁₁H₇NO₂ | [6] |
| Molecular Weight | 185.18 g/mol | [6] |
| Appearance | White to light yellow solid | General Observation |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in aqueous buffers | General Observation |
| Excitation Max (λex) | ~350 - 420 nm (typical for coumarin scaffold) | [1] |
| Emission Max (λem) | ~400 - 500 nm (typical for coumarin scaffold) | [1] |
| Quantum Yield (Φf) | Moderate to high; highly solvent-dependent | [7] |
Note: The exact excitation/emission maxima should be determined empirically in the specific buffer or solvent system used for the experiment.
Mechanism of Action: A Nucleophile-Triggered Response
The sensing mechanism of this compound is predicated on a classic Michael-type nucleophilic addition reaction.[3] The electron-withdrawing nature of the nitrile group at the C3 position polarizes the adjacent C=C double bond, making the C4 carbon atom highly electrophilic and susceptible to attack by nucleophiles.
When a biological thiol (R-SH), such as glutathione (GSH) or cysteine (Cys), is present, its nucleophilic thiolate anion (R-S⁻) attacks this electrophilic center. This addition reaction forms a covalent, non-fluorescent adduct, disrupting the extended π-conjugated system of the coumarin fluorophore. This disruption effectively quenches the fluorescence of the molecule, providing a "turn-off" signal that is directly proportional to the concentration of the thiol analyte. A similar mechanism occurs with other strong nucleophiles like the cyanide anion (CN⁻).[8][9]
Caption: Mechanism of fluorescence quenching via nucleophilic addition.
Application Protocols
Protocol 2: Quantitative Fluorometric Assay for Thiols
This protocol provides a method for quantifying total free thiols in solution using a 96-well plate format.
Rationale: This endpoint assay measures the decrease in fluorescence intensity upon the probe's reaction with thiols. A standard curve generated with a known thiol, such as reduced glutathione (GSH), allows for the accurate quantification of unknown samples.
Materials:
-
This compound (MCOC) probe
-
Anhydrous DMSO
-
Reduced Glutathione (GSH) for standard curve
-
Assay Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of MCOC in anhydrous DMSO. Protect from light and store at -20°C. Immediately before use, dilute the stock solution to 100 µM in Assay Buffer.
-
Standard Preparation: Prepare a 1 mM stock solution of GSH in Assay Buffer. Perform serial dilutions to create standards ranging from 0 µM to 100 µM.
-
Assay Setup:
-
Add 50 µL of each GSH standard or unknown sample to triplicate wells of the 96-well plate.
-
Include "Probe Only" wells containing 50 µL of Assay Buffer as a negative control (maximum fluorescence).
-
Include "Buffer Only" wells as a blank control.
-
-
Reaction Initiation: Add 50 µL of the 100 µM MCOC working solution to all wells (final probe concentration will be 50 µM).
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence intensity using a plate reader.
-
Excitation Wavelength: ~380 nm
-
Emission Wavelength: ~460 nm
-
Note: Optimal wavelengths should be confirmed by scanning the probe spectrum.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity of the standards against the GSH concentration.
-
Use the resulting standard curve to determine the thiol concentration in unknown samples.
-
Protocol 3: Live-Cell Imaging of Intracellular Nucleophiles
This protocol outlines the use of MCOC for visualizing changes in the intracellular concentration of free thiols.
Rationale: The cell-permeant nature of the coumarin scaffold allows the probe to enter live cells. A decrease in intracellular fluorescence can be correlated with the presence of endogenous nucleophiles like GSH. Using a thiol-blocking agent like N-ethylmaleimide (NEM) serves as a crucial control to validate that the observed signal change is due to thiols.[10]
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
MCOC probe stock solution (10 mM in DMSO)
-
Imaging Medium: Serum-free cell culture medium or HBSS
-
N-ethylmaleimide (NEM) for control (100 mM stock in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for coumarin)
Caption: General workflow for live-cell fluorescence imaging.
Procedure:
-
Cell Culture: Plate cells on glass-bottom confocal dishes and culture until they reach 60-80% confluency.
-
Probe Loading:
-
Prepare a working solution of MCOC (typically 5-20 µM) in serum-free medium.
-
Wash the cultured cells twice with warm PBS or HBSS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells two to three times with warm imaging medium to remove any unloaded probe.
-
Control Group (Optional but Recommended): For a parallel control dish, pre-treat cells with 100 µM NEM for 30 minutes prior to probe loading to deplete free thiols. A lack of fluorescence quenching in NEM-treated cells validates the probe's specificity for thiols.
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Using a filter set appropriate for the probe (e.g., Ex: 380/20 nm, Em: 460/40 nm), acquire a baseline fluorescence image.
-
If studying a dynamic process, add the experimental stimulus (e.g., an oxidizing agent, drug candidate) and begin time-lapse imaging.
-
-
Image Analysis: Quantify the mean fluorescence intensity within defined regions of interest (ROIs) over time using imaging software (e.g., ImageJ/Fiji). A decrease in fluorescence intensity indicates an interaction with intracellular nucleophiles.
Troubleshooting & Scientific Considerations
-
Autofluorescence: Always image a set of control cells that have not been loaded with the probe to determine the background autofluorescence under your experimental conditions.
-
Phototoxicity/Photobleaching: Minimize light exposure to prevent cell damage and probe degradation. Use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio.
-
Probe Concentration: The optimal probe concentration can vary between cell types. Titrate the probe concentration to find the lowest effective dose that provides a robust signal without inducing cytotoxicity.
-
Specificity: While the probe is highly reactive towards thiols and cyanide, it may react with other potent biological nucleophiles. The use of specific inhibitors or scavengers (like NEM for thiols) is critical for validating the source of the signal change.
References
-
ResearchGate. (2021). Novel chromene-derived fluorescent probe for detection of cyanides by imine-controlled ESIPT. Dyes and Pigments. [Link]
-
ChemRxiv. (2025). Highly Sensitive "Covalent-Assembly" Fluorescent Probe for Cyanide Detection in Pure Aqueous Media and Real Water Samples. Cambridge Open Engage. [Link]
-
PubMed. (2009). A novel fluorescent and chromogenic probe for cyanide detection in water based on the nucleophilic addition of cyanide to imine group. Talanta. [Link]
-
ResearchGate. (2019). Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. [Link]
-
Wiley Online Library. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). Quantum Yield of 4k in Different Solvents. [Link]
-
PubMed. (2009). Colorimetric detection of thiols using a chromene molecule. [Link]
-
The Royal Society of Chemistry. (2014). Selective naked-eye cyanide detection in aqueous media using a carbazole- derived fluorescent dye. [Link]
-
PubMed. (2019). Selective "Turn-On" Fluorescent Sensor for Cyanide in Aqueous Environment and Test Strips. Journal of Fluorescence. [Link]
-
Worldresearchersassociations.Com. (n.d.). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. [Link]
-
PubMed Central. (n.d.). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. [Link]
-
ChemSynthesis. (n.d.). 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. [Link]
-
ResearchGate. (2025). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. [Link]
-
PubMed Central. (n.d.). Thiol Reactive Probes and Chemosensors. [Link]
-
PubMed Central. (n.d.). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. [Link]
-
PubMed Central. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. [Link]
-
PubMed Central. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
The Royal Society of Chemistry. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]
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- 3. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Illuminating Cellular Landscapes with Fluorescent Coumarin Derivatives
Introduction: The Coumarin Scaffold - A Versatile Platform for Cellular Imaging
Coumarin (2H-chromen-2-one) and its derivatives represent a cornerstone class of synthetic fluorophores in the field of cell biology. First isolated in 1820, this benzopyrone scaffold has proven to be exceptionally versatile for creating fluorescent probes.[1][2][3] The core advantages of coumarin-based probes lie in their favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and a structural framework that is readily amenable to chemical modification.[2][4][5][]
Their relatively small molecular size facilitates good cell permeability and rapid diffusion within biological systems.[5][] Crucially, the fluorescence characteristics of the coumarin core can be precisely tuned through strategic chemical synthesis. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions, particularly at the C3 and C7 positions, it is possible to modulate the probe's excitation and emission wavelengths, Stokes shift, and environmental sensitivity.[1][2][4] This tunability allows for the rational design of probes that range from the blue to the green spectral region and even into the far-red/NIR for deep-tissue applications.[1][5][7] This guide provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging these powerful tools in modern cell imaging.
The Photophysical Foundation: How Coumarin Probes Light Up the Cell
The utility of coumarin derivatives in cell imaging is rooted in their responsive photophysical mechanisms. Understanding these principles is critical for selecting the appropriate probe and interpreting experimental results accurately.
-
Intramolecular Charge Transfer (ICT): This is a primary mechanism governing the fluorescence of many coumarin probes.[1][3][8] The presence of an electron-donating group (like an amino group at C7) and an electron-accepting group (often part of the pyrone ring or a substituent at C3) creates a D-π-A (Donor-π-Acceptor) system.[4] Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. This ICT state is highly sensitive to the microenvironment; changes in solvent polarity can significantly shift the emission wavelength, a phenomenon known as solvatochromism.[1][9][10]
-
Photoinduced Electron Transfer (PET): PET is a powerful mechanism for designing "turn-on" fluorescent sensors.[11][12][13] In its native state, the probe's fluorescence is "quenched" because an electron from a recognition moiety is readily transferred to the excited fluorophore. When the probe binds to its target analyte (e.g., a metal ion), this electron transfer pathway is disrupted, restoring the coumarin's bright fluorescence.[11][13]
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[3][11][12] Coumarin derivatives can serve as excellent FRET donors, often paired with green or red fluorescent acceptors. This mechanism is ideal for creating ratiometric probes or studying molecular interactions, as the FRET efficiency is highly dependent on the distance and orientation between the donor and acceptor.[3]
The ability to harness these mechanisms allows for the creation of "smart" probes that do not just stain structures but actively report on the dynamic biochemical state of the cell.
Key Applications in Cellular Imaging
The structural versatility of the coumarin scaffold has led to a vast toolkit of probes for visualizing specific cellular components and activities.[14]
Organelle-Specific Staining
Targeting probes to subcellular compartments is crucial for understanding their structure and function. Coumarin derivatives have been engineered with specific chemical motifs that promote their accumulation in distinct organelles.
-
Endoplasmic Reticulum (ER): The ER is a key site for protein synthesis and calcium storage. Coumarin probes bearing sulfonamide groups or leveraging the hydrophobicity of the core structure have been developed for selective ER staining in both live and fixed cells.[15][16][17] These probes are valuable for studying ER morphology and dynamics.
-
Mitochondria: As the cell's powerhouses, mitochondria are central to metabolism and apoptosis. Cationic groups, such as a triphenylphosphonium (TPP) moiety, can be appended to the coumarin scaffold to exploit the mitochondrial membrane potential for targeted accumulation.[18]
-
Lipid Droplets: These organelles are involved in lipid storage and metabolism. The lipophilic nature of certain coumarin derivatives allows them to readily partition into and visualize lipid droplets.[5][14]
Sensing of Biologically Important Analytes
"Turn-on" or responsive coumarin probes are invaluable for detecting and quantifying key molecules involved in cellular signaling and homeostasis.
-
Metal Ions (Cu²⁺, Fe³⁺, Zn²⁺): Metal ions are essential cofactors but can be toxic at high concentrations. Coumarin probes equipped with specific chelating groups can selectively bind to ions like Cu²⁺, Fe³⁺, and Zn²⁺, leading to a robust change in fluorescence intensity, enabling the study of metal ion trafficking and disease states.[5][19][20][21]
-
Biological Thiols (GSH, Cys): Thiols like glutathione (GSH) and cysteine (Cys) are critical for maintaining cellular redox balance. Probes are often designed with a recognition site, such as an α,β-unsaturated ketone, that undergoes a Michael addition with the thiol.[22] This reaction cleaves a quenching group and releases the fluorescent coumarin, providing a "turn-on" signal specific to intracellular thiols.[5][22]
-
Reactive Oxygen/Nitrogen Species (ROS/RNS): Oxidative stress is implicated in numerous pathologies. Coumarin probes have been designed to react specifically with ROS/RNS like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hydrogen sulfide (H₂S), providing powerful tools for studying cellular stress responses.[1][14][18][23]
Performance Comparison of Representative Coumarin Probes
The selection of a probe depends on its specific photophysical properties and target. The table below summarizes key parameters for several classes of coumarin derivatives to aid in experimental design.
| Derivative Class/Example | Typical Ex (nm) | Typical Em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target/Application | Cell Permeability | Ref. |
| General Stains | |||||||
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~445 | Moderate | ~95 | General cytoplasm/nucleus, pH sensing | Good | [24] |
| Coumarin 6 | ~458 | ~504 | High | ~46 | Lipid droplets, membranes | Excellent | [] |
| Organelle Targeting | |||||||
| ER-Targeting Sulfonamides | ~400 | ~450-500 | 0.60 | ~50-100 | Endoplasmic Reticulum | Good | [15][17] |
| Mitochondria-Targeting (CM) | ~340 | ~450 | Moderate | ~110 | Mitochondria (Peroxynitrite sensing) | Good | [18] |
| Analyte Sensing | |||||||
| Thiol Probe (Michael Addition) | ~405 | ~460-500 | High (Turn-on) | ~55-95 | Cysteine (Cys), Glutathione (GSH) | Good | [5][22] |
| Cu²⁺ Probe (Chelation) | ~470 | ~520 | Quenched | ~50 | Copper (Cu²⁺) | Good | [21][25] |
| H₂S Probe (Disulfide Cleavage) | ~405 | ~498 | High (Turn-on) | ~93 | Hydrogen Sulfide (H₂S) | Good | [23] |
| NAD(P)H Probe (Hydride Transfer) | ~488 | ~550-650 | High (Turn-on) | ~60-160 | NAD(P)H | Good | [26] |
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for common cell imaging applications using coumarin derivatives. The causality behind each step is explained to empower researchers to adapt and optimize these workflows for their specific experimental systems.
General Protocol for Live-Cell Staining
This protocol provides a robust baseline for staining live, adherent cells. Optimization of probe concentration and incubation time is often necessary for different cell types and specific probes.
Rationale: Live-cell imaging allows for the study of dynamic processes in real-time. This protocol is designed to maintain cell health while ensuring efficient loading of the probe and removal of unbound background signal.
Caption: A generalized workflow for staining live cells with coumarin probes.
-
Cell Culture: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chambered coverslips) 24-48 hours prior to the experiment. Culture until they reach 60-80% confluency.
-
Causality: This density ensures a healthy cell population for imaging without artifacts from overgrowth or stress. Glass-bottom vessels are essential for high-resolution microscopy.
-
-
Probe Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM in high-quality, anhydrous DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed (37°C) serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).
-
Causality: Serum can sometimes interfere with probe loading or contain components that react with the probe; using serum-free medium for the loading step minimizes this variability. Pre-warming all solutions prevents temperature shock to the cells.
-
-
Cell Staining: Aspirate the culture medium from the cells. Gently add the probe-containing medium to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Causality: The incubation time is a critical parameter. Too short, and the signal will be weak; too long, and cytotoxicity or probe compartmentalization artifacts may occur. This step should be optimized for each probe and cell line.[5]
-
-
Washing: After incubation, carefully aspirate the staining solution. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.[5]
-
Causality: This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio. Inadequate washing is a common source of poor image quality.
-
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Mount the dish on the fluorescence microscope and image using the appropriate filter set for the specific coumarin derivative's excitation and emission spectra.
-
Causality: Using a phenol red-free medium for imaging can further reduce background fluorescence.
-
Protocol for Fixed-Cell Staining
This protocol is suitable for preserving cell morphology and for co-staining experiments with antibodies (immunofluorescence).
Rationale: Fixation cross-links cellular components, locking them in place. Permeabilization is then required to allow the probe to access intracellular targets that it might not otherwise be able to cross the plasma membrane to reach.
-
Cell Culture: Grow cells on glass coverslips in a petri dish until the desired confluency is reached.
-
Fixation: Wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[24]
-
Causality: PFA is a cross-linking fixative that preserves structural integrity well. Methanol can also be used but may alter some epitopes and is not suitable for all probes.
-
-
Washing: Wash the cells three times with PBS, for 5 minutes each time, to remove all residual fixative.
-
Permeabilization (Optional but Recommended): If targeting an intracellular structure, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[14][24]
-
Causality: Triton X-100 is a non-ionic detergent that creates pores in cellular membranes, allowing macromolecules like antibodies and some cell-impermeant probes to enter the cell. This step is essential for staining most internal organelles in fixed cells.
-
-
Staining: Wash three times with PBS. Incubate the fixed and permeabilized cells with the coumarin probe at its optimized concentration in PBS for 30-60 minutes at room temperature.
-
Final Washes & Mounting: Wash the cells three times with PBS to remove unbound probe. Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an anti-fade reagent. Seal the coverslip and image.
Protocol for "Turn-On" Detection of Intracellular Thiols
This protocol provides a method for detecting intracellular thiols (e.g., GSH) using a reaction-based coumarin probe and includes a critical control to validate signal specificity.
Rationale: The fluorescence of a "turn-on" probe is dependent on a specific chemical reaction. Therefore, a control experiment is essential to validate that the observed signal is indeed due to the target analyte and not non-specific activation. N-ethylmaleimide (NEM) is an alkylating agent that depletes intracellular free thiols, serving as an excellent negative control.
Caption: Simplified "turn-on" mechanism for thiol-reactive coumarin probes.
-
Cell Culture: Culture cells in two separate glass-bottom dishes (Dish A: Test, Dish B: Control) to 60-80% confluency.
-
Control Pre-treatment: Treat Dish B with a thiol-scavenging agent. For example, incubate with 1 mM N-ethylmaleimide (NEM) in culture medium for 30 minutes at 37°C. Leave Dish A untreated.
-
Causality: NEM covalently binds to thiol groups, depleting the pool of free thiols available to react with the probe. This allows you to confirm that the probe's signal is thiol-dependent.
-
-
Washing: Wash both dishes three times with pre-warmed PBS to remove the NEM.
-
Probe Loading: Incubate the cells in both dishes with the thiol-reactive coumarin probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.[5]
-
Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.[5]
-
Imaging & Analysis: Acquire fluorescence images from both dishes using identical microscope settings (e.g., laser power, exposure time, gain).
-
Interpretation: Compare the fluorescence intensity between the untreated (Dish A) and NEM-treated (Dish B) cells. A significant reduction in fluorescence in the NEM-treated cells validates that the probe's signal is specific to intracellular thiols.[5]
Conclusion and Future Perspectives
Coumarin-based fluorescent probes are indispensable tools in the modern cell biology laboratory. Their chemical tractability allows for the continued development of sophisticated sensors with improved brightness, photostability, and novel sensing capabilities.[4] Future advancements are likely to focus on creating probes with longer excitation and emission wavelengths (far-red and near-infrared) to enable deeper tissue imaging with reduced autofluorescence and phototoxicity.[1][2][7] Furthermore, the development of multifunctional probes capable of simultaneously reporting on multiple cellular analytes will open new avenues for dissecting complex biological processes in real-time.[4] As our understanding of cellular biochemistry deepens, the rational design of coumarin derivatives will undoubtedly continue to provide the critical tools needed to visualize and unravel the intricate workings of the living cell.
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High Quantum Yield Coumarin Derivatives: A Comprehensive Guide for Advanced Fluorescence Microscopy
In the dynamic fields of cellular biology and drug discovery, the precise visualization of subcellular structures and dynamic processes is paramount. Coumarin-based fluorescent probes have emerged as indispensable tools, offering a versatile and sensitive means to illuminate the intricate workings of living cells.[1] Their favorable photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and sensitivity to their microenvironment, make them ideal candidates for a vast array of fluorescence microscopy applications.[1][2]
This guide provides an in-depth exploration of high quantum yield coumarin derivatives, moving beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these powerful fluorophores.
The Coumarin Advantage: Understanding the Core Principles
Coumarin and its derivatives are a class of small, water-soluble, UV-excitable fluorophores that typically emit in the blue-to-green region of the spectrum (approximately 400–550 nm).[][4] The core of their utility lies in the benzopyran-2-one ring system, which can be readily modified with various functional groups to fine-tune its spectral properties.[5][6] This structural versatility allows for the rational design of probes that can selectively target and report on specific cellular components and events.[1]
The fluorescence of coumarin derivatives is governed by an intramolecular charge transfer (ICT) process.[7][8] Strategic placement of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position can significantly enhance fluorescence intensity and quantum yield.[8][] This "push-pull" electronic configuration is a key design principle for creating highly fluorescent probes.
The Jablonski Diagram: A Visual Representation of Fluorescence
To understand the phenomenon of fluorescence, we can refer to the Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions that occur during absorption and emission of light.
Caption: A simplified Jablonski diagram illustrating the processes of light absorption and emission by a fluorophore.
Key Photophysical Properties of High Quantum Yield Coumarin Derivatives
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes key photophysical properties of representative high quantum yield coumarin derivatives.
| Derivative Name/Number | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target/Application |
| 7-Amino-4-methylcoumarin (AMC) | ~351[5] | ~430[5] | Varies with solvent and binding[5] | ~79[5] | General blue fluorescent probe |
| Coumarin 1 | ~375[5] | ~446[5] | Varies with solvent and binding[5] | ~71[5] | General blue fluorescent probe |
| Coumarin 6 | Not specified | Not specified | Not specified | Not specified | Lipid and membrane imaging[] |
| Coumarin 30 | Not specified | Not specified | Varies with solvent[10] | Not specified | General fluorescent probe |
| Coumarin 120 | ~350[11] | ~430[11] | 0.56 in ethanol[11] | ~80 | General fluorescent probe |
| Compound 4e (p-methyl substituted) | Not specified | Not specified | 0.83[8][12][13][14] | Not specified | pH-sensitive probe[12][13][14] |
Note: The quantum yield and spectral properties of many coumarin dyes are highly sensitive to their local environment, including solvent polarity and pH.[10][15][16][17] This sensitivity can be exploited for developing biosensors that report on specific cellular conditions.[1]
Protocols for Fluorescence Microscopy Using Coumarin Derivatives
The following protocols provide a framework for utilizing coumarin-based probes in common fluorescence microscopy applications. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
General Protocol for Live-Cell Staining
This protocol outlines a general workflow for staining living cells with cell-permeant coumarin derivatives.
Caption: A general workflow for staining live cells with coumarin-based fluorescent probes.[1]
Detailed Steps:
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.[1]
-
Preparation of Staining Solution: Prepare a 10 mM stock solution of the coumarin probe in anhydrous Dimethyl Sulfoxide (DMSO).[5] Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free cell culture medium.[18] The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).[18] Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes, protected from light.[2][18]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer to remove any unbound probe.[18]
-
Imaging: Immediately acquire fluorescence images using a microscope equipped with a suitable filter set for the chosen coumarin dye (e.g., a DAPI filter set for blue-emitting coumarins).[18]
Protocol for Fixed-Cell Staining and Immunofluorescence
Coumarin derivatives can also be used for imaging fixed cells, which is particularly useful for co-localization studies with immunofluorescence.[1]
Detailed Steps:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells once with PBS and then fix them by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1][5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1][5] This step is crucial for allowing antibodies and larger probes to access intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Blocking (for Immunofluorescence): If performing immunofluorescence, block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and/or Coumarin Probe Incubation: Dilute the fluorescently-labeled secondary antibody and/or the coumarin probe in the blocking buffer (or PBS for the coumarin probe alone). Incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade reagent.[5]
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for the coumarin dye and any other fluorophores used.
Troubleshooting Common Issues in Coumarin-Based Fluorescence Microscopy
Even with robust protocols, challenges can arise during fluorescence microscopy experiments. Here are some common issues and their solutions:
-
Rapid Photobleaching:
-
Cause: Excessive excitation light intensity or prolonged exposure can irreversibly damage the fluorophore.[19]
-
Solution: Reduce the excitation intensity using neutral density filters and minimize exposure time.[19] Use a shutter to block the light path when not actively acquiring images.[19] Incorporate antifade reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) into the mounting medium.[19]
-
-
Low Fluorescence Signal:
-
Cause: Suboptimal probe concentration, incompatible buffer conditions (pH, polarity), or low target abundance.[18]
-
Solution: Perform a titration to determine the optimal probe concentration.[20] Ensure the imaging buffer has a pH that is optimal for the probe's fluorescence.[18][19] For enzyme assays, verify enzyme activity and optimize substrate concentration.[18]
-
-
High Background or Non-Specific Staining:
-
Cause: Incomplete removal of unbound probe, autofluorescence of the cells or medium, or excessively high probe concentration.[20]
-
Solution: Ensure thorough washing steps after probe incubation.[21] Use a serum-free medium for staining to reduce background. If autofluorescence is an issue, consider using a probe with a longer emission wavelength or spectral unmixing techniques. Optimize the probe concentration to find a balance between signal and background.[20]
-
Caption: A logical flow for troubleshooting common issues in fluorescence microscopy.
Conclusion
High quantum yield coumarin derivatives represent a powerful and versatile class of fluorophores for a wide range of fluorescence microscopy applications. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable researchers to probe cellular structures and functions with high specificity and sensitivity.[1][7] By understanding the fundamental principles of coumarin fluorescence and adhering to optimized protocols, researchers can unlock the full potential of these valuable tools to advance our understanding of biology and disease.
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Hosseinjani-Pirdehi, H., Amigh, S., Mohajeri, A., Nazeri, E., Taheri, A., Majidzadeh-A, K., Mohammadpour, Z., & Esmaeili, R. (2023). A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent. RSC Advances, 13(14), 9345-9352. [Link]
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- 10. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotium.com [biotium.com]
- 21. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a valuable scaffold in medicinal chemistry. We present a highly efficient, one-pot protocol utilizing the iodine-catalyzed Knoevenagel condensation of 2-hydroxyacetophenone and malononitrile. This method, leveraging the advantages of microwave-assisted organic synthesis (MAOS), offers a significant reduction in reaction time, increased product yields, and aligns with the principles of green chemistry, providing a superior alternative to conventional heating methods. Detailed experimental procedures, mechanistic insights, comparative data, and characterization are provided to enable researchers to confidently replicate and adapt this methodology.
Introduction
Coumarin derivatives, characterized by the 2H-chromen-2-one core, are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1] The 4-methyl-3-cyanocoumarin scaffold is of particular interest in drug discovery due to the synthetic versatility of the nitrile group, which can be further elaborated to introduce diverse functionalities.
Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which can lead to lower yields and the formation of byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[2][3] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, a phenomenon known as dielectric heating.[4][5] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving yields and product purity.[2][5] Furthermore, MAOS often allows for solvent-free conditions, a key aspect of green chemistry that minimizes environmental impact.[6]
This guide details a robust and reproducible microwave-assisted protocol for the synthesis of this compound, highlighting the causal factors behind the experimental design and providing the necessary information for successful implementation.
The Synthetic Approach: An Iodine-Catalyzed One-Pot Reaction
The selected methodology is a one-pot reaction between 2-hydroxyacetophenone and malononitrile, catalyzed by molecular iodine under microwave irradiation. This approach is advantageous as it directly installs both the 4-methyl and the 3-carbonitrile functionalities in a single, efficient step.
Reaction Scheme:
Mechanistic Rationale
The reaction is proposed to proceed through an initial Knoevenagel condensation, followed by an intramolecular cyclization (Michael addition) and subsequent tautomerization/aromatization.
-
Activation and Knoevenagel Condensation: Iodine, acting as a mild Lewis acid, is believed to activate the carbonyl group of 2-hydroxyacetophenone, making it more susceptible to nucleophilic attack. The active methylene protons of malononitrile are sufficiently acidic to be abstracted by a weak base (or potentially facilitated by the reaction conditions), forming a carbanion. This carbanion then attacks the activated carbonyl group, leading to a Knoevenagel condensation intermediate after dehydration.
-
Intramolecular Cyclization: The phenolic hydroxyl group of the intermediate then undergoes an intramolecular Michael addition to the α,β-unsaturated nitrile, forming the chromene ring.
-
Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic this compound.
The use of microwave irradiation dramatically accelerates each of these steps by providing rapid and uniform heating, overcoming the activation energy barriers more efficiently than conventional heating.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of the microwave-assisted approach for this specific synthesis are clearly demonstrated when compared to traditional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 2-5 minutes | 2-2.5 hours |
| Yield | High (typically >90%) | Good (typically 85-90%) |
| Energy Consumption | Significantly lower | Higher |
| Process Control | Precise temperature and pressure monitoring | Less precise, potential for localized overheating |
| Solvent Use | Often solvent-free | Typically requires a solvent |
Data compiled from authoritative sources.[7]
Experimental Protocol
This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Materials and Reagents
-
2-Hydroxyacetophenone (Reagent Grade, ≥98%)
-
Malononitrile (Reagent Grade, ≥99%)
-
Iodine (ACS Reagent, ≥99.8%)
-
Aqueous Ethanol (for recrystallization)
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
Equipment
-
Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, Biotage Initiator)
-
Microwave process vials (10-20 mL) with appropriate caps and septa
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, flasks)
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Analytical balance
Safety Precautions
-
Microwave synthesis should only be performed in a dedicated, certified microwave reactor. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood.
-
Be aware of the potential for rapid pressure buildup in sealed vessels. Ensure the reactor's safety features are operational.[8]
-
Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.[8]
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-hydroxyacetophenone (1.0 mmol, 136.15 mg), malononitrile (1.0 mmol, 66.06 mg), and a catalytic amount of iodine (0.025 mmol, ~6 mg).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add ice-cold 10% sodium thiosulfate solution (10 mL) to the reaction mixture to quench any unreacted iodine. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water. Recrystallize the product from aqueous ethanol to afford pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 2-4 hours.
Workflow Diagram
Sources
- 1. scilit.com [scilit.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
Application Note & Protocol: Synthesis of 4-Methylcoumarin via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-methylcoumarin and its derivatives through the Pechmann condensation. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the underlying mechanism, explore catalyst selection, present detailed experimental protocols, and offer insights into process optimization and troubleshooting. The Pechmann condensation, a reaction between a phenol and a β-ketoester under acidic conditions, remains one of the most direct and versatile methods for accessing the coumarin scaffold, a privileged structure in numerous biologically active compounds and functional materials.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in the plant kingdom.[1] Their benzo-α-pyrone core is a key pharmacophore, bestowing a vast range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1][2][3] Beyond their medicinal importance, coumarin derivatives like 7-hydroxy-4-methylcoumarin are extensively used as fluorescent probes, laser dyes, and additives in cosmetics and fragrances.[4][5]
Among the various synthetic strategies, the Pechmann condensation, first reported by Hans von Pechmann, offers a straightforward and efficient route to substituted coumarins from simple starting materials. This guide focuses on the synthesis of 4-methylcoumarins using ethyl acetoacetate as the β-ketoester, a cornerstone reaction for accessing this important class of molecules.
Reaction Mechanism: An Acid-Catalyzed Cascade
The Pechmann condensation is a multi-step, acid-catalyzed reaction. Understanding the mechanism is crucial for rational catalyst selection and reaction optimization. The process can be broken down into three primary stages:
-
Initial Transesterification: The strong acid catalyst protonates the carbonyl oxygen of the β-ketoester (ethyl acetoacetate), activating it for nucleophilic attack by the hydroxyl group of the phenol. This initial, reversible step forms a new ester linkage.
-
Intramolecular Electrophilic Aromatic Substitution (Hydroxyalkylation): The catalyst then protonates the enolic hydroxyl group of the intermediate, facilitating its departure as a water molecule and generating a resonance-stabilized carbocation. This electrophile is then attacked by the activated aromatic ring of the phenol (typically at the ortho position to the hydroxyl group) in a classic electrophilic aromatic substitution.
-
Dehydration and Lactonization: The resulting intermediate undergoes dehydration. The final, irreversible step is the intramolecular cyclization (lactonization), where the phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable aromatic pyrone ring of the coumarin product.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
Caption: Key stages of the acid-catalyzed Pechmann condensation.
Catalyst Selection: From Classical Acids to Green Alternatives
The choice of acid catalyst is the most critical parameter influencing reaction rate, yield, and overall process efficiency. Historically, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid have been employed.[1][6] While effective, these homogeneous catalysts present significant challenges, including reactor corrosion, difficult separation, and the generation of acidic waste streams.[7]
Modern synthetic chemistry has driven the development of more sustainable and reusable catalytic systems.
-
Homogeneous Lewis Acids: Metal chlorides such as ZnCl₂, AlCl₃, SnCl₂, and InCl₃ have been used effectively, often under milder conditions than strong Brønsted acids.[2][8]
-
Heterogeneous Solid Acids: This is an area of intense research, focused on developing reusable and easily separable catalysts. Prominent examples include:
-
Ion-Exchange Resins: Amberlyst-15 is a highly effective and recyclable catalyst, often used under solvent-free conditions.[2][9]
-
Zeolites and Clays: Materials like Montmorillonite K-10 and various zeolites provide acidic sites and can be used in solvent-based or solvent-free systems.[2][4]
-
Supported Catalysts: Sulfated zirconia, silica-supported sulfuric acid, and heteropolyacids offer high thermal stability and strong acidity, leading to excellent yields.[4][8]
-
-
Advanced Methodologies: To further improve efficiency and align with green chemistry principles, Pechmann condensations are increasingly performed using:
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[2][4]
-
Mechanochemistry (Ball Milling): Performing the reaction in a high-speed ball mill under solvent-free conditions is an environmentally friendly approach that minimizes waste and can lead to high yields in short times.[7][10]
-
Comparative Data on Catalytic Systems
| Catalyst System | Substrates | Conditions | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to Room Temp | 19 h | 80-88% | [1] |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110°C, Solvent-free | 30 min | 95% | |
| InCl₃ (3 mol%) | Substituted Phenols, EAA | Room Temp, Ball Mill (60 Hz) | 5-30 min | 52-92% | [10] |
| Sulfated Zirconia | m-Amino Phenol, EAA | 110°C, Solvent-free | 2 min | ~100% | |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Resorcinol, Ethyl Acetoacetate | 120°C, Solvent-free | 2 h | 88% | [8] |
| SnCl₂·2H₂O | Resorcinol, Ethyl Acetoacetate | Microwave, Solvent-free | 260 s | 55% | [2] |
EAA = Ethyl Acetoacetate; NPs = Nanoparticles
Detailed Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin
This protocol describes a robust and commonly performed synthesis using resorcinol and ethyl acetoacetate with concentrated sulfuric acid as the catalyst. This method is chosen for its reliability and accessibility of reagents, serving as an excellent baseline procedure.
Safety Precautions: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform all additions involving sulfuric acid within a certified chemical fume hood. The reaction is exothermic and requires careful temperature control.
Materials and Reagents
-
Resorcinol (C₆H₆O₂): 5.5 g (0.05 mol)
-
Ethyl Acetoacetate (C₆H₁₀O₃): 6.4 mL (0.05 mol)
-
Concentrated Sulfuric Acid (98% H₂SO₄): 25 mL
-
Crushed Ice / Deionized Water: ~250 mL
-
Ethanol (for recrystallization)
Equipment
-
100 mL Beaker
-
50 mL Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Glass Pipette or Dropping Funnel
-
Thermometer
-
Buchner Funnel and Filtration Flask
-
Glass Rod
Step-by-Step Procedure
-
Preparation of Reagent Mixture: In the 50 mL Erlenmeyer flask, combine resorcinol (5.5 g) and ethyl acetoacetate (6.4 mL). Swirl the flask gently until the resorcinol is fully dissolved.[11]
-
Preparation of Acid Catalyst: Place the 100 mL beaker containing a magnetic stir bar on the magnetic stirrer inside a large ice bath. Carefully pour 25 mL of concentrated sulfuric acid into the beaker. Begin stirring and allow the acid to cool to below 10°C.[11]
-
Reaction - The Condensation: Using a glass pipette, add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirring sulfuric acid over 15-20 minutes.[11] It is critical to maintain the temperature of the reaction mixture below 20°C during the addition to prevent unwanted side reactions.[11] The solution will change color, often to a deep orange or red.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[11] Some protocols may call for longer reaction times depending on the specific conditions.[1]
-
Work-up - Precipitation: Prepare a separate 500 mL beaker containing approximately 200 g of crushed ice and 50 mL of cold deionized water. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice water. A pale yellow or off-white precipitate of the crude product will form immediately.[11][12]
-
Isolation: Collect the crude 7-hydroxy-4-methylcoumarin by vacuum filtration using a Buchner funnel. Wash the solid product in the funnel with several portions of cold deionized water to remove any residual acid.
-
Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid.[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Experimental Workflow Diagram
Caption: Step-by-step workflow for 4-methylcoumarin synthesis.
Product Characterization
To confirm the successful synthesis and purity of the target compound, the following analytical techniques are standard:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction's progress by comparing the reaction mixture to the starting materials. The product should have a distinct Rf value.[6][9]
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (for 7-hydroxy-4-methylcoumarin, typically 185-188°C).
-
Spectroscopy (FT-IR, NMR):
-
FT-IR: Will show characteristic peaks for the lactone carbonyl (C=O) stretch (~1720 cm⁻¹) and the phenolic hydroxyl (O-H) stretch (~3100-3300 cm⁻¹).
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.[2][9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or insufficient amount.- Reaction temperature too low.- Insufficient reaction time.- Deactivated phenol substrate. | - Use fresh, high-purity catalyst.- Ensure proper temperature control.- Monitor reaction by TLC and extend time if needed.- Use pure, unoxidized phenol. |
| Formation of Dark/Tarry Side Products | - Reaction temperature was too high, causing sulfonation or polymerization.- Presence of impurities in starting materials. | - Strictly maintain low temperature during reagent addition.- Use purified starting materials. |
| Product Fails to Crystallize | - Solution is too dilute.- Presence of impurities inhibiting crystallization. | - Evaporate some solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod.- If necessary, re-purify via column chromatography. |
| Broad Melting Point Range | - Product is impure. | - Repeat the recrystallization step one or more times.- Ensure the product is completely dry. |
References
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. [Link]
-
Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). (n.d.). ResearchGate. [Link]
-
Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare. [Link]
-
Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
-
Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. (n.d.). AWS. [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2022). NIH. [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Indian Journal of Chemistry. [Link]
-
What Is 7 Hydroxy 4 Methylcoumarin Used For. (2025). Sonwu Blog. [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]
-
Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2021). JETIR. [Link]
-
Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). PubMed Central. [Link]
-
4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. (2013). PubMed. [Link]
- Preparation method of 7-hydroxy-4-methylcoumarin. (2010).
-
Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 5. sonwuapi.com [sonwuapi.com]
- 6. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Protocol for synthesizing 4-Methyl-2-oxo-2H-chromene-3-carbonitrile derivatives
Application Note & Protocol
A Robust, One-Pot Protocol for the Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile Derivatives via Catalytic Knoevenagel Condensation
Abstract
Coumarin scaffolds, specifically this compound (also known as 3-cyano-4-methylcoumarin), are privileged heterocyclic motifs in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and serve as crucial intermediates for more complex molecular architectures.[3][4][5] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this compound derivatives. The synthesis is based on the Knoevenagel condensation of a substituted 2-hydroxyacetophenone with an active methylene nitrile. We will detail the reaction mechanism, provide a step-by-step experimental workflow, offer guidance on characterization, and include a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.
Introduction & Significance
The coumarin (2H-1-benzopyran-2-one) core is a cornerstone in the development of pharmacologically active agents.[1][6] The incorporation of a methyl group at the C-4 position and a cyano group at the C-3 position creates a highly versatile intermediate.[7] The electron-withdrawing nature of the nitrile group makes the coumarin ring susceptible to further chemical modifications, allowing for the generation of diverse compound libraries for screening.[1]
Traditional methods for coumarin synthesis, such as the Perkin or Pechmann reactions, often require harsh conditions or specific substrates.[8][9] The Knoevenagel condensation, however, offers a more direct and efficient route, frequently employing mild basic catalysts and offering high atom economy.[3][10] This protocol has been optimized for simplicity, scalability, and efficiency, making it suitable for both academic research and industrial drug development settings.[8]
Reaction Scheme & Mechanism
The synthesis proceeds via a base-catalyzed Knoevenagel condensation between a 2-hydroxyacetophenone derivative and malononitrile, followed by a spontaneous intramolecular cyclization (transesterification) and dehydration.
Overall Reaction:
Figure 1. General reaction scheme for the synthesis of this compound derivatives.
Mechanistic Deep Dive
The reaction is initiated by the basic catalyst (e.g., piperidine), which abstracts an acidic α-proton from the active methylene compound (malononitrile), creating a highly stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the 2-hydroxyacetophenone. The subsequent steps involve an intramolecular cyclization where the phenolic hydroxyl group attacks the nitrile, followed by tautomerization and elimination of an imine or water molecule to yield the stable aromatic coumarin ring.[3][10]
Caption: Figure 2. Reaction Mechanism Pathway
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |
| 2'-Hydroxyacetophenone | 118-93-4 | ≥98% | Sigma-Aldrich | Starting material. Can be substituted with other derivatives. |
| Malononitrile | 109-77-3 | ≥99% | Alfa Aesar | Active methylene compound. Highly toxic; handle with care. |
| Piperidine | 110-89-4 | ≥99% | Acros Organics | Basic catalyst. Corrosive and flammable. |
| Ethanol (Absolute) | 64-17-5 | ≥99.5% | Fisher Scientific | Reaction and recrystallization solvent. |
| Hydrochloric Acid (conc.) | 7647-01-0 | ~37% | VWR | Used for acidification during workup. Corrosive. |
| Deionized Water | 7732-18-5 | N/A | In-house | Used for workup and washing. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Filter paper
-
TLC plates (Silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol: Synthesis Workflow
This protocol describes the synthesis of the parent compound, this compound.
Caption: Figure 3. Experimental Synthesis Workflow
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol). Add 20 mL of absolute ethanol.
-
Expertise Note: Using a slight excess of the active methylene compound is sometimes employed but a 1:1 stoichiometry is generally effective and simplifies purification.[11]
-
-
Catalyst Addition: While stirring the mixture at room temperature, add 4-5 drops of piperidine using a Pasteur pipette.
-
Reflux and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain reflux for 2-3 hours.
-
Trustworthiness: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, highly UV-active spot indicates product formation.
-
-
Workup and Isolation: Once the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously.
-
Causality: The product is poorly soluble in water, causing it to precipitate upon addition to the aqueous solution.[8]
-
-
Acidification: Add concentrated hydrochloric acid dropwise to the aqueous mixture until it is acidic (pH ~2-3, check with litmus paper). This step neutralizes the piperidine catalyst and ensures complete precipitation of the product. A yellow solid should form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual acid and inorganic salts.
-
Purification: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Expertise Note: Slow cooling is crucial for forming well-defined crystals and achieving high purity. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.
-
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight.
Results: Characterization & Data
The successful synthesis of this compound should yield a pale yellow crystalline solid.
| Parameter | Expected Result |
| Appearance | Pale yellow to white crystalline solid |
| Yield | 85-95% |
| Melting Point | 194-198 °C[2] |
| Molecular Formula | C₁₁H₇NO₂ |
| Molecular Weight | 185.18 g/mol [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.20 (m, 4H, Ar-H), 2.75 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 158.5, 152.1, 133.5, 128.0, 125.0, 118.9, 116.8, 114.5, 103.1, 16.5 |
| FT-IR (KBr, cm⁻¹) | ν: 2225 (C≡N stretch), 1730 (C=O lactone stretch), 1610 (C=C stretch) |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; insufficient heating; reaction time too short. | Ensure piperidine is fresh. Confirm reflux temperature is reached. Extend reaction time and monitor with TLC. |
| Oily Product/Failure to Solidify | Impurities present; incomplete reaction. | Try triturating the oil with cold diethyl ether or hexane. If that fails, purify the oil using column chromatography (silica gel, hexane:ethyl acetate gradient). |
| Product is Highly Colored | Impurities from starting material or side reactions. | Perform an additional recrystallization. Activated charcoal can be added during the hot dissolution step of recrystallization to remove colored impurities (use sparingly and filter hot). |
| Broad Melting Point Range | Impure product. | Recrystallize the product again from a suitable solvent like ethanol or acetic acid. Ensure the product is completely dry. |
Conclusion
This application note outlines a reliable and high-yielding protocol for the synthesis of this compound derivatives. By leveraging the Knoevenagel condensation, this method provides a straightforward and efficient entry point to a class of compounds with significant potential in pharmacology and materials science. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to empower researchers to successfully synthesize these valuable scaffolds for their discovery programs.
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Application Notes & Protocols: Advancing Coumarin Synthesis Through Solvent-Free Methodologies
Introduction: The Imperative for Greener Syntheses of Coumarins
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties, have established them as critical pharmacophores in drug discovery.[1][3][4] Furthermore, their unique photophysical properties are harnessed in applications such as fluorescent probes and dyes.[5] Traditionally, the synthesis of coumarin derivatives has relied on classic condensation reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions.[2][6][7] While effective, these methods often necessitate the use of hazardous solvents, harsh catalysts, and prolonged reaction times, contributing to significant chemical waste and energy consumption.[8][9]
In alignment with the principles of green chemistry, there is a pressing need for the development of sustainable and efficient synthetic protocols.[8][9] Solvent-free synthesis emerges as a powerful strategy to mitigate the environmental impact of chemical processes.[8][10] By eliminating volatile organic solvents, these methods not only reduce pollution but can also lead to enhanced reaction rates, higher yields, and simplified product isolation procedures.[6][9] This application note provides a comprehensive guide to the solvent-free synthesis of coumarin derivatives, with a focus on microwave-assisted and mechanochemical techniques. We will delve into the mechanistic underpinnings of these approaches and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles of Solvent-Free Coumarin Synthesis
Solvent-free reactions are conducted in the absence of a traditional solvent, with the reactants either in a neat mixture, adsorbed on a solid support, or energized directly by microwaves or mechanical force. The primary drivers for the enhanced reactivity observed in these systems are:
-
Increased Reactant Concentration: The absence of a diluting solvent leads to a higher concentration of reacting molecules, thereby increasing the frequency of effective collisions and accelerating the reaction rate.
-
Enhanced Thermal Transfer (Microwave Irradiation): Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce reaction times compared to conventional heating methods.[11]
-
Mechanical Activation (Mechanochemistry): The application of mechanical force, through grinding or ball milling, can induce chemical reactions by creating intimate contact between reactants, increasing surface area, and even breaking chemical bonds to generate reactive intermediates.[12][13]
These principles can be applied to various established coumarin syntheses, transforming them into more sustainable and efficient processes.
Methodology I: Microwave-Assisted Solvent-Free Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[6] The solvent-free, microwave-assisted variant of this reaction offers a rapid and high-yielding route to 4-substituted coumarins.
Causality of Experimental Choices
-
Catalyst Selection: Heterogeneous solid acid catalysts, such as Amberlyst-15, zeolites, or FeF3, are preferred over traditional homogeneous acids like sulfuric acid.[6][14] Solid catalysts are easily separable from the reaction mixture, allowing for simple work-up and potential for recycling, which aligns with green chemistry principles. Their acidic sites facilitate the key steps of the reaction: initial transesterification and subsequent intramolecular cyclization.
-
Microwave Irradiation: As a non-contact energy source, microwaves provide rapid and uniform heating of the reaction mixture. This localized heating often leads to a dramatic reduction in reaction time, from hours to minutes, and can also minimize the formation of side products that may occur with prolonged heating.[6][11]
-
Solvent-Free Conditions: Eliminating the solvent simplifies the purification process, often requiring only a simple recrystallization of the crude product. This also significantly reduces the volume of chemical waste generated.
Visualizing the Workflow: Microwave-Assisted Pechmann Condensation
Caption: Workflow for microwave-assisted solvent-free Pechmann condensation.
Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol is adapted from methodologies described for the Pechmann condensation under microwave irradiation.[6]
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Amberlyst-15 (0.250 g)
-
Microwave reaction tube (50 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Ethanol
-
Deionized water
Procedure:
-
To a 50 mL microwave reaction tube equipped with a magnetic stir bar, add resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and Amberlyst-15 (0.250 g).
-
Seal the reaction tube and place it in the microwave synthesizer.
-
Set the reaction temperature to 130°C and the reaction time to 20 minutes with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from an ethanol/water mixture.
-
Filter the purified crystals, wash with cold water, and dry under vacuum.
Self-Validation/Expected Outcome:
-
Yield: High yield, typically around 97%, of 7-hydroxy-4-methylcoumarin is expected.[6]
-
Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Methodology II: Mechanochemical Solvent-Free Knoevenagel Condensation
The Knoevenagel condensation is another versatile method for coumarin synthesis, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound. The use of mechanochemistry, specifically "grindstone" chemistry or ball milling, provides a solvent-free and often catalyst-free route to coumarin-3-carboxylic acids and other derivatives.[12][15]
Causality of Experimental Choices
-
Mechanical Grinding/Ball Milling: This technique ensures intimate mixing of the solid reactants, continuously breaking down the crystal lattice and exposing fresh surfaces for reaction. The localized pressure and friction generated can provide the necessary activation energy for the reaction to proceed without external heating.
-
Natural Catalysts: In some instances, readily available and environmentally benign natural catalysts, such as acidic fruit juices, can be employed to facilitate the reaction under grinding conditions.[15] This approach further enhances the green credentials of the synthesis.
-
Solvent-Free Conditions: As with microwave-assisted methods, the elimination of solvents simplifies work-up, reduces waste, and is economically advantageous.
Visualizing the Workflow: Mechanochemical Knoevenagel Condensation
Caption: Workflow for mechanochemical solvent-free Knoevenagel condensation.
Protocol: Synthesis of Coumarin-3-carboxylic Acid
This protocol is a generalized procedure based on the principles of grindstone chemistry for Knoevenagel condensation.[2]
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Meldrum's acid (1.44 g, 10 mmol)
-
Mortar and pestle
-
Ethanol
-
Deionized water
Procedure:
-
Place salicylaldehyde (10 mmol) and Meldrum's acid (10 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Continue grinding until the reactants are consumed (typically 10-20 minutes). The mixture may become a paste or solid.
-
Upon completion, wash the solid product with water to remove any unreacted starting materials or byproducts.
-
Recrystallize the crude product from ethanol to obtain pure coumarin-3-carboxylic acid.
-
Filter the crystals and dry them thoroughly.
Self-Validation/Expected Outcome:
-
Yield: Excellent yields, often exceeding 90%, are achievable with this method.[2]
-
Characterization: The product should be characterized by its melting point and spectroscopic data to confirm its structure and purity.
Data Summary: Comparison of Solvent-Free Methods
The following table summarizes representative data for the solvent-free synthesis of various coumarin derivatives, highlighting the efficiency of these green chemistry approaches.
| Coumarin Derivative | Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | Microwave-assisted Pechmann | Amberlyst-15 | 20 min | 97 | [6] |
| 4-Methylcoumarin | Microwave-assisted Pechmann | Amberlyst-15 | 20 min | 43 | [6] |
| Coumarin-3-carboxylic acids | Microwave-assisted Knoevenagel | Yb(OTf)₃ | Not Specified | 93-98 | [2] |
| 3-Aryl coumarins | Solvent-free thermal | DABCO | Not Specified | 61-91 | [2] |
| Bis-coumarins | Grindstone Technique | Grape juice | Not Specified | Excellent | [15] |
Conclusion and Future Perspectives
The adoption of solvent-free synthetic strategies represents a significant advancement in the production of coumarin derivatives. Both microwave-assisted and mechanochemical methods offer substantial benefits over traditional solvent-based protocols, including reduced reaction times, increased yields, simplified work-up procedures, and a markedly improved environmental profile. These techniques are not only academically interesting but also highly relevant for industrial applications where efficiency, cost-effectiveness, and sustainability are paramount.
Future research in this area will likely focus on expanding the substrate scope of these reactions, developing novel and recyclable catalysts with even higher activity, and scaling up these processes for bulk manufacturing. The continued exploration of green chemistry principles in the synthesis of medicinally important scaffolds like coumarins is crucial for the future of sustainable drug development and chemical manufacturing.
References
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Gomez-Abellan, M., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 22(12), 2125. Available at: [Link]
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JETIR (2021). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR, 8(6). Available at: [Link]
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Molnar, M., et al. (2020). Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science. Available at: [Link]
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Bhimani, B., Patel, A., & Shah, D. (2024). An Update on Recent Green Synthetic Approaches to Coumarins. Mini-Reviews in Organic Chemistry, 21(1), 22-39. Available at: [Link]
-
Reddy, C. R., et al. (2016). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles. Green Chemistry, 18(11), 3357-3364. Available at: [Link]
-
Vahabi, V., & Hatamjafari, F. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13093-13103. Available at: [Link]
-
EurekAlert! (2020). Green chemistry approaches to the synthesis of coumarin derivatives. Available at: [Link]
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Thatikonda, S. K., et al. (2025). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Atlantis Press. Available at: [Link]
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Glavaš, M., & Molnar, M. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151. Available at: [Link]
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Mustafa, Y. F., et al. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. Systematic Reviews in Pharmacy, 11(6), 793-805. Available at: [Link]
-
Naik, S., & Gawas, S. (2017). Grape juice catalyzed synthesis of Bis-coumarin derivatives by Grindstone Technique: A Green chemistry Approach. International Journal of ChemTech Research, 10(1), 164-169. Available at: [Link]
-
Borah, P., & Borah, R. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]
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ResearchGate. (2016). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3- f ] and [3,2- f ]indoles. Available at: [Link]
-
PubMed. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Available at: [Link]
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IJSART. (2021). A Short Review on Recent Advances In The Synthesis, Characterization, Applications of Coumarin Derivatives. IJSART, 7(5). Available at: [Link]
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ResearchGate. (2016). Microwave assisted solvent free synthesis of coumarins using zn [(L)-proline]2 catalyst. Available at: [Link]
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Al-Amiery, A. A. (2012). Solvent-Free Synthesis of New Coumarins. International Journal of Molecular Sciences, 13(9), 11284-11293. Available at: [Link]
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Hatamjafari, F., & Khojasteh, M. (2015). Synthesis of Coumarin Derivatives Using Glutamic Acid Under Solvent-Free Conditions. Organic Chemistry: An Indian Journal, 11(3), 111-114. Available at: [Link]
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Synthesis of Coumarin Derivatives as Potent Anticancer Agents: Application Notes and Protocols
Introduction: The Enduring Promise of the Coumarin Scaffold in Oncology
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of therapeutic applications.[1][2][3] Naturally occurring in a variety of plants, these benzopyrone compounds have captivated researchers with their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties.[3][4][5] The inherent versatility of the coumarin nucleus allows for extensive structural modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[6][7][8]
Recent years have witnessed a surge in the exploration of coumarin-based compounds as potential anticancer agents, driven by their ability to modulate multiple oncogenic pathways.[6][7][9] These derivatives have been shown to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate critical signaling cascades such as the PI3K/Akt/mTOR pathway.[6][9][10] This guide provides a comprehensive overview of the synthesis of coumarin derivatives, delves into their structure-activity relationships, elucidates their mechanisms of action, and offers detailed protocols for their synthesis and in vitro evaluation, aimed at researchers and professionals in the field of drug discovery and development.
I. Synthetic Strategies for Accessing the Coumarin Core
The synthesis of the coumarin scaffold can be achieved through several classic name reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials.[11][12] Furthermore, modern synthetic methodologies have been developed to improve reaction efficiency, reduce environmental impact, and expand the chemical space of accessible derivatives.
Classical Condensation Reactions
The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions.[13] The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.[14][15] The choice of acid catalyst is crucial and can significantly impact the reaction outcome.[13]
-
Causality behind Experimental Choices: The use of an activated phenol (e.g., resorcinol) facilitates the electrophilic aromatic substitution step, often allowing the reaction to proceed under milder conditions.[13] Strong acids like sulfuric acid are commonly employed to promote both the initial esterification and the final dehydration step.
The Perkin reaction provides an alternative route to coumarins, typically starting from a salicylaldehyde and an acetic anhydride in the presence of a weak base like sodium acetate.[16][17][18] The reaction involves the formation of an intermediate ortho-hydroxycinnamic acid, which then undergoes spontaneous lactonization to yield the coumarin ring.[17] A key advantage of this method is the unlikelihood of forming chromane-based isomers as side products.[17]
-
Expert Insight: While the classical Perkin reaction can sometimes suffer from low yields due to side reactions at high temperatures, modifications using tertiary amines as catalysts can improve the efficiency of the condensation.[17][19]
The Knoevenagel condensation is a versatile method for preparing 3-substituted coumarins.[3][12][20] It involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate) catalyzed by a weak base.[19][20] This is followed by an intramolecular cyclization to form the coumarin scaffold.[20]
-
Trustworthiness of the Protocol: This method's reliability stems from its two distinct stages: the initial robust C-C bond formation via the Knoevenagel condensation, followed by a thermodynamically favorable intramolecular cyclization.
Modern and Greener Synthetic Approaches
In line with the principles of green chemistry, microwave-assisted and ultrasound-promoted syntheses have emerged as powerful alternatives to conventional heating methods.[2][4][21]
Microwave irradiation offers significant advantages, including dramatically reduced reaction times, higher yields, and often milder reaction conditions.[2][4] The direct and efficient heating of the reaction mixture accelerates reaction rates and can minimize the formation of side products.[4] Microwave-assisted Pechmann and Knoevenagel condensations have been successfully employed for the rapid synthesis of coumarin libraries.[2][22][23]
Sonication provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can enhance reaction rates and yields.[21][24] Ultrasound has been effectively used in the synthesis of various coumarin derivatives, often under solvent-free or aqueous conditions, further enhancing the green credentials of the protocol.[21][24][25]
II. Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticancer activity of coumarin derivatives is intricately linked to their substitution pattern. Strategic placement of various functional groups on the coumarin scaffold can significantly influence their potency and selectivity.[7][26]
Key Structural Modifications Enhancing Anticancer Activity
| Position of Substitution | Favorable Substituents | Impact on Anticancer Activity | Example Cancer Cell Lines | Reference |
| C3-Position | Phenyl, N-aryl carboxamide | Increased cytotoxicity and potency. | Lung, Breast | [27] |
| C4-Position | Hydrophobic electron-withdrawing groups (e.g., -CF3), 1,2,3-triazolyl, amino groups | Enhanced inhibitory activity against specific targets like Mcl-1 and various kinases. | Lung, Breast | [26][27] |
| C6 & C7-Positions | Dihydroxy (catechol) group | Crucial for Mcl-1 inhibitory activity. | Lung | [26] |
| Hybrid Molecules | Hybridization with other pharmacophores (e.g., thiazole, triazole, benzimidazole) | Can lead to multi-target agents with enhanced efficacy and reduced side effects. | Various | [7][8] |
Major Anticancer Mechanisms of Action
Coumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting several pathways simultaneously.[6][9][10]
-
Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases.[6][28]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as G0/G1 or G2/M.[1][10]
-
Inhibition of Angiogenesis: Coumarins can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis, often by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][10]
-
Modulation of Signaling Pathways: A critical mechanism involves the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR, which are often hyperactivated in cancer cells.[6][9][10]
-
Enzyme Inhibition: Specific derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases, protein kinases, and carbonic anhydrases.[1][7][9]
Below is a diagram illustrating the major synthetic pathways to the coumarin core.
Caption: Major classical synthetic routes to coumarin derivatives.
The following diagram illustrates the multifaceted mechanisms of anticancer action of coumarin derivatives.
Caption: Multifaceted anticancer mechanisms of coumarin derivatives.
III. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis, characterization, and in vitro anticancer evaluation of a representative coumarin derivative.
Protocol 1: Synthesis of 4-Methyl-7-hydroxycoumarin via Pechmann Condensation
This protocol describes the synthesis of a simple, yet biologically relevant, coumarin derivative.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve resorcinol (10 mmol) in a minimal amount of ethanol.
-
To this solution, add ethyl acetoacetate (11 mmol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form.
-
Filter the crude product using a Buchner funnel and wash thoroughly with cold deionized water to remove any unreacted acid.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-7-hydroxycoumarin as a white to off-white solid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Characterization of the Synthesized Coumarin Derivative
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[29][30][31][32][33]
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound (as a KBr pellet or in a suitable solvent). Look for characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3400 cm⁻¹), the lactone carbonyl (C=O) group (strong peak around 1700-1750 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).[30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the hydroxyl proton.
-
¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methyl carbon at their characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 4-methyl-7-hydroxycoumarin.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[28][34][35]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized coumarin derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[34]
-
Compound Treatment: Prepare a stock solution of the synthesized coumarin derivative in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the coumarin derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Conclusion and Future Perspectives
The coumarin scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic versatility of this heterocyclic system, coupled with its ability to interact with multiple biological targets, underscores its potential in oncology drug development.[5][7][8] Future research should focus on the design of coumarin derivatives with improved target specificity and pharmacokinetic profiles. The hybridization of the coumarin moiety with other known anticancer pharmacophores is a particularly promising strategy to develop multi-targeted agents that can overcome drug resistance.[7][8] The protocols and insights provided in this guide are intended to facilitate further exploration and innovation in this exciting field.
V. References
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Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
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Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC - NIH.
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Pechmann condensation. Wikipedia.
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. (2023-10-20).
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A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. (2020-12-03).
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Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central.
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Underlying mechanisms of Anticancer Coumarins: An overview. Neliti. (2018-03-02).
-
Pechmann Condensation. J&K Scientific. (2025-06-04).
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Structure-activity relationship of anticancer potential of 4-hydroxycoumarin and its derivatives: A comparative study. Semantic Scholar.
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry (RSC Publishing).
-
Ultrasound Enabled Synthesis of Few Coumarins and a Study of Lipophilicity. JOCPR.
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH.
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI.
-
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
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Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. PMC - NIH.
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Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. PDF. (2025-12-12).
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Application Note: Knoevenagel Condensation for Coumarin Synthesis. Benchchem.
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Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Scirp.org.
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Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. ResearchGate. (2025-07-24).
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Microwave-Assisted Synthesis of Coumarin Derivatives: Application Notes and Protocols. Benchchem.
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Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry. ACS Publications. (2015-09-02).
-
An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Sefako Makgatho Health Sciences University.
-
Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI.
-
Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central.
-
Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. scielo.br.
-
Preparation of coumarin. Google Patents.
-
Ultrasonic-assisted Synthesis of New Generation of Coumarins. jchr.org. (2022-09-19).
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Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. ijpsr.com.
-
Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review. benthamscience.com.
-
Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences.
-
Synthesis of 3-Aryl coumarin derivatives under ultrasound irradiation... ResearchGate.
-
Coumarin derivatives with anticancer activities: An update. PubMed.
-
Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC.
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Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. NIH.
-
Application Notes and Protocols for In Vitro Evaluation of Coumurrayin's Anticancer Effects. Benchchem.
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI.
-
Microwave-assisted synthesis, biological evaluation and molecular docking studies of new coumarin-based 1,2,3-triazoles. PMC - NIH. (2020-03-23).
-
Designing, synthesis, and characterization of some novel coumarin derivatives as probable anticancer drugs. ResearchGate. (2025-08-05).
-
Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur.
-
Design of Novel Coumarin Derivatives as NUDT5 Antagonists that Act by Restricting ATP Synthesis in Breast Cancer Cells. PMC - NIH. (2022-12-22).
-
Synthesis, structure characterization and biological activity of new coumarin derivatives. The Pharma Innovation Journal. (2020-01-12).
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI.
-
Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. degruyter.com.
-
Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Publishing. (2024-01-12).
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Illuminating Cellular Landscapes: An Application Guide to 4-Methyl-2-oxo-2H-chromene-3-carbonitrile in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, the ability to visualize and dissect molecular processes within living systems is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, and among them, coumarin-based scaffolds have garnered significant attention for their versatile photophysical properties. This guide focuses on a particularly promising derivative, 4-Methyl-2-oxo-2H-chromene-3-carbonitrile , and its potential as a robust fluorescent probe for bioimaging applications. As a Senior Application Scientist, this document provides a comprehensive overview, from its fundamental chemical attributes to detailed protocols for its application in live-cell imaging, grounded in scientific principles and practical insights.
The Coumarin Core: A Foundation for Brilliance
Coumarin and its derivatives are a class of fluorescent dyes built upon a benzopyran-2-one core structure.[1] Their appeal in bioimaging stems from a confluence of advantageous properties:
-
High Quantum Yield: Many coumarin derivatives are highly fluorescent, producing strong signals that enable sensitive detection.[1]
-
Photostability: Their resistance to photobleaching allows for prolonged imaging experiments with minimal signal degradation.[1]
-
Tunable Spectral Properties: The coumarin scaffold can be readily modified, allowing for the synthesis of a diverse palette of probes with a wide range of excitation and emission wavelengths.[1]
-
Environmental Sensitivity: The fluorescence of many coumarin derivatives is exquisitely sensitive to their microenvironment, including polarity and pH, making them powerful tools for studying cellular dynamics.[1]
-
Small Molecular Size: Their compact structure facilitates cell permeability and rapid diffusion within biological systems.[1]
This compound (molecular formula: C₁₁H₇NO₂, molecular weight: 185.18 g/mol ) is a specific derivative that has shown promise in various fields, including as a potential laser dye and in the development of nonlinear optical materials.[2] Its core structure, featuring a methyl group at the 4-position and a carbonitrile group at the 3-position, contributes to its distinct chemical and photophysical characteristics.[2]
Photophysical Properties and Solvatochromism: A Probe's Palette
The utility of a fluorescent probe is defined by its photophysical properties. While specific quantitative data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on closely related coumarin-3-carbonitrile derivatives.
Table 1: Representative Photophysical Properties of Coumarin Derivatives
| Property | Typical Range for Coumarin Derivatives | Significance in Bioimaging |
| Excitation Max (λex) | 350 - 450 nm | Compatibility with common laser lines and light sources in fluorescence microscopy. |
| Emission Max (λem) | 400 - 550 nm (blue to green) | Emission in a spectral region with typically low cellular autofluorescence. |
| Quantum Yield (Φ) | Up to 0.95 in non-polar solvents | High brightness for sensitive detection of low-abundance targets. |
| Molar Extinction Coefficient (ε) | Up to 46,000 M⁻¹cm⁻¹ | Efficient light absorption, contributing to overall signal intensity. |
| Stokes Shift | 50 - 100 nm | Larger shifts minimize self-quenching and simplify filter set selection. |
Data compiled from various sources on coumarin derivatives.[3] It is crucial to experimentally determine these values for this compound in the specific solvent and cellular environment of interest.
One of the most powerful attributes of coumarin derivatives is their solvatochromism , the change in their absorption and emission spectra with the polarity of the solvent.[4][5] This property allows them to act as reporters of the local microenvironment within a cell. For instance, a shift in emission wavelength can indicate changes in the lipid content or water accessibility of a particular organelle. The fluorescence of some coumarin derivatives is known to be quenched in aqueous environments and significantly enhanced in non-polar, lipid-rich environments.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. A common and efficient approach is the Knoevenagel condensation .[2] This reaction involves the condensation of an active methylene compound, such as malononitrile, with a carbonyl compound in the presence of a basic catalyst.
More advanced synthetic protocols, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[2]
Applications in Bioimaging: A Realm of Possibilities
The unique properties of this compound and its derivatives open up a wide range of potential applications in bioimaging:
-
Organelle Staining: By modifying the coumarin core with specific targeting moieties, it is possible to design probes that selectively accumulate in organelles such as the endoplasmic reticulum, mitochondria, or lipid droplets.[1][6]
-
Sensing Metal Ions: The coumarin scaffold can be functionalized with chelating groups to create "turn-on" or "turn-off" fluorescent sensors for biologically important metal ions like Cu²⁺, Fe³⁺, and Zn²⁺.[7][8][9]
-
Viscosity Sensing: The fluorescence intensity and lifetime of certain coumarin derivatives are sensitive to the viscosity of their environment, making them valuable tools for studying changes in the intracellular milieu.
-
Enzyme Activity Assays: Probes can be designed with recognition sites for specific enzymes. Enzymatic cleavage can lead to a change in the fluorescence properties of the probe, allowing for the real-time monitoring of enzyme activity.
Protocols for Live-Cell Imaging
The following protocols are generalized for coumarin-based probes and should be optimized for this compound and the specific cell type and application.
General Protocol for Live-Cell Staining
This protocol provides a basic workflow for staining live cells with a coumarin-based probe.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining:
-
Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined experimentally.[2]
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and probe concentration.[1]
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[1]
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells and image using a fluorescence microscope equipped with appropriate filter sets for the coumarin dye (typically excitation around 405 nm and emission collection between 450-500 nm).
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential cytotoxicity of any new fluorescent probe to ensure that it does not adversely affect cellular physiology. The MTT assay is a common method for this purpose.[10][11]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Representative Cytotoxicity of Coumarin Derivatives in Human Cancer Cell Lines
| Cell Line | Derivative | IC₅₀ (µM) | Reference |
| HL60 (Leukemia) | Coumarin Derivative 4 | 8.09 | [11] |
| HepG2 (Liver) | Coumarin Derivative 8b | 13.14 | [11] |
| T47D (Breast) | 2-amino-4H-chromene-3-carbonitrile derivative | 81.42 | [7] |
| SK-MEL-31 (Melanoma) | 6-nitro-7-hydroxycoumarin | Significantly more toxic than to normal cells | [10] |
Note: The cytotoxicity of this compound should be experimentally determined for the specific cell line being used.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel fluorescent probes for bioimaging. Its inherent photophysical properties, combined with the versatility of the coumarin core for chemical modification, make it an attractive candidate for a wide range of applications, from organelle imaging to the sensing of specific biomolecules. While further characterization of its specific photophysical properties and bioimaging applications is warranted, the general principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule. As our understanding of the structure-property relationships of coumarin derivatives continues to grow, we can expect to see the development of even more sophisticated and powerful tools for illuminating the intricate workings of the cell.
References
-
Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Study of the in Vitro Cytotoxic Potential of Natural and Synthetic Coumarin Derivatives Using Human Normal and Neoplastic Skin Cell Lines. (2001). Melanoma Research, 11(5), 451-458. Retrieved from [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). Molecules, 27(23), 8303. Retrieved from [Link]
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). Molecules, 27(23), 8343. Retrieved from [Link]
-
Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. (2010). Journal of the American Chemical Society, 132(18), 6243–6245. Retrieved from [Link]
-
Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). Photochemistry and Photobiology, 94(4), 754-761. Retrieved from [Link]
-
Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DFT Theory. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o73–o74. Retrieved from [Link]
-
Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. (n.d.). Worldresearchersassociations.Com. Retrieved from [Link]
-
Solvatochromism and electronic structure of coumarin derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Coumarin based dual fluorescent sensor for Co2+, Cu2+ ions with volatile acid vapour sensing and validation from DFT, zebrafish bioimaging studies. (2023). New Journal of Chemistry. Retrieved from [Link]
-
Quantum Yield of 4k in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. (2025). Journal of Fluorescence. Retrieved from [Link]
-
Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2014). Photochemical & Photobiological Sciences, 13(10), 1437-1449. Retrieved from [Link]
-
Synthesis of 4H-chromene-3-carbonitrile derivatives through... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. (n.d.). SpectraBase. Retrieved from [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2025). Molecules, 30(11), 2415. Retrieved from [Link]
-
A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. (2021). Journal of Fluorescence, 31(4), 1047–1054. Retrieved from [Link]
-
Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. (2021). Current Organic Chemistry, 25(18), 2142-2154. Retrieved from [Link]
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Application Notes & Protocols: The Use of Coumarin Derivatives as pH-Sensitive Fluorescent Dyes
Introduction: The Versatility of the Coumarin Scaffold
Coumarin and its derivatives constitute a major class of fluorophores, prized for their robust photophysical properties, including strong fluorescence, high quantum yields, and exceptional sensitivity to their local environment.[1][2] Their core benzopyran-2-one structure provides a versatile π-conjugated system that can be synthetically modified to fine-tune its optical properties.[2][3] This inherent modularity has led to the development of a vast portfolio of coumarin-based probes for detecting ions, reactive oxygen species, and, most notably, for sensing pH.[3][4]
The ability to measure pH in biological and chemical systems is of paramount importance, as pH gradients are fundamental to cellular functions, enzymatic activity, and disease states.[5][6] Coumarin derivatives are particularly well-suited as pH indicators because the introduction of specific functional groups, such as hydroxyl or amino moieties, can render their fluorescence exquisitely sensitive to proton concentration.[1][7] This guide provides a comprehensive overview of the mechanisms, characterization, and application of these dyes for researchers in cell biology, materials science, and drug development.
Part 1: Mechanism of pH Sensing in Coumarin Dyes
The pH-dependent fluorescence of most coumarin probes is governed by a photophysical process known as Intramolecular Charge Transfer (ICT) .[2][7][8] In a typical design, an electron-donating group (e.g., a hydroxyl or amino group at the 7-position) is paired with the electron-withdrawing lactone carbonyl of the coumarin core.
-
In the Protonated State (Acidic Environment): The electron-donating capacity of the substituent is diminished. Upon excitation with light, the molecule exists in a less polarized state, resulting in absorption and emission of higher-energy, blue-shifted light. In some cases, this state is weakly fluorescent or non-fluorescent.[9]
-
In the Deprotonated State (Alkaline Environment): The substituent becomes a much stronger electron donor (e.g., -OH becomes -O⁻). Upon excitation, a significant charge transfer occurs from the donor to the acceptor, creating a highly polarized excited state. This ICT state is stabilized by polar solvents and relaxes to the ground state by emitting lower-energy, red-shifted light, which is often intensely fluorescent.[8][10][11]
This reversible, pH-dependent equilibrium between two distinct fluorescent species is the foundation of their use as pH sensors.[12][13]
Part 2: Synthesis and Characterization
A cornerstone of the coumarin dye family is 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), which can be readily synthesized via the Pechmann condensation.[14][15] This reaction serves as a robust starting point for creating a diverse range of pH probes.
Application Protocol 1: Synthesis of 7-Hydroxy-4-Methylcoumarin
This protocol describes a standard Pechmann condensation for synthesizing the core scaffold.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 as a green catalyst.[15]
-
Ethanol
-
Ice-cold water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).[14]
-
Acid Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid with stirring. Alternatively, for a greener synthesis, use a solid acid catalyst like Amberlyst-15 and heat the mixture.[15]
-
Reaction: Stir the mixture at room temperature (or heat if using a solid catalyst) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallization: Purify the product by recrystallizing from hot ethanol to yield a white or pale yellow crystalline solid.[14]
-
Characterization: Confirm the product identity and purity using standard techniques like melting point determination, FT-IR, and ¹H-NMR spectroscopy.
Application Protocol 2: Spectroscopic Characterization and pKa Determination
This protocol is essential for validating the pH-sensing properties of a newly synthesized coumarin derivative. The goal is to determine the pKa, the pH at which 50% of the dye is in its deprotonated form.
Materials:
-
Synthesized coumarin dye stock solution (e.g., 1 mM in DMSO or ethanol).
-
A series of buffers covering a wide pH range (e.g., pH 2 to 11).
-
UV-Vis Spectrophotometer.
-
Fluorometer.
Procedure:
-
Prepare Buffer Series: Create a set of solutions with known, stable pH values. A universal buffer (e.g., Britton-Robinson) or a series of specific buffers (citrate, phosphate, borate) can be used.
-
Sample Preparation: For each pH value, prepare a sample by diluting the coumarin stock solution to a final concentration (e.g., 5-10 µM) in the respective buffer. Ensure the percentage of organic solvent from the stock is low (<1%) to avoid altering the buffer pH.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for the dye in each pH buffer. Note any shifts in the maximum absorption wavelength (λ_abs).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample. Use an excitation wavelength close to the isosbestic point if one exists, or excite at the λ_abs of the dominant species.
-
Data Analysis & pKa Calculation:
-
Plot the fluorescence intensity at the emission maximum of the basic form versus pH.[16]
-
The resulting data should form a sigmoidal curve.
-
Fit the curve to the Henderson-Hasselbalch equation (or a Boltzmann sigmoidal fit) to determine the inflection point.[16][17] The pH at this inflection point is the apparent pKa of the dye.[18]
-
Part 3: Application in Cellular Imaging
A primary application of coumarin pH probes is the measurement of intracellular pH (pHi).[5] Ratiometric imaging, which measures the ratio of fluorescence intensities at two different wavelengths, is a powerful technique that corrects for variations in probe concentration, cell path length, and excitation intensity.[12][13] Probes like 7-hydroxycoumarin-4-acetic acid are well-suited for this, as the protonated and deprotonated forms have distinct emission peaks.[19]
Comparative Data of Coumarin pH Probes
The selection of a probe depends on the desired pH sensing range and optical properties.
| Probe Name | pKa | λex (nm) | λem (nm) | Quantum Yield (Φ) | Key Feature |
| 7-Hydroxy-4-methylcoumarin | ~7.8 | ~360/380 | ~450 | Variable | Core scaffold, blue fluorescence. |
| 7-Hydroxycoumarin-4-acetic acid | ~7.0 | ~380 | ~450 (acid) / ~510 (base) | ~0.6 | Ratiometric sensing in physiological range.[19] |
| Coumarin-Indole Conjugate (Probe 3) | Acidic | ~450 | ~530 / ~650 (NIR shift) | N/A | Large Stokes shift, near-infrared emission.[20] |
| Coumarin-Pyridine Conjugate (1a) | 5.36 | ~450 | ~529 / ~616 | N/A | Ratiometric sensor for acidic organelles.[8] |
Note: Spectral properties can vary with solvent and buffer conditions. Data is compiled for illustrative purposes.
Application Protocol 3: Ratiometric Measurement of Intracellular pH
This protocol provides a general framework for loading cells with a coumarin dye and performing ratiometric imaging.
Materials:
-
Cell-permeant version of the coumarin dye (e.g., acetoxymethyl ester, AM).
-
Cultured cells on glass-bottom dishes or coverslips.
-
DMSO (for dye stock).
-
Nigericin and high-potassium buffer for calibration.[5]
-
Fluorescence microscope with appropriate filter sets for dual-emission or dual-excitation ratioing.
Procedure:
-
Dye Loading:
-
Prepare a loading solution by diluting the dye's AM ester stock (in DMSO) into a balanced salt solution to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells, wash once with the salt solution, and incubate the cells with the loading solution for 20-30 minutes at 37°C.[5]
-
Wash the cells twice with fresh salt solution to remove extracellular dye.
-
-
Imaging:
-
Place the cells on the microscope stage.
-
Acquire two images:
-
For dual-emission probes: Excite at a single wavelength (e.g., ~380 nm) and collect emission in two channels (e.g., Channel 1: 440-460 nm; Channel 2: 500-530 nm).
-
For dual-excitation probes (like BCECF): Excite sequentially at the pH-sensitive wavelength (~490 nm) and the isosbestic point (~440 nm), collecting emission at a single wavelength (~535 nm).[5]
-
-
-
In Situ Calibration:
-
To convert fluorescence ratios into absolute pH values, a calibration curve must be generated for each experiment.[5]
-
Prepare a series of high-potassium buffers with known pH values (e.g., 5.5, 6.5, 7.5, 8.5).
-
Add the ionophore nigericin (10 µM) to each buffer. Nigericin equilibrates the intracellular pH with the extracellular pH in the presence of high potassium.[5]
-
Sequentially perfuse the dye-loaded cells with each calibration buffer and record the fluorescence ratio at each pH point.
-
Plot the ratio (e.g., Intensity_Ch2 / Intensity_Ch1) against pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for your experimental samples.
-
Interpolate the intracellular pH of your experimental cells from the calibration curve.
-
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Frontiers | Switchable Coumarins for Ratiometric pH Sensing [frontiersin.org]
- 14. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
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- 20. A coumarin–indole-based near-infrared ratiometric pH probe for intracellular fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 4-Methyl-2-oxo-2H-chromene-3-carbonitrile as a Versatile Building Block in Organic Synthesis
These application notes provide a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 4-methyl-2-oxo-2H-chromene-3-carbonitrile. This document outlines its role as a pivotal precursor in the synthesis of diverse heterocyclic systems, supported by detailed protocols and mechanistic insights.
Introduction: The Synthetic Potential of a Privileged Scaffold
This compound, often referred to as a coumarin nitrile derivative, is a highly versatile and reactive building block in modern organic synthesis. Its structure incorporates several key features that contribute to its synthetic utility: an electrophilic α,β-unsaturated nitrile (a Michael acceptor), a reactive C4-methyl group, and the coumarin core, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. These features allow it to participate in a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.
The strategic placement of the nitrile and methyl groups on the coumarin core allows for a diverse range of reactions, including multicomponent reactions, cycloadditions, and the synthesis of fused heterocyclic systems. This guide will explore several key applications, providing detailed, validated protocols and explaining the underlying chemical principles that govern these transformations.
Multicomponent Reactions (MCRs): A Pathway to Molecular Diversity
One of the most powerful applications of this compound is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation. This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse compounds.
Synthesis of Dihydropyridine Derivatives
The reaction of this compound with an aldehyde and a source of ammonia (such as ammonium acetate) in the presence of a catalyst provides a straightforward route to dihydropyridine derivatives fused to the coumarin ring. These compounds are of significant interest due to their potential calcium channel modulating activity.
Caption: Workflow for the synthesis of coumarin-fused dihydropyridines.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol, 185.17 mg), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.12 mg), and ammonium acetate (1.5 mmol, 115.6 mg).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by L-proline (0.1 mmol, 11.5 mg) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion (typically 4-6 hours), cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/DMF, if necessary.
Synthesis of Fused Heterocyclic Systems
The reactivity of the nitrile group and the adjacent methyl group allows for the construction of various fused heterocyclic systems onto the coumarin core. These reactions often proceed through a cascade or domino sequence, offering a high degree of atom economy and complexity generation in a single step.
Synthesis of Pyrano[2,3-b]pyridines
A notable application is the synthesis of pyrano[2,3-b]pyridine derivatives. This is achieved through a reaction with malononitrile and an aromatic aldehyde in the presence of a basic catalyst.
The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of this compound to the resulting α,β-unsaturated dinitrile. Subsequent intramolecular cyclization and tautomerization lead to the final fused heterocyclic product.
-
Reactant Preparation: To a solution of this compound (1.0 mmol, 185.17 mg) and an aromatic aldehyde (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol, 66.06 mg).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.2 mmol, 0.02 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation: Upon completion, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure pyrano[2,3-b]pyridine derivative.
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | 1.5 | 96 |
Cycloaddition Reactions
The activated double bond of the coumarin ring in this compound can participate in cycloaddition reactions, providing access to complex polycyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction)
While less common, the coumarin core can act as a diene in Diels-Alder reactions under specific conditions, particularly with highly reactive dienophiles. More frequently, derivatives of the coumarin are designed to enhance their dienic character for such transformations.
1,3-Dipolar Cycloadditions
The electron-deficient double bond is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. For instance, reaction with azides can lead to the formation of triazole-containing coumarin derivatives, which are of interest in medicinal chemistry for their role as bioisosteres.
Caption: Logical flow for the synthesis of triazole-fused coumarins.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its ability to participate in a wide array of chemical transformations, including multicomponent reactions, cascade reactions leading to fused systems, and cycloadditions, underscores its importance. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound further. The continued development of novel synthetic methodologies utilizing this scaffold is anticipated to lead to the discovery of new chemical entities with significant biological and material science applications.
References
- Synthesis and biological activity of coumarin derivatives.
- Multicomponent reactions in drug discovery.
- Recent advances in the synthesis of pyrano[2,3-b]pyridines.
- 1,3-Dipolar cycloaddition reactions in the synthesis of heterocyclic compounds.
Application Notes & Protocols: Utilizing 4-Methylcoumarin Derivatives as Anti-Inflammatory Agents
Abstract
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies numerous chronic diseases.[1][2] Coumarins, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[3][4] This document provides a comprehensive guide for researchers on the utilization of 4-methylcoumarin derivatives as a promising scaffold for novel anti-inflammatory drug development. We detail the mechanistic basis of their action, robust protocols for their synthesis and characterization, and validated methodologies for evaluating their efficacy in both in vitro and in vivo models.
Introduction: The Therapeutic Rationale
The inflammatory cascade is a complex network of cellular and molecular events orchestrated by mediators like prostaglandins (PGs), nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5][6] Key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are upregulated during inflammation, leading to the overproduction of PGs and NO, respectively.[7][8] Consequently, inhibiting these pathways is a cornerstone of anti-inflammatory therapy.
4-Methylcoumarin derivatives have emerged as compelling therapeutic candidates. They possess a favorable safety profile, as unlike many other coumarins, they are not typically metabolized into toxic epoxide intermediates.[3][9] Their anti-inflammatory action is multi-faceted, involving the suppression of key inflammatory mediators and the modulation of critical signaling pathways.[7][8][9] These compounds offer a versatile chemical scaffold for synthesizing novel derivatives with enhanced potency and selectivity.[4][10]
Mechanism of Action: Targeting Key Inflammatory Hubs
The anti-inflammatory efficacy of 4-methylcoumarin derivatives stems from their ability to modulate multiple signaling pathways that are critical for the inflammatory response. Their primary mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of key transcription factors.
-
Inhibition of Pro-Inflammatory Mediators: Studies have consistently shown that 4-methylcoumarin derivatives effectively inhibit the production of nitric oxide (NO), prostaglandins (like PGE2), and pro-inflammatory cytokines including TNF-α and IL-6 in activated immune cells like macrophages and microglia.[1][2][7][8][11]
-
Downregulation of COX-2 and iNOS: The reduction in PGE2 and NO is often a direct consequence of the compounds' ability to suppress the protein expression of the inducible enzymes COX-2 and iNOS.[7][8]
-
Modulation of MAPK and NF-κB Signaling: A crucial aspect of their mechanism is the interference with upstream signaling cascades. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] 4-methylcoumarin derivatives have been shown to inhibit the phosphorylation of MAPK proteins (ERK1/2, p38) and prevent the degradation of IκB-α, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[1][12] This action prevents the transcription of numerous pro-inflammatory genes.[1]
-
Inhibition of Neutrophil Function: Certain derivatives, particularly those with dihydroxy substitutions, can also inhibit the functions of neutrophils, a key cell type in acute inflammation. This includes reducing the generation of reactive oxygen species (ROS) and suppressing the activity of enzymes like elastase and myeloperoxidase.[3][13]
The following diagram illustrates the key signaling pathways targeted by 4-methylcoumarin derivatives in an LPS-stimulated macrophage.
Caption: Key inflammatory signaling pathways targeted by 4-methylcoumarin derivatives.
Synthesis and Characterization
A common and efficient route for synthesizing the 4-methylcoumarin core is the Pechmann condensation.[4] This reaction typically involves reacting a phenol (e.g., resorcinol) with ethyl acetoacetate in the presence of an acid catalyst. The resulting 7-hydroxy-4-methylcoumarin can then be used as a versatile starting material for a wide range of derivatives through reactions like nitration, reduction, and reductive amination to introduce various substituents, thereby modulating the compound's biological activity.[4]
General Synthetic Scheme:
-
Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate using an acid catalyst (e.g., sulfuric acid) to yield 7-hydroxy-4-methylcoumarin.
-
Nitration: The product from step 1 is nitrated using a mixture of nitric and sulfuric acid to produce 7-hydroxy-4-methyl-6-nitrocoumarin.[4]
-
Reduction: The nitro group is reduced to an amino group using a reducing agent like stannous chloride (SnCl2) in an acidic medium, yielding 6-amino-7-hydroxy-4-methylcoumarin.[4]
-
Reductive Amination: The amino-coumarin is reacted with various aromatic aldehydes in the presence of a reducing agent (e.g., sodium cyanoborohydride) to produce the final Schiff base derivatives.[4]
Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.
In Vitro Anti-Inflammatory Assays
A tiered approach to in vitro screening is recommended to efficiently identify and characterize promising lead compounds. The murine macrophage cell line RAW 264.7 is a robust and widely used model for these assays.[1][14][15]
Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Protocol: Cell Viability (MTT Assay)
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the 4-methylcoumarin derivatives. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% viability at active concentrations should be prioritized.
Protocol: Nitric Oxide (NO) Production Assay
Rationale: This assay quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7][14]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.[16]
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the test compounds or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[1][15]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Griess Reaction: Transfer 100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.[16]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Protocol: Cytokine and Prostaglandin E2 Measurement (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and PGE2 in the culture supernatant.[7][17]
-
Sample Collection: Use the cell culture supernatant collected from the same experiment as the NO assay (Step 4).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-6) or PGE2 kit.[18] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the cytokine/PGE2 concentrations based on the standard curve and determine the percentage inhibition for each compound.
Table 1: Representative In Vitro Anti-Inflammatory Activity Data
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |
| Derivative A | 25.4 | 30.1 | >95% |
| Derivative B | 15.8 | 18.5 | >95% |
| Derivative C | 78.2 | 95.6 | >95% |
| Indomethacin | >100 | 22.7 | >95% |
IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory mediator production.
In Vivo Anti-Inflammatory Assay
The carrageenan-induced paw edema model in rats or mice is a classical and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21]
Experimental Workflow for Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: Subplantar injection of carrageenan induces a localized, acute inflammatory response characterized by edema (swelling).[19][22] The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory potential. The response is biphasic: an early phase (0-2.5h) mediated by histamine and serotonin, and a late phase (3-6h) primarily mediated by prostaglandins.[19]
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[19][21]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[19]
-
Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage (p.o.).[19]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution (in 0.9% sterile saline) into the subplantar surface of the right hind paw of each rat.[19][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema for the treated groups relative to the vehicle control group using the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
-
Table 2: Representative In Vivo Anti-Inflammatory Activity Data
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3h ± SEM | Percentage Inhibition (%) at 3h |
| Vehicle Control | 0.82 ± 0.05 | - |
| Derivative B (25 mg/kg) | 0.45 ± 0.04 | 45.1 |
| Indomethacin (10 mg/kg) | 0.41 ± 0.03 | 50.0 |
*p < 0.01 compared to Vehicle Control group.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the systematic evaluation of 4-methylcoumarin derivatives as anti-inflammatory agents. The multi-tiered approach, from initial in vitro screening for NO and cytokine inhibition to in vivo validation using the paw edema model, allows for the efficient identification of potent lead candidates. Successful compounds can be further profiled by examining their effects on protein expression (iNOS, COX-2) and upstream signaling pathways (MAPK, NF-κB). The structural versatility of the 4-methylcoumarin scaffold holds significant promise for the development of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
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Chen, Y. F., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(12), 223. [Link]
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Fenton, J. I., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids, 87(2-3), 85-90. [Link]
-
Firuzi, O., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(12), 1778-1785. [Link]
-
McInnes, I. B., et al. (2026). Effects of upadacitinib or adalimumab on pain in rheumatoid arthritis and psoriatic arthritis: results from randomised phase 3 studies. RMD Open, 12(1), e003920. [Link]
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Ghasemi, A., et al. (2011). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Reproductive Medicine, 9(1), 35-40. [Link]
-
Dziurzycka, M., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1354388. [Link]
-
Mathur, N., & Singh, S. (2017). Exercise and the cytokines-interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha): A review. Journal of Clinical and Diagnostic Research, 11(4), CE01-CE04. [Link]
-
Salehi, B., et al. (2018). In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. Current Pharmaceutical Design, 24(12), 1279-1293. [Link]
Sources
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- 3. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
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- 9. 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling with In Silico Analysis of Adipogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Welcome to the technical support guide for the synthesis and by-product analysis of 4-methyl-2-oxo-2H-chromene-3-carbonitrile. This resource is designed for researchers and drug development professionals to navigate common challenges encountered during this synthesis. We will move beyond simple protocols to explore the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues that can arise during the synthesis.
Q1: My final yield of this compound is significantly lower than reported in the literature. What are the likely causes?
A1: Low yields are a frequent issue stemming from several potential factors:
-
Incomplete Reaction: The Knoevenagel condensation, a primary route for this synthesis, requires optimal conditions to proceed to completion.[1][2][3] Ensure your catalyst (e.g., piperidine, pyridine) is active and used in the correct molar ratio. Reaction time and temperature are also critical; insufficient heating can lead to a stalled reaction.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the depletion of one reagent, leaving the other unreacted and halting product formation.
-
Competing Side Reactions: The formation of by-products, such as Michael adducts or hydrolysis products, directly consumes starting materials and reduces the yield of the desired product.
-
Product Loss During Workup: The desired product has moderate solubility in water but is highly soluble in many organic solvents.[1] Significant product loss can occur during aqueous washes or extractions if the incorrect solvent system is used. Additionally, precipitation may be incomplete if the solution is not sufficiently cooled or if the pH is not optimal.
Q2: My isolated product is a distinct yellow or brownish powder, not the expected white to light yellow solid. What causes this discoloration?
A2: Discoloration is almost always indicative of impurities. While the pure compound is described as a white to light yellow solid, darker colors suggest the presence of side products or degradation.[1] Highly conjugated impurities or polymeric materials, often formed from side reactions of the starting aldehyde under basic conditions, can be intensely colored. It is crucial to proceed with purification steps, such as recrystallization or column chromatography, to remove these impurities.
Q3: I'm monitoring my reaction with Thin-Layer Chromatography (TLC), and I see three distinct spots. How do I interpret this?
A3: A TLC plate with multiple spots indicates an incomplete reaction or the presence of by-products. A typical interpretation would be:
-
Spot 1 (Highest Rf): Often one of the less polar starting materials.
-
Spot 2 (Intermediate Rf): Likely your desired product, this compound.
-
Spot 3 (Lowest Rf): Could be a more polar starting material (like a phenol derivative) or a polar by-product.
To confirm, you should run TLC standards of your starting materials alongside the reaction mixture. The spot corresponding to the product should intensify over time as the starting material spots diminish. The appearance of new, persistent spots indicates by-product formation.
Q4: My ¹H NMR spectrum is complex, with more peaks than expected for the pure product. Where do I start with the analysis?
A4: An overly complex NMR spectrum points to a mixture of compounds. The first step is to identify the characteristic peaks of your target molecule. For this compound, you should look for the singlet corresponding to the methyl group and the aromatic protons in their expected regions.
Once you've identified the product peaks, you can begin to analyze the remaining signals.
-
Compare the spectrum to the NMR of your starting materials to check for unreacted precursors.
-
Look for characteristic impurity signals. For example, a broad singlet might indicate an -OH or -NH₂ proton from a hydrolysis by-product.
-
Integration is key. The relative integration of impurity peaks to product peaks can give you a quantitative estimate of the purity level.
Part 2: In-Depth Troubleshooting Guide: By-product Analysis
This section provides a deeper dive into specific by-products, their formation mechanisms, identification, and mitigation strategies.
Issue 1: Michael Adduct Formation
A common side reaction in Knoevenagel condensations is the subsequent Michael addition of a second nucleophile to the newly formed α,β-unsaturated product.[1][4]
Plausible Mechanism:
The reaction is initiated by the base abstracting an acidic proton from the active methylene compound (malononitrile), creating a carbanion.[5] This carbanion attacks the aldehyde, and subsequent dehydration yields the α,β-unsaturated product. If excess malononitrile carbanion is present, it can act as a Michael donor and attack the β-carbon of the product.
Diagram 1: Key Synthesis & By-product Pathways
Sources
Catalyst Selection for Optimizing Coumarin Synthesis Yield: A Technical Support Guide
<_ _>
Welcome to the Technical Support Center for Coumarin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection for optimizing coumarin synthesis. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and challenges encountered during coumarin synthesis.
Q1: My Pechmann condensation reaction is giving a very low yield. What are the most likely causes related to the catalyst?
A1: Low yield in a Pechmann condensation is a frequent issue.[1] Several catalyst-related factors could be at play:
-
Insufficient Catalyst Acidity: The Pechmann reaction requires an acid catalyst to promote both the initial transesterification and the subsequent intramolecular cyclization.[2][3] If you are using a mild acid catalyst, it may not be strong enough to drive the reaction to completion, especially with less reactive phenols.
-
Catalyst Deactivation: Both homogeneous and heterogeneous catalysts can lose activity. Homogeneous acids like sulfuric acid can be consumed by side reactions or neutralized by impurities. Heterogeneous catalysts can have their active sites blocked by reactants, products, or byproducts (a process known as fouling or coking), or the active component may leach from the support.[4]
-
Improper Catalyst Loading: There is an optimal catalyst concentration for every reaction. Too little catalyst will result in a slow reaction and low conversion, while too much can sometimes lead to an increase in side reactions and purification difficulties.[5][6]
-
Poor Substrate-Catalyst Interaction: With solid catalysts, inefficient mixing or poor accessibility of the active sites on the catalyst surface can limit the reaction rate.
Q2: I'm observing significant byproduct formation. How can my choice of catalyst influence this?
A2: Catalyst choice is critical for controlling selectivity. Byproducts in coumarin synthesis often arise from competing reaction pathways.
-
Homogeneous vs. Heterogeneous Catalysts: Strong homogeneous acids like sulfuric acid are effective but can lead to side reactions like sulfonation of the aromatic ring or polymerization, especially at high temperatures.[5][7] Heterogeneous catalysts, such as Amberlyst-15 or zeolites, often offer better selectivity due to their defined pore structures and specific active sites, which can sterically hinder the formation of unwanted byproducts.[2][7][8]
-
Lewis vs. Brønsted Acids: The type of acidity can influence the reaction pathway. While Brønsted acids (proton donors) are traditionally used, Lewis acids (electron pair acceptors) like ZnCl₂, AlCl₃, or ZrCl₄ can also catalyze the reaction, sometimes with different selectivity profiles.[9]
-
Reaction Conditions: The interplay between the catalyst and reaction conditions (temperature, solvent) is crucial. A catalyst that works well under specific conditions might promote side reactions under others. Optimization is key.[10]
Q3: Can I reuse my heterogeneous catalyst? If so, how do I regenerate it?
A3: One of the major advantages of heterogeneous catalysts is their potential for recyclability.[7] However, a decrease in activity after each cycle is common.
-
Recyclability: Catalysts like Amberlyst-15, montmorillonite clays, and supported metal oxides can often be recovered by simple filtration.[11][12][13]
-
Regeneration: The regeneration procedure depends on the nature of the deactivation.
-
Fouling/Coking: If organic residues are blocking the active sites, washing with an appropriate solvent or calcination (heating at high temperatures in air or an inert atmosphere) can be effective.
-
Poisoning: If the active sites are irreversibly blocked by a chemical species (a "poison"), regeneration might be more complex, sometimes requiring a chemical treatment to remove the poison.[4]
-
Leaching: If the active component is washing off the support, the catalyst cannot be effectively regenerated and will need to be replaced.[14]
-
Troubleshooting Guide: Specific Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot more specific experimental problems.
Scenario 1: Low Yield in Pechmann Condensation
Problem: "I am attempting to synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using Amberlyst-15 as a catalyst under solvent-free conditions, but my yield is consistently below 40%."
Diagnostic Questions & Solutions:
-
Have you optimized the catalyst loading?
-
Rationale: An insufficient amount of catalyst will lead to incomplete conversion. Conversely, an excessive amount does not necessarily improve the yield and can complicate product isolation.[12]
-
Troubleshooting Step: Perform a series of small-scale reactions varying the catalyst amount (e.g., 5 mol%, 10 mol%, 15 mol%). Monitor the reaction progress by TLC to find the optimal loading that gives the highest conversion in a reasonable time. For the reaction of phenol with ethyl acetoacetate, increasing the amount of Amberlyst-15 from 0.050 g to 0.250 g was shown to gradually increase the product yield.[8]
-
-
Is your reaction temperature appropriate?
-
Rationale: The Pechmann condensation is temperature-dependent. Too low a temperature will result in a very slow reaction rate. Too high a temperature can lead to decomposition of reactants or products and the formation of byproducts.
-
Troubleshooting Step: Optimize the reaction temperature. For many Pechmann reactions using solid acid catalysts, temperatures between 80°C and 130°C are effective.[2][5] A study on the synthesis of 4-methylcoumarin found that increasing the temperature from 100°C to 130°C significantly improved the yield when using Amberlyst-15.[8]
-
-
Is your catalyst active?
-
Rationale: Amberlyst-15 is a sulfonic acid resin, and its acidity can be compromised by moisture or basic impurities. The catalyst may also lose activity after multiple uses.
-
Troubleshooting Step: Ensure your Amberlyst-15 is dry before use. If you are reusing the catalyst, try a fresh batch to see if the yield improves. If it does, your recycled catalyst has likely deactivated. Consider a regeneration step, which typically involves washing with a solvent followed by drying.
-
Scenario 2: Side Product Formation in Knoevenagel Condensation
Problem: "I am synthesizing a 3-substituted coumarin via a Knoevenagel condensation of salicylaldehyde and an active methylene compound using piperidine as a catalyst. I am getting a significant amount of an unwanted side product."
Diagnostic Questions & Solutions:
-
What is the nature of the side product?
-
Rationale: Identifying the side product is crucial for diagnosing the problem. Common side products in Knoevenagel condensations for coumarins can result from self-condensation of the aldehyde or Michael addition reactions.
-
Troubleshooting Step: Isolate and characterize the side product using techniques like NMR and Mass Spectrometry.
-
-
Have you considered a different catalyst?
-
Rationale: Piperidine is a relatively strong base catalyst. A milder catalyst might improve selectivity.[10]
-
Troubleshooting Step: Experiment with weaker base catalysts such as L-proline or even heterogeneous basic catalysts. For the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation, sodium azide and potassium carbonate were found to be highly effective catalysts, affording yields up to 99%.[10]
-
-
Are your reaction conditions optimized?
-
Rationale: The choice of solvent and temperature can significantly impact the reaction pathway.
-
Troubleshooting Step: Vary the solvent and temperature. Sometimes, running the reaction at a lower temperature for a longer time can improve selectivity. Solvent-free conditions or using greener solvents like water or ethanol can also alter the reaction outcome.[10][15]
-
Catalyst Selection Workflow
Choosing the right catalyst is a systematic process. The following workflow can guide your decision-making.
Caption: Catalyst selection workflow for coumarin synthesis.
Data Summary: Catalyst Performance in Pechmann Condensation
The following table summarizes the performance of various catalysts for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.
| Catalyst | Catalyst Type | Reaction Conditions | Time (min) | Yield (%) | Reference |
| H₂SO₄ | Homogeneous Brønsted Acid | Conventional heating | Long | Variable, side reactions | [5][7] |
| Amberlyst-15 | Heterogeneous Brønsted Acid | 100°C, microwave, solvent-free | 20 | 97 | [8] |
| Montmorillonite K-10 | Heterogeneous Brønsted Acid | 110°C, solvent-free | 180-240 | Good | [15] |
| Ionic Liquid ([MBsIm][CF₃SO₃]) | Homogeneous Brønsted Acid | 80°C, 5 mol%, solvent-free | - | High | [2] |
| Zeolite H-β | Heterogeneous Brønsted Acid | 100°C, microwave, solvent-free | 20 | Lower than Amberlyst-15 | [8] |
| Fe-K-10 MMT | Heterogeneous Lewis/Brønsted Acid | Water, reflux | 60 | 100 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Pechmann Condensation using Amberlyst-15
This protocol is a starting point for the synthesis of coumarins using a recyclable solid acid catalyst.[12][13]
-
Catalyst Preparation: If the Amberlyst-15 resin is new, wash it with deionized water and then methanol to remove any impurities. Dry the resin in a vacuum oven at 60-80°C for at least 4 hours before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1 mmol), the β-ketoester (1.1 mmol), and Amberlyst-15 (0.2 g, ~10 mol%).
-
Reaction Execution: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 110°C) with vigorous stirring. If using microwave irradiation, place the sealed reaction vessel in the microwave synthesizer and heat to the target temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a solvent such as ethyl acetate or methanol to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent used for the work-up, dried, and stored for future use.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.[12][13]
Protocol 2: General Procedure for Knoevenagel Condensation for Coumarin Synthesis
This protocol outlines a general method for synthesizing coumarins from salicylaldehydes.[16]
-
Reaction Setup: In a suitable reaction vessel, dissolve the salicylaldehyde derivative (1 equivalent) and the active methylene compound (1.1 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, L-proline, 5-10 mol%).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). The reaction can often be performed under conventional heating or microwave irradiation.[16][17]
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture may be cooled to induce crystallization of the product. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[16]
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Pechmann Condensation Mechanism with an Acid Catalyst
The Pechmann condensation is a two-part process: an initial transesterification followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration.
Caption: Simplified mechanism of the Pechmann condensation.
Knoevenagel Condensation Mechanism for Coumarin Synthesis
This reaction involves a base-catalyzed condensation followed by an intramolecular cyclization (transesterification).
Caption: Simplified mechanism for coumarin synthesis via Knoevenagel condensation.
References
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC. National Institutes of Health. [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. [Link]
-
Green synthesis of Coumarin derivatives using Fe-K-10 MMT reusable catalyst in Water medium. Global Journal of Engineering Science and Researches. [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. [Link]
-
K-10 Montmorillonite Catalysed Solvent Free Synthesis of Coumarins via Pechmann Condensation. ResearchGate. [Link]
-
Pechmann Reaction in Non-Chloroaluminate Acidic Ionic Liquids under Solvent-Free Conditions. ChemInform. [Link]
-
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. [Link]
-
Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]
-
Regioselectivity of coumarin C–H functionalization. ResearchGate. [Link]
-
Synthesis Two Coumarin Derivatives Using Heterogeneous Catalysist. SciSpace. [Link]
-
Eco-Friendly Synthesis of Coumarin Derivatives Using Biocatalytic Approaches: A Green Pathway to Medicinal Chemistry. International Advance Journal of Engineering, Science and Management. [Link]
-
Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. [Link]
-
PWA/montmorillonite K10 catalyst for synthesis of coumarins under solvent-free conditions. SpringerLink. [Link]
-
Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cyclization Reaction. MDPI. [Link]
-
Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. [Link]
-
Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Perkin reaction. Wikipedia. [Link]
-
Synthesis of Coumarins via Pechmann Reaction in Water Catalyzed by Acyclic Acidic Ionic Liquids. ResearchGate. [Link]
-
Pechmann Reaction in Non‐Chloroaluminate Acidic Ionic Liquids under Solvent‐Free Conditions. Wiley Online Library. [Link]
-
Coumarin synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. [Link]
-
Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]
-
PWA/montmorillonite K10 catalyst for synthesis of coumarins under solvent-free conditions. ResearchGate. [Link]
-
Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Bentham Science. [Link]
-
Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. MDPI. [Link]
-
Catalyst deactivation and accounting for it in design – I. YouTube. [Link]
-
Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 2. Photocleavage of Selected (Coumarin-4-yl)methyl-Caged Adenosine Cyclic 3',5'-Monophosphates with Fluorescence Enhancement. ResearchGate. [Link]
-
Is this the correct reaction mechanism for the Pechmann condensation reaction of Resorcinol, Ethyl Acetoacetate and catalytic amounts of Amberlyst 15 beads? Chegg. [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health. [Link]
-
POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research. [Link]
-
Pechmann condensation. Wikipedia. [Link]
-
Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research. [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. NISCAIR Online Periodicals Repository. [Link]
-
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Semantic Scholar. [Link]
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- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
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Technical Support Center: Enhancing the Photostability of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (4-MCC)
Welcome to the technical support center dedicated to improving the experimental success of researchers, scientists, and drug development professionals working with 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (4-MCC). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of photostability. Our goal is to equip you with the knowledge and practical steps to mitigate photodegradation and ensure the reliability and reproducibility of your results.
Introduction to 4-MCC Photostability
This compound, a versatile coumarin derivative, is valued for its fluorescent properties and is employed in various applications, including as a fluorescent probe and a building block in medicinal chemistry. However, like many fluorophores, its utility can be compromised by photodegradation—the irreversible alteration of its chemical structure upon exposure to light. This can lead to a loss of fluorescence (photobleaching) and the formation of photoproducts that may interfere with your experiments.
The primary photodegradation pathways for coumarin derivatives like 4-MCC are:
-
[2+2] Cycloaddition (Photodimerization): Upon excitation, two 4-MCC molecules can react to form a non-fluorescent cyclobutane dimer. This process is particularly relevant at higher concentrations.
-
Photo-oxidation: In the presence of molecular oxygen, excited 4-MCC can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the coumarin core, leading to its degradation.
This guide will provide you with actionable strategies to counteract these degradation pathways.
Troubleshooting Guide: Common Photostability Issues
This section addresses common problems encountered during experiments with 4-MCC and provides practical solutions.
Issue 1: Rapid Loss of Fluorescence Signal During Imaging or Spectroscopy
-
Question: My 4-MCC solution's fluorescence intensity decreases rapidly under the microscope/spectrofluorometer. What's causing this and how can I fix it?
-
Answer: This rapid signal loss is a classic sign of photobleaching. The high-intensity light required for fluorescence excitation is likely accelerating the photodegradation of your 4-MCC. Here’s a systematic approach to troubleshoot this:
-
Reduce Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
Causality: High photon flux increases the rate at which 4-MCC molecules enter the excited state, thereby increasing the probability of them undergoing photodegradation reactions.
-
Solution: Reduce the power of your laser or the intensity of your lamp to the minimum level required for adequate signal-to-noise. Use neutral density filters if necessary.
-
-
Minimize Exposure Time: Limit the duration of light exposure to what is strictly necessary for data acquisition.
-
Causality: Cumulative exposure to photons is the key driver of photobleaching.
-
Solution: Use automated shutters to block the light path when not actively acquiring data. For microscopy, use the lowest possible exposure time for your camera.
-
-
Incorporate an Antifade Reagent: For fixed samples in microscopy, using a commercial or self-made antifade mounting medium is highly effective.
-
Causality: Antifade reagents contain antioxidants and/or singlet oxygen quenchers that neutralize the reactive species responsible for photo-oxidation.
-
Solution: Mount your samples in a medium containing antioxidants like n-propyl gallate (NPG) or p-phenylenediamine (PPD). Caution: Avoid using 1,4-diazabicyclo[2.2.2]octane (DABCO) with certain labels as it can quench the fluorescence of some dyes[1].
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: I'm observing significant variability in my fluorescence measurements between experiments, even with seemingly identical conditions. Could photostability be the culprit?
-
Answer: Yes, inconsistent photobleaching rates are a common source of experimental irreproducibility. Several factors can influence the rate of photodegradation:
-
Oxygen Concentration: The presence of dissolved oxygen can significantly accelerate photobleaching through the formation of singlet oxygen.
-
Causality: The excited triplet state of the coumarin can transfer energy to ground-state triplet oxygen, generating highly reactive singlet oxygen which then degrades the fluorophore[2][3].
-
Solution: For in vitro experiments, deoxygenate your solutions by bubbling with nitrogen or argon gas. Alternatively, you can use an oxygen scavenging system, such as glucose oxidase/catalase, though be mindful of potential incompatibilities with your specific assay.
-
-
Solvent and pH: The local chemical environment can influence the photostability of 4-MCC.
-
Causality: Solvent polarity and pH can alter the electronic structure of the excited state, making it more or less susceptible to degradation pathways.
-
Solution: If your experimental conditions allow, consider testing different solvents. Ensure that the pH of your buffer is consistent across all experiments.
-
-
Concentration Effects: At high concentrations, the likelihood of photodimerization increases.
-
Causality: Photodimerization is a bimolecular reaction, so its rate is dependent on the concentration of the excited-state fluorophore.
-
Solution: Work at the lowest practical concentration of 4-MCC that still provides a sufficient signal.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary photodegradation products of 4-MCC?
-
A1: The main photodegradation products are typically the various isomers of the cyclobutane dimer formed through [2+2] cycloaddition[3]. Additionally, photo-oxidation can lead to hydroxylated and ring-opened products. Identifying these products often requires analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[4][5][6][7][8].
-
-
Q2: How does the cyano group at the 3-position affect the photostability of 4-MCC?
-
A2: Electron-withdrawing groups, such as the cyano group, can influence the electronic properties of the coumarin core. While they can enhance fluorescence quantum yield in some cases, they can also alter the susceptibility to photodegradation[9][10][11]. The presence of the cyano group is expected to give 4-MCC moderate to good photostability[9].
-
-
Q3: Can I improve the photostability of 4-MCC through chemical modification?
-
A3: Yes, structural modifications to the coumarin scaffold can enhance photostability. For instance, the introduction of an azetidinyl group at the 7-position has been shown to improve the photostability of some coumarin derivatives[12]. However, this would require synthetic chemistry expertise and would result in a different molecule.
-
-
Q4: Are there any commercially available photostable alternatives to 4-MCC?
-
A4: The field of fluorescent probes is constantly evolving. Depending on your specific application and required spectral properties, there may be more photostable alternatives. It is recommended to consult the product literature from various suppliers and recent scientific publications.
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess and improve the photostability of 4-MCC.
Protocol 1: Measurement of Photobleaching Half-life
This protocol outlines a method to quantify the rate of photobleaching under specific illumination conditions.
Materials:
-
4-MCC solution in the desired solvent/buffer (e.g., 10 µM in PBS, pH 7.4).
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the 4-MCC solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the appropriate filter set for 4-MCC.
-
Focus on the sample.
-
-
Image Acquisition:
-
Set the camera to acquire a time-lapse series of images.
-
Use a consistent exposure time and illumination intensity throughout the experiment.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Improving Photostability with a Singlet Oxygen Quencher (DABCO)
This protocol describes how to use 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce photo-oxidation.
Materials:
-
4-MCC stock solution.
-
DABCO.
-
The desired solvent/buffer for your experiment.
Procedure:
-
Prepare a DABCO Stock Solution: Prepare a concentrated stock solution of DABCO in your experimental buffer (e.g., 1 M in PBS).
-
Prepare Working Solutions:
-
Prepare your 4-MCC solution at the final desired concentration.
-
Prepare a second solution of 4-MCC at the same concentration, but also containing DABCO at a final concentration of 10-100 mM.
-
-
Perform Photostability Measurement:
-
Using the method described in Protocol 1, measure the photobleaching half-life of both the 4-MCC solution with and without DABCO.
-
A significant increase in the photobleaching half-life in the presence of DABCO indicates that photo-oxidation is a major degradation pathway.
-
Protocol 3: Enhancing Photostability through Cyclodextrin Encapsulation
This protocol provides a method for preparing an inclusion complex of 4-MCC with a cyclodextrin to sterically protect it from degradation.
Materials:
-
4-MCC.
-
β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Deionized water.
-
Ethanol.
-
Freeze-dryer.
Procedure:
-
Preparation of the Inclusion Complex:
-
Dissolve an appropriate amount of the cyclodextrin in deionized water with stirring.
-
Dissolve the 4-MCC in a minimal amount of ethanol.
-
Slowly add the 4-MCC solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
-
Isolation of the Complex:
-
Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the 4-MCC-cyclodextrin inclusion complex[13].
-
-
Verification and Photostability Testing:
-
Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or NMR.
-
Measure the photobleaching half-life of the complex as described in Protocol 1 and compare it to that of free 4-MCC.
-
Data Presentation
| Strategy for Improving Photostability | Mechanism of Action | Key Experimental Considerations |
| Use of Antioxidants (e.g., NPG, PPD) | Scavenging of reactive oxygen species. | Choose an antioxidant compatible with your system. |
| Singlet Oxygen Quenchers (e.g., DABCO) | Deactivation of singlet oxygen. | Test for potential fluorescence quenching of your dye. |
| Deoxygenation | Removal of molecular oxygen to prevent singlet oxygen formation. | Not suitable for all biological applications. |
| Encapsulation (e.g., Cyclodextrins) | Steric hindrance to prevent dimerization and interaction with ROS. | Requires preparation and characterization of the inclusion complex. |
Visualizations
Caption: Key photodegradation pathways of 4-MCC.
Caption: Strategies to mitigate 4-MCC photodegradation.
References
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600.
-
ResearchGate. (n.d.). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin. [Link]
- Patsenker, L. D., & Yermolenko, I. G. (2000). The Unusually Strong Effect of a 4-Cyano Group upon Electronic Spectra and Dissociation Constants of 3-Substituted 7-Hydroxycoumarin. Journal of Fluorescence, 10(2), 141-146.
- Bassolino, G., Nançoz, C., Thiel, Z., Bois, E., Vauthey, E., & Rivera-Fuentes, P. (2018). Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science, 9(2), 387-391.
- van der Velden, J. L. J., et al. (2021). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 12(3), 1045-1052.
- Melough, M. M., et al. (2018). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Food Chemistry, 240, 151-158.
-
ResearchGate. (2023). Analysis of Coumarin-Based Phototoxins in Citrus-Derived Essential Oils Using Liquid Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Method Development and Validation for the Analysis of Coumarin-based Phototoxins in Citrus-derived Essential Oils Using Liquid Chromatography-Mass Spectrometry. [Link]
- Gude, L., et al. (2018). Coumarin Dimer Is an Effective Photomechanochemical AND Gate for Small-Molecule Release. Journal of the American Chemical Society, 140(42), 13851-13860.
-
ResearchGate. (n.d.). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. [Link]
-
ResearchGate. (n.d.). Selectivity in the Photodimerization of 6-Alkylcoumarins. [Link]
-
ResearchGate. (n.d.). Scheme 4. Representation of the effect of added DABCO (DAB) on the photoprocesses that follow from excitation of the BOPHY chromophore in the new CQCs. [Link]
- Takizawa, T., & Robinson, J. M. (2000). Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 48(3), 433–436.
-
Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. [Link]
- Pattabiraman, M., & Natarajan, A. (2012). Supramolecular Photodimerization of Coumarins. Molecules, 17(5), 5433-5450.
-
ResearchGate. (n.d.). Theoretical and computational study on electronic effect caused by electron withdrawing /electron-donating groups upon the coumarin thiourea derivatives. [Link]
-
OAText. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biology, Engineering and Medicine, 1(1).
- Wang, Y., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Molecules, 28(2), 856.
-
ResearchGate. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. [Link]
- Genta-Jouve, G., et al. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 22(1), 108.
-
Forcadell Ferré, J. (2021). Design, synthesis and photochemical characterization of novel coumarin-based caging groups sensitive to visible light. [Link]
- White, A. G., et al. (2019). Coumarins to Cyanines: Synthesis of Hemicyanines. Organic letters, 21(11), 4057–4061.
-
ResearchGate. (2017). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. [Link]
-
YouTube. (2023). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
ResearchGate. (n.d.). Selective detection of DABCO using a supramolecular interconversion as fluorescence reporter. [Link]
- Amić, A., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(19), 11847.
-
SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. [Link]
- Kampourakis, T., et al. (2019). Development of bifunctional fluorescent probes and their application to α-helix labelling. Organic & Biomolecular Chemistry, 17(36), 8345-8350.
-
Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]
- Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
Sources
- 1. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Photodimerization of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes | MDPI [mdpi.com]
Technical Support Center: Optimization of Knoevenagel Condensation for Coumarin Synthesis
Welcome to the technical support center for the optimization of Knoevenagel condensation reactions for coumarin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance reaction efficiency, yield, and purity.
Understanding the Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation is a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to the coumarin scaffold.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[1][2] The process culminates in an intramolecular cyclization to form the characteristic 2H-1-benzopyran-2-one structure.[1]
Reaction Mechanism Overview
The synthesis is a two-stage process:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound, creating a stabilized enolate.[1]
-
Nucleophilic Addition & Cyclization: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. This is followed by an intramolecular transesterification (cyclization) to form the coumarin ring.[1][2]
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of coumarin synthesis via Knoevenagel condensation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of coumarins via Knoevenagel condensation.
Issue 1: Low or No Yield of the Desired Coumarin Product
Q: My reaction is not producing the expected coumarin, or the yield is significantly lower than anticipated. What are the likely causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.
-
Possible Cause: Inactive or Inappropriate Catalyst
-
Insight: The choice and quality of the basic catalyst are critical. Weak bases like piperidine, L-proline, or morpholine are commonly used.[1][3][4] Over time, amine-based catalysts can degrade.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh supply of the amine catalyst.
-
Catalyst Screening: If the standard catalyst is ineffective, consider screening others. L-proline is a robust and environmentally friendly bifunctional catalyst that has shown high efficacy.[5][6] Other options include nano MgO, nano ZnO, or FeCl3.[7]
-
Optimize Catalyst Loading: A typical starting point for catalyst loading is 5-10 mol%.[8] Systematically vary the concentration to find the optimal amount for your specific substrates.
-
-
-
Possible Cause: Unfavorable Reaction Conditions (Temperature, Solvent, Time)
-
Insight: The interplay between temperature, solvent, and reaction time is crucial for driving the reaction to completion.
-
Troubleshooting Steps:
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, some require heating to overcome the activation energy.[8] Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C) to find the sweet spot.[5][7] Be cautious of excessively high temperatures which can lead to reactant or product decomposition.[8]
-
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF and acetonitrile can lead to faster reaction rates.[8] For greener syntheses, polar protic solvents like ethanol and water are excellent choices.[5][7][8] In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective.[8][9][10][11] Deep eutectic solvents (DESs), such as choline chloride:urea, have also emerged as green and effective media.[12]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][8] Some reactions may be complete in minutes, especially with microwave assistance, while others may require several hours.[5][9]
-
-
Issue 2: Formation of Side Products and Impurities
Q: I'm observing multiple spots on my TLC plate, indicating the formation of by-products. What are these impurities, and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired coumarin.
-
Possible Cause: Self-Condensation of Salicylaldehyde
-
Insight: Under strongly basic conditions or at high temperatures, salicylaldehyde can undergo self-condensation.
-
Troubleshooting Steps:
-
Use a Weaker Base: Switch to a milder catalyst like L-proline or use a smaller catalytic amount of a stronger base.
-
Control Temperature: Avoid excessive heating.
-
-
-
Possible Cause: Michael Addition
-
Insight: The α,β-unsaturated intermediate of the Knoevenagel condensation can sometimes undergo a Michael addition with another molecule of the active methylene compound.
-
Troubleshooting Steps:
-
Issue 3: Difficulty with Product Isolation and Purification
Q: My product is difficult to crystallize or purify by column chromatography. What strategies can I employ for cleaner isolation?
A: Effective product isolation is key to obtaining a pure coumarin derivative.
-
Insight: Many coumarin products can be encouraged to crystallize directly from the reaction mixture upon cooling or with the addition of an anti-solvent.[1]
-
Troubleshooting Steps:
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool it in an ice bath or at 4°C to induce crystallization.[1]
-
Anti-Solvent Addition: If crystallization is sluggish, adding an anti-solvent like water or diethyl ether can help precipitate the product.[1]
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[2] Dissolve the crude product in a minimal amount of hot solvent and then slowly add a co-solvent in which the product is less soluble until the solution becomes slightly cloudy. Re-clarify with a small amount of the first solvent and allow to cool slowly.[2]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel with a hexane-ethyl acetate eluent system is a standard method for purifying coumarins.[13]
-
Experimental Protocols and Data
Protocol 1: L-Proline-Catalyzed Green Synthesis of Ethyl Coumarin-3-Carboxylate
This method provides an environmentally friendly approach using a biodegradable organocatalyst.[1][5]
-
Materials:
-
Salicylaldehyde (0.05 mol, 6.0 g)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 mL)
-
-
Procedure:
-
Combine salicylaldehyde, diethyl malonate, L-proline, and ethanol in a round-bottom flask equipped with a condenser.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Induce crystallization by cooling the concentrated solution to 4°C.[1]
-
If necessary, aid precipitation by adding diethyl ether.[1]
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry. This method can achieve yields up to 94% without requiring column chromatography.[1][5]
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and solvent-free alternative for coumarin synthesis.[9][10][11]
-
Materials:
-
Salicylaldehyde derivative (100 mmol)
-
Active methylene compound (110 mmol)
-
Piperidine (2.0 mmol)
-
-
Procedure:
-
Mix the salicylaldehyde derivative, active methylene compound, and piperidine in a microwave-safe open vessel.[2][9]
-
Irradiate the mixture in a microwave reactor for 1-10 minutes.[9]
-
Monitor the reaction temperature and progress.
-
After cooling to room temperature, the crude solid product can be recrystallized from a suitable solvent (e.g., ethanol).[2]
-
Comparative Data on Reaction Conditions
The choice of catalyst and solvent significantly impacts the reaction outcome. Below is a summary of various reported conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-proline (10 mol%) | Ethanol | 80 | 18 h | 94 | [5] |
| Piperidine/Acetic Acid | Ethanol | Reflux | N/A | High | [7] |
| Phenyliododiacetate (PIDA) | Ethanol | 35-40 | N/A | 90-92 | [7] |
| MgFe2O4 nanoparticles | Solvent-free (Ultrasound) | 45 | N/A | 63-73 | [7] |
| Choline Chloride:Urea (DES) | DES | 80 | N/A | up to 98 | [12] |
| Piperidine | Solvent-free (Microwave) | 90-220 | 1-10 min | 55-94 | [9] |
General Experimental Workflow
The synthesis of coumarins via Knoevenagel condensation generally follows a consistent workflow.
Caption: General experimental workflow for coumarin synthesis.[1]
Conclusion
The Knoevenagel condensation is a powerful and adaptable method for synthesizing a diverse range of coumarin derivatives.[1] Modern advancements, including the use of green catalysts, solvent-free systems, and energy-efficient activation methods like microwave irradiation, have solidified its place as a fundamental tool in heterocyclic chemistry.[1] By systematically optimizing reaction parameters and understanding potential pitfalls, researchers can achieve high yields of pure coumarin products for various applications in medicinal chemistry and materials science.
References
-
Suljić, S., & Pietruszka, J. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(23), 7277. [Link]
-
Malinowska, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(3), 38415-38421. [Link]
-
Valizadeh, H., & Gholipour, H. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(5), 4378-4391. [Link]
-
Keshavarzipour, F., & Tavakol, H. (2019). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Letters in Organic Chemistry, 16(11), 896-903. [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 468-469. [Link]
-
Sari, Y., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Conference Proceedings, 2933(1), 020002. [Link]
-
El-Sayed, N. N. E., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 12(1), 1-17. [Link]
-
Nalli, T. (2006). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Winona State University. [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, (8), 468-469. [Link]
-
Dinparast, L., & Valizadeh, H. (2018). Facile synthesis of coumarins by the Knoevenagel condensation catalyzed by the MgO nanoparticles. ResearchGate. [Link]
-
Sharma, P., et al. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), 339-351. [Link]
-
Wang, F., et al. (2019). Mechanism for the synthesis of coumarins via Knoevenagel condensation and cyclization. ResearchGate. [Link]
-
Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
-
Vekariya, R. H., & Patel, H. D. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2756-2788. [Link]
-
Valizadeh, H., & Gholipour, H. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin Synthesis. Retrieved from [Link]
-
Rojas, L. B., et al. (2015). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 5(1), 1-6. [Link]
-
Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing. [Link]
-
Nishiyama, Y., et al. (2023). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. Journal of Synthetic Organic Chemistry, Japan, 81(11), 947-954. [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. RSC Publishing. [Link]
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- 5. biomedres.us [biomedres.us]
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- 13. article.sapub.org [article.sapub.org]
Technical Support Center: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis and troubleshoot common issues, particularly low product yield. We will delve into the mechanistic underpinnings of the reaction, provide direct answers to frequent challenges, and offer a validated, high-yield protocol.
Section 1: Understanding the Core Synthesis
The most reliable and common method for synthesizing this compound is a base-catalyzed Knoevenagel condensation between 2-hydroxyacetophenone and an active methylene compound, typically ethyl cyanoacetate.[1][2] The reaction proceeds in two key stages:
-
Knoevenagel Condensation: A base, such as piperidine, deprotonates the active methylene group of ethyl cyanoacetate. The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxyacetophenone. Subsequent dehydration yields a stable α,β-unsaturated intermediate.[1]
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the intermediate attacks the electrophilic carbonyl carbon of the ester group. This intramolecular transesterification results in the formation of the six-membered lactone ring characteristic of coumarins, with the elimination of ethanol.
This tandem reaction sequence provides a direct and efficient route to the desired coumarin scaffold.
Caption: Reaction mechanism for coumarin synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (< 50%), and the crude product is a sticky solid or oil. What are the primary causes?
Answer: This is the most frequent issue and typically points to one of three areas: reagent quality, catalyst inefficiency, or suboptimal reaction conditions.
-
Reagent Purity:
-
2-Hydroxyacetophenone: This starting material can oxidize upon storage, often turning yellow or brown. Oxidized impurities can inhibit the reaction and introduce color to the final product. Use freshly distilled or high-purity (≥98%) 2-hydroxyacetophenone.
-
Ethyl Cyanoacetate: This reagent is susceptible to hydrolysis, especially in the presence of moisture, forming cyanoacetic acid. This acidic byproduct can neutralize the basic catalyst, stalling the reaction. Always use a fresh, dry sample.
-
Solvent: If using a solvent like ethanol, ensure it is anhydrous. Water can promote unwanted side reactions, including hydrolysis of the ester and nitrile groups.
-
-
Catalyst Choice and Concentration:
-
The Knoevenagel condensation requires a base, but a strong base can induce self-condensation of the ketone or other side reactions.[1] A weak organic base like piperidine is standard and highly effective. Triethylamine can also be used.
-
Insufficient catalyst will result in a slow or incomplete reaction. A typical catalytic amount is 5-10 mol%, but optimization may be required.
-
-
Reaction Conditions:
-
Temperature: While reflux in ethanol is common, excessive heat can lead to thermal decomposition and the formation of dark, tarry byproducts. If you observe significant darkening of the reaction mixture, consider reducing the temperature to 60-70 °C and extending the reaction time.
-
Reaction Time: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC). The disappearance of the 2-hydroxyacetophenone spot is a good indicator.
-
Question 2: My TLC analysis shows the formation of a new major spot, but I'm struggling to isolate the final cyclized product. What is happening?
Answer: This strongly suggests that the initial Knoevenagel condensation is successful, but the subsequent intramolecular cyclization (lactonization) is failing. The major spot you observe is likely the uncyclized α,β-unsaturated intermediate.
-
Causality: The cyclization step is an equilibrium process. To drive it towards the formation of the stable coumarin ring, the byproduct, ethanol, must be removed.
-
Solutions:
-
Increase Temperature: If you are running the reaction at a lower temperature, increasing it to reflux can provide the necessary activation energy for cyclization and help distill off the ethanol as it forms.
-
Use a Dean-Stark Apparatus: For reactions that are particularly stubborn to cyclize, using a Dean-Stark trap (with a solvent like toluene) can effectively remove the ethanol byproduct, driving the equilibrium towards the product.
-
Consider an Acid Co-catalyst: While the initial condensation is base-catalyzed, the cyclization can sometimes be promoted by a catalytic amount of a weak acid, such as acetic acid, added after the initial condensation phase. Traditional protocols often use a piperidine/acetic acid system.[3]
-
Question 3: The reaction works, but it is extremely slow, taking over 12 hours. How can I accelerate the process without sacrificing yield?
Answer: Slow reaction kinetics are a common challenge. Modern techniques offer excellent solutions.
-
Microwave-Assisted Synthesis: This is a highly effective method for dramatically reducing reaction times, often from hours to minutes, while maintaining or even improving yields.[3] Microwave irradiation provides rapid and uniform heating, efficiently promoting both the condensation and cyclization steps. Dynamic power levels of 25-100 watts are typically sufficient.[3]
-
Solvent-Free Conditions: Heating a neat mixture of the reactants with a catalyst can accelerate the reaction due to higher effective concentrations.[4] This approach is also environmentally friendly. Often, the reaction is heated to 80-100 °C.
-
Catalyst Screening: While piperidine is standard, other catalysts may offer better performance. Heterogeneous catalysts or different base systems can be explored.[5]
Question 4: My final product is pure according to NMR, but the yield is low after recrystallization. What can I do to improve recovery?
Answer: This is a physical loss issue related to workup and purification.
-
Solubility: The product has moderate solubility in hot ethanol but is much less soluble in cold ethanol, which is ideal for recrystallization. However, if you use an excessive volume of hot ethanol, a significant amount of your product will remain in the mother liquor upon cooling.
-
Solutions:
-
Minimize Recrystallization Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Slowly: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.
-
Recover from Mother Liquor: Concentrate the mother liquor by about half its volume and cool again to recover a second crop of crystals. Check the purity of this second crop by TLC or melting point.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use malononitrile instead of ethyl cyanoacetate?
-
A: Yes, but the reaction mechanism changes. Using malononitrile will initially form a Knoevenagel adduct that can cyclize via nucleophilic attack of the phenolic -OH on one of the nitrile groups. This typically leads to a 2-imino-2H-chromene-3-carbonitrile.[6][7] This iminocoumarin can then be hydrolyzed in a subsequent acidic workup step to yield the desired 2-oxo-coumarin. While feasible, it adds a step to the process.
-
-
Q: What is the optimal catalyst and solvent combination?
-
A: The combination of piperidine as a catalyst in refluxing ethanol is the most widely reported and reliable method, consistently delivering good to excellent yields (85-95%).[3] For a greener and faster approach, consider a solvent-free reaction catalyzed by piperidine at 80-100 °C or a microwave-assisted synthesis .[3][4]
-
-
Q: How do substituents on the 2-hydroxyacetophenone ring affect the reaction?
-
A: Electron-donating groups (like -OCH₃) on the aromatic ring can increase the nucleophilicity of the phenolic oxygen, potentially aiding the final cyclization step. Conversely, strong electron-withdrawing groups (like -NO₂) can decrease the nucleophilicity, potentially slowing the cyclization, but they make the ketone carbonyl more electrophilic, which can speed up the initial Knoevenagel condensation.[8]
-
Section 4: Optimized High-Yield Experimental Protocol
This protocol is based on a conventional heating method optimized for high yield and purity.
Materials:
-
2-Hydroxyacetophenone (1.36 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Piperidine (0.085 g, 1 mmol, 10 mol%)
-
Absolute Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add piperidine (10 mol%) to the solution using a micropipette.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often begin to precipitate as a pale yellow solid.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.
Expected Yield: 85-95% Appearance: Off-white to pale yellow crystalline solid.
Section 5: Data Summary & Workflow Visualization
Table 1: Comparison of Synthetic Methodologies
| Method | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference(s) |
| Conventional | Piperidine | Ethanol | 78 (Reflux) | 3-5 h | 90-92% | [3] |
| Microwave | Piperidine | None | 80 | 5 min | ~95% | [3] |
| Solvent-Free | MOF-5 | None | 80 | 30 min | up to 95% | [3] |
| Green Catalyst | Pyridine-2-carboxylic acid | Water:EtOH | Reflux | 15-30 min | up to 98% | [9][10] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Revista Desafio Online. (2021, March 6). Envirocat EPZG Mediated Synthesis of 3,4-Dihydropyrano[c]chromene Derivatives Under Microwave Irradiation in Solvent-free Condit. [Link]
-
Comptes Rendus de l'Académie des Sciences. Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile: An efficient approach to 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives. [Link]
-
ResearchGate. Reaction of isatins with malononitrile and 4‐hydroxycoumarin or 3,4‐methylenedioxyphenol in the presence of TiO2‐CNTs nanocomposite. [Link]
-
Journal of Applied Chemistry. A Facile and Highly Efficient Three Component Synthesis of Pyran and Chromene Derivatives in the Presence of Nano SnO2 as a catalyst. [Link]
-
Heravi, M. M., et al. (2014). Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation. J. Iran. Chem. Soc. [Link]
-
ResearchGate. Synthesis of 4H-chromene-3-carbonitrile derivatives through.... [Link]
-
ResearchGate. Knoevenagel condensation reaction using fixed bed continuous flow reactor. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. [Link]
-
PubMed Central. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. [Link]
-
ResearchGate. (2025). Recent developments in knoevenagel condensation reaction: a review. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
PubMed Central. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
RSC Publishing. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
ResearchGate. Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. [Link]
-
ResearchGate. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
SciSpace. (2009). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. [Link]
-
MDPI. (2016). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. [Link]
-
ResearchGate. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]
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Technical Support Center: A Guide to Preventing Aggregation-Caused Quenching in Coumarin Dyes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of aggregation-caused quenching (ACQ) in coumarin dyes. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome this common challenge in your experiments.
Foundational Understanding: The "Why" Behind Aggregation-Caused Quenching
Q1: What is aggregation-caused quenching (ACQ) and why does it happen with coumarin dyes?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a dye significantly decreases when its molecules come into close proximity and form aggregates.[1] Coumarin dyes, due to their planar aromatic structures, are particularly susceptible to this effect.[2] The primary driver for aggregation is often the hydrophobic nature of many coumarin derivatives, leading them to self-associate in aqueous environments to minimize contact with water.[3]
The quenching itself occurs through several mechanisms:
-
π-π Stacking: The planar structures of coumarin molecules allow them to stack on top of each other, leading to strong intermolecular π-π interactions.[2] This close packing facilitates the formation of non-fluorescent excimers or exciplexes, which provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence.
-
H-type Aggregation: In many cases, coumarin dyes form H-aggregates, where the molecules are arranged in a face-to-face orientation. This arrangement leads to a blue-shift in the absorption spectrum and often results in very weak or no fluorescence.[4]
-
Energy Transfer: In an aggregated state, the excitation energy can be efficiently transferred to a non-fluorescent trap site within the aggregate, leading to quenching.
Understanding these underlying mechanisms is crucial for devising effective strategies to prevent ACQ.
Diagram 1: Mechanism of Aggregation-Caused Quenching (ACQ) This diagram illustrates how individual fluorescent coumarin monomers can form non-fluorescent aggregates, leading to a loss of signal.
Caption: From Fluorescence to Quenching.
Troubleshooting Guide: Practical Solutions for Common Problems
This section provides a question-and-answer style troubleshooting guide to address specific issues you may encounter during your experiments.
Q2: My coumarin dye's fluorescence signal is much weaker than expected, especially at higher concentrations. How can I confirm if aggregation is the cause?
A2: This is a classic symptom of ACQ. To confirm, you can perform a concentration-dependent fluorescence study.
Experimental Protocol: Concentration-Dependent Fluorescence Spectroscopy
-
Prepare a high-concentration stock solution of your coumarin dye in a good organic solvent (e.g., DMSO, DMF).[3]
-
Serially dilute the stock solution in your experimental buffer to create a range of concentrations (e.g., from nanomolar to micromolar).
-
Measure the fluorescence intensity of each dilution using a fluorometer, ensuring the excitation and emission wavelengths are set to the monomer's maximum.
-
Plot fluorescence intensity versus concentration.
-
Analyze the plot:
-
Linear Relationship: At low concentrations, you should observe a linear increase in fluorescence with concentration.
-
Deviation from Linearity: If aggregation is occurring, you will see the plot plateau and then potentially decrease at higher concentrations. This deviation indicates the onset of quenching.[5]
-
Data Interpretation:
| Concentration Range | Expected Observation | Implication |
| Low (nM) | Linear increase in fluorescence | Dye exists as monomers. |
| Intermediate (low µM) | Plateauing of fluorescence | Onset of aggregation and quenching. |
| High (high µM) | Decrease in fluorescence | Significant aggregation and severe quenching. |
Q3: I've confirmed aggregation is the issue. What are the most effective strategies to prevent it?
A3: Preventing aggregation primarily involves optimizing the solvent environment and, in some cases, modifying the dye's molecular structure.
Strategy 1: Solvent Optimization
The choice of solvent has a profound impact on dye aggregation.[6][7]
-
Use of Co-solvents: For hydrophobic coumarin derivatives, using a small percentage of an organic co-solvent like DMSO or DMF in your aqueous buffer can significantly improve solubility and prevent aggregation.[3] It's crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid artifacts such as protein denaturation or cellular toxicity.[3]
-
Solvent Polarity: The polarity of the solvent can influence the formation of different types of aggregates.[7] Some coumarin dyes show less aggregation in more polar organic solvents like ethanol or acetonitrile.[4] However, the relationship between polarity and aggregation can be complex and dye-specific.[4]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the coumarin dye and disrupt the intermolecular interactions that lead to aggregation.[6][8] For example, ethanol can "open up" intramolecular hydrogen bonds in some coumarins, altering their conformation and reducing aggregation.[6]
Strategy 2: Incorporation of Additives
Additives can act as "anti-aggregation" agents.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can encapsulate hydrophobic coumarin molecules within micelles, preventing self-aggregation.[3]
-
Co-adsorbents: In applications like dye-sensitized solar cells, co-adsorbents such as chenodeoxycholic acid (CDCA) are used to prevent dye aggregation on surfaces like TiO2.[9] These molecules co-adsorb onto the surface, creating space between the dye molecules.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic coumarin dyes, forming inclusion complexes with enhanced aqueous solubility and reduced aggregation.[3]
Strategy 3: Molecular Design and Modification
For long-term solutions, especially in drug development, modifying the coumarin structure can be highly effective.
-
Introduction of Bulky Groups: Attaching bulky substituents to the coumarin core can create steric hindrance that physically prevents the planar molecules from stacking.[10]
-
Flexible Chains: Incorporating flexible alkyl chains can increase the distance between dye molecules, reducing the likelihood of aggregation.[10][11]
-
"Rotor-Alicyclic" Strategy: A newer approach involves introducing molecular "rotors" and alicyclic structures to disrupt π-π stacking while maintaining intermolecular interactions that can lead to aggregation-induced emission (AIE), effectively reversing the quenching effect.[2]
Diagram 2: Troubleshooting Workflow for ACQ in Coumarin Dyes This flowchart provides a step-by-step guide for identifying and resolving aggregation-caused quenching.
Caption: A Logical Path to Brighter Fluorescence.
Frequently Asked Questions (FAQs)
Q4: Can the pH or ionic strength of my buffer affect coumarin dye aggregation?
A4: Absolutely. For coumarin derivatives with ionizable groups, the pH of the buffer can significantly alter their charge and, consequently, their solubility and aggregation tendency.[3] Similarly, high ionic strength can also promote the aggregation of some planar dyes through a "salting-out" effect or by screening electrostatic repulsion between charged dye molecules.[12][13] It is advisable to screen a range of pH values and ionic strengths during assay development to find conditions that minimize aggregation.
Q5: Are there any specific coumarin derivatives that are less prone to aggregation?
A5: Yes, the susceptibility to aggregation is highly dependent on the molecular structure.[14] Coumarins that have been modified with bulky side chains or flexible linkers are generally less prone to aggregation.[10][11] For instance, the introduction of long alkyl chains can disrupt the packing of the dye molecules in the solid state.[11] Additionally, some coumarin derivatives are designed to exhibit aggregation-induced emission (AIE), where aggregation actually enhances fluorescence.[15][16]
Q6: I am using a coumarin dye for fluorescence microscopy. What are some practical tips to avoid aggregation in my samples?
A6: For microscopy applications, it's crucial to work with optimal dye concentrations and ensure proper sample preparation.
-
Use the Lowest Effective Concentration: Determine the lowest concentration of the dye that provides a sufficient signal-to-noise ratio for your imaging setup.
-
Proper Dissolution: Always prepare a concentrated stock solution in a suitable organic solvent like high-quality, anhydrous DMSO and then dilute it into your imaging buffer immediately before use.[3] Avoid repeated freeze-thaw cycles of the stock solution.
-
Inclusion of Pluronic F-127: In live-cell imaging, a small amount of Pluronic F-127 can aid in the dispersion of hydrophobic dyes and reduce aggregation.
-
Control Experiments: Always include control samples to assess background fluorescence and potential artifacts from the dye or vehicle (e.g., DMSO).
By understanding the principles behind aggregation-caused quenching and implementing these practical troubleshooting strategies, you can significantly improve the reliability and quality of your experimental data when working with coumarin dyes.
References
-
Liu, X., Cole, J. M., Waddell, P. G., Lin, T.-C., & McKechnie, S. (2013). Molecular Origins of Dye Aggregation and Complex Formation Effects in Coumarin 343. The Journal of Physical Chemistry C, 117(28), 14723–14730. [Link]
-
Lanke, S. K., & Sekar, N. (2016). AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence, 26(2), 497–511. [Link]
-
Liu, X., et al. (2013). Molecular Origins of Dye Aggregation and Complex Formation Effects in Coumarin 343. ResearchGate. [Link]
-
Horiuchi, T., et al. (2004). Effect of Additives on the Photovoltaic Performance of Coumarin-Dye-Sensitized Nanocrystalline TiO2 Solar Cells. Langmuir, 20(10), 4205-4210. [Link]
-
Lanke, S. K., & Sekar, N. (2016). Solvatochromism and electronic structure of coumarin derivative. ResearchGate. [Link]
-
Liu, X., et al. (2014). Dye Aggregation and Complex Formation Effects in 7-(Diethylamino)-Coumarin-3-Carboxylic Acid. ResearchGate. [Link]
-
Mishra, A., et al. (2014). Engineering Fused Coumarin Dyes: Molecular Level Understanding of Aggregation Quenching and Tuning Electroluminescence via Alkyl Chain Substitution. ResearchGate. [Link]
-
Li, M., et al. (2021). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. MDPI. [Link]
-
Wang, Y., et al. (2023). Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. PMC. [Link]
-
Liu, X., Cole, J. M., Waddell, P. G., Lin, T.-C., & McKechnie, S. (2013). Molecular Origins of Dye Aggregation and Complex Formation Effects in Coumarin 343. ACS Publications. [Link]
-
Ghosh, S., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? RSC Publishing. [Link]
-
Pal, H., et al. (2013). Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents. ACS Publications. [Link]
-
Parvej, H., et al. (2022). Coumarin derivatives inhibit the aggregation of β-lactoglobulin. PMC. [Link]
-
Ghosh, S., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? PMC. [Link]
-
Yuan, W. Z., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Advanced Materials. [Link]
-
Jones, G., II, & Bergmark, W. R. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. [Link]
Sources
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- 2. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 15. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (also known as 3-Cyano-4-methylcoumarin). We will move beyond simple procedural lists to explain the underlying principles and causalities, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after synthesizing this compound?
A1: The impurity profile is directly linked to the synthetic route, which is typically a Knoevenagel condensation between an o-hydroxyacetophenone and an active methylene compound like malononitrile or ethyl cyanoacetate.[1][2]
-
Unreacted Starting Materials: Residual o-hydroxyacetophenone and malononitrile are common.
-
Catalyst Residue: Basic catalysts such as piperidine or inorganic catalysts like iodine may persist after workup.[3][4]
-
Side-Products: Hydrolysis of the nitrile group to the corresponding carboxylic acid can occur if the reaction or workup conditions are too harsh (e.g., prolonged exposure to strong base).[1] Other potential side-products can arise from self-condensation of the starting materials.
-
Solvent Residue: Trace amounts of the reaction solvent (e.g., ethanol, DMF) may be trapped in the crude product.
Q2: My crude product is a yellow-brown oil/gum instead of the expected solid. What should I do?
A2: This is a common issue often caused by excess solvent or the presence of low-melting-point impurities. Before attempting a complex purification, try triturating the crude material. Add a small amount of a non-polar solvent in which the product is insoluble (like cold hexane or diethyl ether), and vigorously scratch the flask with a glass rod. This can often induce crystallization of the desired product, which can then be filtered off for further purification.
Q3: How do I confirm the purity of my final product?
A3: A multi-faceted approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot. Co-spotting with the crude material will show the effective removal of impurities.
-
Melting Point Analysis: Pure this compound has a sharp melting point in the range of 192-198°C.[1] A broad melting range indicates the presence of impurities.
-
Spectroscopic Analysis: NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry should be used to confirm the structure and absence of impurity signals.[5][6]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is the method of choice for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Recrystallization Workflow
Caption: General workflow for recrystallization.
Q4: My compound is not dissolving in the hot solvent, or I have to add a very large volume. What's wrong?
A4: You have likely chosen a poor solvent. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. If the compound is too insoluble, you will experience very low recovery. If it is too soluble, it will not crystallize upon cooling. Refer to the solvent selection table below. Sometimes a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) is required.
Q5: My compound oiled out instead of forming crystals upon cooling. How do I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with lower-purity samples.
-
Causality: The melting point of your impure compound is depressed to a point below the temperature of the solution as it cools.
-
Solution: Re-heat the solution until the oil redissolves. Add a slightly larger volume of the hot solvent to lower the saturation point. You can also try adding a seed crystal (a tiny amount of pure compound) to the cooling solution to encourage proper crystal lattice formation.
Q6: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A6: Crystal formation (nucleation) can sometimes be slow to initiate.
-
Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.
-
Reduce Solubility: If scratching fails, you may have used too much solvent. Slowly evaporate some of the solvent on a rotary evaporator or with a gentle stream of nitrogen and then attempt to cool again.
-
Change Solvent System: If the compound is still too soluble, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it just becomes cloudy, then warm slightly to clarify and cool again.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Suitability & Rationale | Reference |
| Aqueous Ethanol | Highly Recommended. The compound is soluble in hot ethanol but less soluble in water. By dissolving in hot ethanol and adding hot water dropwise until turbidity persists, then clarifying with a few drops of ethanol, an ideal saturation point can be reached for high-purity crystal formation upon cooling. | [3] |
| Acetic Acid | Effective, but use with caution. Acetic acid is a good solvent for many coumarins. However, its high boiling point and corrosive nature require careful handling and thorough drying to remove residual solvent. | [4] |
| Ethanol | Good for moderately pure samples. If the crude product is already quite clean, straight ethanol can be effective. | [4] |
| Ethyl Acetate / Hexane | A good mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. This reduces the polarity and forces the more polar product to crystallize. | N/A |
Experimental Protocol: Recrystallization from Aqueous Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid dissolves completely.
-
To the hot solution, add hot water dropwise until the solution becomes faintly but persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio).
-
Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (the eluent).[7] It is ideal for separating complex mixtures or when recrystallization fails.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting common column chromatography issues.
Q7: My compound is coming off the column with impurities (co-elution). How can I improve separation?
A7: This is the most common chromatography issue and relates directly to the choice of eluent.
-
Causality: The polarity of your eluent is too high, causing all components to travel quickly down the column with little differential interaction with the silica gel.
-
Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[8] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate, with good separation from impurity spots.
Q8: My compound won't come off the column, even after I've flushed with a lot of solvent.
A8: This indicates your eluent is not polar enough to displace the compound from the silica gel.
-
Causality: this compound contains several polar functional groups (a nitrile and a lactone carbonyl) that bind strongly to the acidic silica gel.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexane, try increasing to 30%, then 40%, and so on. In extreme cases, adding 0.5-1% of methanol or triethylamine (if the compound is basic-sensitive) to the eluent can help elute highly polar compounds.
Q9: The solvent flow is very slow, or the column bed has cracks in it.
A9: This is a physical problem with the column packing.
-
Causality: A poorly packed column (e.g., silica added too quickly, not allowing it to settle evenly) can lead to channels forming, which results in very poor separation. A clogged frit at the bottom of the column can also impede flow.
-
Solution: The column must be repacked. Ensure you are using a consistent slurry packing method and that the silica bed is fully settled and level before loading your sample. Always filter your sample before loading if there is any particulate matter.[9]
Data Presentation: Column Chromatography Eluent Systems
| Stationary Phase | Eluent System (Mobile Phase) | Rationale & Use Case | Reference |
| Silica Gel | Ethyl Acetate / Hexane (Gradient) | Standard Choice. Start with a low polarity (e.g., 10% EtOAc in Hexane) to elute non-polar impurities, then gradually increase the percentage of EtOAc to elute the product. This provides the best resolution. | [8] |
| Silica Gel | Benzene / Acetone (1:1) | Alternative System. Benzene is less commonly used now due to toxicity, but toluene can be a suitable substitute. This system is more polar and may be useful if impurities are very non-polar. | [3] |
| Silica Gel | Dichloromethane (DCM) | Can be used as a single solvent for "flash" chromatography if the impurities are significantly different in polarity. Often, a gradient of methanol in DCM (0-5%) is used for more polar compounds. | [10] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates of your crude mixture in various ethyl acetate/hexane ratios. Aim for a system that gives your product an Rf of ~0.3.
-
Column Packing: Secure a glass column vertically. Add the chosen starting eluent. In a separate beaker, make a slurry of silica gel in the same eluent and pour it carefully into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Never let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like DCM or acetone). In a separate flask, add a small amount of silica gel and evaporate the solvent so the crude product is adsorbed onto the silica. Carefully layer this dry silica-adsorbed sample onto the top of the column bed.
-
Elution: Gently add the eluent to the top of the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine & Evaporate: Combine the pure fractions (those containing only the product spot) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531. Available from: [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins? Available from: [Link]
-
Kobayashi, G., Matsuda, Y., Natsuki, R., & Tominaga, Y. (1973). [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin]. Yakugaku Zasshi, 93(7), 836-40. Available from: [Link]
-
Amerigo Scientific. 3-Cyano-4-methylcoumarin (97%). Available from: [Link]
-
ASTM International. Purification and Determination Procedure of Coumarin Derivatives. Available from: [Link]
-
ResearchGate. (2008). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. Available from: [Link]
-
Al-Warhi, T., et al. (2020). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Molecules, 25(15), 3383. Available from: [Link]
-
ResearchGate. (2019). Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. Available from: [Link]
-
Mohammadipour, R., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(3), 1216-1225. Available from: [Link]
-
ResearchGate. (2020). Synthesis of 4H-chromene-3-carbonitrile derivatives through conventional and ultrasound irradiations techniques. Available from: [Link]
-
SpectraBase. 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Available from: [Link]
-
ChemSynthesis. 4-ethyl-2-oxo-2H-chromene-3-carbonitrile. Available from: [Link]
-
Magritek. (2015). Column Chromatography. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. RSC Advances, 12(42), 27365-27376. Available from: [Link]
-
ResearchGate. Suggested mechanism for the preparation of 4H-chromene-3-carbonitrile. Available from: [Link]
-
Arshad, M. N., et al. (2014). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73. Available from: [Link]
- Google Patents. CN109824725B - Preparation method of 4-phosphate-2H-chromene derivative.
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]
Sources
- 1. Buy this compound | 24526-69-0 [smolecule.com]
- 2. 3-Cyano-4-methylcoumarin (97%) - Amerigo Scientific [amerigoscientific.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 10. magritek.com [magritek.com]
Technical Support Center: Microwave-Assisted Coumarin Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of coumarin derivatives. This guide is designed to provide expert-level troubleshooting advice and answers to frequently asked questions, specifically focusing on the reduction of reaction times using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a powerful method to accelerate reactions, often reducing synthesis times from hours to mere minutes, while also improving yields and product purity.[1][2] This resource synthesizes established principles with field-proven insights to help you optimize your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Question: My reaction is complete in minutes, but the final yield is disappointingly low. What are the likely causes?
Answer:
Rapid reaction times with low yields often point to issues with reaction parameters or substrate stability rather than the fundamental methodology. The high-energy environment of a microwave reactor can accelerate decomposition pathways if not properly controlled.
Potential Causes & Solutions:
-
Excessive Microwave Power: High power levels can lead to localized superheating, causing decomposition of reactants or the desired product.[3] Instead of aiming for the maximum power setting, try a more controlled approach.
-
Incorrect Temperature: Even brief exposure to excessively high temperatures can degrade sensitive functional groups on your starting materials or coumarin product.
-
Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the specific transformation under microwave conditions, or the catalyst loading may be incorrect.
-
Solution: Screen different catalysts. For Pechmann condensations, solid acid catalysts like Amberlyst-15 have shown excellent activity and reusability.[5] For Knoevenagel condensations, a weak base like piperidine is often sufficient.[6][7] Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.[8] Increasing the amount of catalyst does not always lead to better yields and can sometimes promote side reactions.[4]
-
Question: The reaction is not going to completion, even after extending the microwave irradiation time. How can I drive it to completion?
Answer:
An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that the reactants are not interacting effectively.
Potential Causes & Solutions:
-
Poor Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave energy. This is common in reactions using non-polar solvents like toluene or hexane, which are microwave-transparent.[9][10]
-
Solution 1 (Change Solvent): Switch to a polar solvent with a high dielectric loss, such as ethanol, DMF, or water.[10] These solvents couple effectively with microwaves, ensuring rapid and uniform heating.[9][11]
-
Solution 2 (Solvent-Free with Solid Support): Perform the reaction under solvent-free conditions on a solid support like silica or alumina.[9] The support can help absorb microwave energy and facilitate the reaction. This approach is also environmentally friendly.[6]
-
-
Insufficient Temperature/Pressure: For some less reactive substrates, higher temperatures are necessary. In an open vessel, you are limited by the solvent's boiling point.
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.
-
Solution: Choose a more robust catalyst. Heterogeneous catalysts are often more stable under high-temperature conditions and have the added benefit of easy removal post-reaction.[5] For instance, silica-functionalized sulfonic acid (SMPDDSA) has been shown to be a highly effective and reusable catalyst for Pechmann condensations.[15]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues in microwave-assisted coumarin synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing microwave-assisted coumarin synthesis for speed and efficiency.
Question: What are the primary advantages of microwave synthesis for preparing coumarins compared to conventional heating methods?
Answer:
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional methods like oil baths or heating mantles.[16] The core difference lies in the heating mechanism. Conventional methods transfer heat via conduction and convection, which is slow and creates temperature gradients within the sample.[16] In contrast, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform volumetric heating.[9][17]
This leads to:
-
Dramatically Reduced Reaction Times: Syntheses that take several hours or even days under conventional reflux can often be completed in 3 to 20 minutes.[1][2][18]
-
Higher Product Yields: The rapid heating minimizes the time available for side reactions or thermal decomposition of reactants and products, frequently leading to higher isolated yields.[1][2]
-
Improved Purity: Cleaner reaction profiles with fewer by-products simplify purification, often requiring only recrystallization.[2]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-efficient and environmentally friendly "green" chemistry approach.[9][11]
| Reaction Type | Method | Catalyst | Time | Yield (%) | Reference |
| Pechmann Condensation | Microwave | FeF₃ | 7 min | 95% | [4] |
| Conventional | FeF₃ | 60 min | 26% | [4] | |
| Knoevenagel Condensation | Microwave | Piperidine | 8-17 min | 74-85% | [18] |
| Conventional | Piperidine | 8-18 h | 56-79% | [18] | |
| Perkin Rearrangement | Microwave | NaOH | 5 min | 99% | [19] |
| Conventional | NaOH | ~3 h | - | [19] |
Table 1. Comparison of reaction times and yields for various coumarin synthesis methods under microwave and conventional heating.
Question: How do I select the optimal solvent for a microwave-assisted reaction?
Answer:
Solvent selection is critical for the success of a microwave-assisted reaction. The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically its tangent delta (tan δ) value.[10] Solvents are generally classified into three categories:
-
High Microwave Absorbers (e.g., Ethanol, DMF, Water): These are polar molecules that couple very efficiently with microwaves, leading to rapid heating. They are excellent choices for most applications.[10]
-
Medium Microwave Absorbers (e.g., Acetonitrile): These solvents heat moderately well and can be useful when precise temperature control is needed.
-
Low/Non-Absorbers (e.g., Hexane, Toluene, Dioxane): These are non-polar solvents that are essentially transparent to microwaves and will not heat the reaction mixture on their own.[10] They should generally be avoided unless a reactant or catalyst is highly absorbing.
For coumarin synthesis, polar protic solvents like ethanol are often an excellent starting point as they are effective at absorbing microwaves and are good solvents for the typical reactants.[1]
Question: Can I perform coumarin synthesis under solvent-free conditions? What are the benefits?
Answer:
Yes, solvent-free, or "neat," reactions are one of the significant advantages of microwave chemistry.[9] By omitting the solvent, the microwave energy is absorbed directly by the reactants, leading to highly efficient energy transfer.[20]
Benefits of Solvent-Free Synthesis:
-
Environmental Friendliness: Aligns with the principles of green chemistry by eliminating solvent waste.[6][11]
-
Simplified Work-up: The reaction product is often obtained in a pure enough state that it can be isolated by simple recrystallization without the need for liquid-liquid extractions.[2][6]
-
Enhanced Reaction Rates: The high concentration of reactants can lead to even faster reaction times compared to solution-phase chemistry.[14]
Many coumarin syntheses, including the Pechmann and Knoevenagel reactions, have been successfully performed under solvent-free microwave conditions, often with a solid acid or base catalyst.[4][5][6]
Question: What are the key safety precautions for microwave-assisted organic synthesis?
Answer:
Safety is paramount when working with microwave reactors, as they can generate high temperatures and pressures rapidly.[12]
Crucial Safety Guidelines:
-
Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven.[3][21] Laboratory-grade microwave reactors are designed with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities to handle chemical reactions safely.[12]
-
Monitor Pressure: When using sealed vessels, always monitor the internal pressure. Be aware of the pressure limits of your vials and the potential for gas-producing side reactions. Allow vessels to cool completely (e.g., below 50°C) before opening.[12]
-
Avoid Superheating/Bumping: Ensure adequate stirring using a magnetic stir bar to prevent localized superheating and violent bumping, especially in viscous mixtures.[3]
-
Start Small: When developing a new protocol, start with small quantities of reagents and use low power settings to gauge the reaction's kinetics and exothermicity.[3]
-
Work in a Fume Hood: Always operate the microwave reactor inside a certified laboratory fume hood to contain any potential fumes or vessel failures.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Pechmann Condensation (Solvent-Free)
This protocol describes the rapid synthesis of 7-hydroxy-4-methylcoumarin using a solid acid catalyst under solvent-free conditions.
-
Reactants:
-
Procedure:
-
Place the resorcinol, ethyl acetoacetate, and catalyst into a 10 mL microwave process vial equipped with a magnetic stir bar.[1]
-
Mix the components thoroughly with a spatula.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: irradiate at 450 W, maintaining a temperature of 110-130°C for 5-7 minutes.[4][5]
-
After irradiation, allow the vessel to cool to room temperature.
-
Add cold water to the solidified reaction mixture and filter the crude product.
-
Recrystallize the solid from ethanol to yield pure 7-hydroxy-4-methylcoumarin.[8]
-
Protocol 2: Microwave-Assisted Knoevenagel Condensation
This protocol details the synthesis of a coumarin derivative from a salicylaldehyde and an active methylene compound.
-
Reactants:
-
Salicylaldehyde (100 mmol)
-
Ethyl 2-cyanoacetate (110 mmol)
-
Piperidine (2.4 mmol)[1]
-
-
Procedure:
-
In an open microwave-safe vessel, mix the salicylaldehyde, ethyl 2-cyanoacetate, and piperidine.[1]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 2-10 minutes, monitoring the reaction progress by TLC.[1][6]
-
Upon completion, cool the reaction mixture to room temperature. The crude product will often solidify.[1]
-
Recrystallize the solid product from ethanol to yield the pure coumarin derivative.[1]
-
General MAOS Workflow Diagram
Caption: A generalized workflow for microwave-assisted organic synthesis.
References
-
Bastos, E. L., et al. (2019). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. [Link]
-
Tiwari, A., & Singh, V. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Theoretical and Applied Sciences. [Link]
-
Slideshare (n.d.). Microwave assisted reactions. Slideshare. [Link]
-
CEM Corporation (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Arkivoc. [Link]
-
Borah, P., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry. [Link]
-
RSC Publishing (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Piancatelli, G., & Leonelli, F. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Al-Omair, M. A., et al. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules. [Link]
-
Syifa, R., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Publishing. [Link]
-
Malaysian Journal of Analytical Sciences (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences. [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]
-
AIP Publishing (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings. [Link]
-
CEM Corporation (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Leonelli, F., & Piancatelli, G. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health. [Link]
-
Rasayan Journal of Chemistry (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. [Link]
-
Current Microwave Chemistry (2019). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Current Microwave Chemistry. [Link]
-
Preprints.org (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Preprints.org. [Link]
-
Organic Chemistry Portal (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]
-
Taylor & Francis Online (2016). Microwave-Assisted Solvent-Free Rapid Synthesis of 4-Methyl Coumarin Derivatives by Using Silica functionalized-SO3H as an Effective Heterogeneous Catalyst. Taylor & Francis Online. [Link]
-
IJNRD (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Yousuf, M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. [Link]
-
Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ScienceDirect (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. ScienceDirect. [Link]
-
Asian Journal of Chemistry (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry. [Link]
-
Preprints.org (2024). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Preprints.org. [Link]
-
Wiley (n.d.). Microwave Assisted Organic Synthesis. Wiley. [Link]
-
Scientia Iranica (2008). Microwave-Assisted Synthesis of 3-Substituted Coumarins Using ZrOCl2.8H2O as an Effective Catalyst. Scientia Iranica. [Link]
-
AEG (n.d.). Condensation gathers inside the microwave / compact oven and between the glass panels. AEG. [Link]
-
National Institutes of Health (n.d.). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. National Institutes of Health. [Link]
-
MDPI (n.d.). Optimisation of the Pechmann reaction conditions using microwave irradiation. MDPI. [Link]
-
MDPI (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI. [Link]
-
CEM Corporation (n.d.). Condensations. CEM Corporation. [Link]
Sources
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Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives. This guide is designed to provide in-depth, practical advice on a critical experimental parameter: the fluorescence quantum yield (Φf) and its profound sensitivity to the solvent environment. Here, we move beyond simple protocols to explain the underlying photophysical principles, helping you to not only execute experiments but also to troubleshoot and interpret your results with confidence.
Section 1: The "Why" - Fundamental Principles of Solvent-Coumarin Interactions
Before troubleshooting experimental issues, it's crucial to understand the mechanisms by which solvents interact with coumarin fluorophores.
Q1: What is Fluorescence Quantum Yield (Φf) and why is it so important?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A Φf of 1.0 (or 100%) means that every absorbed photon results in an emitted fluorescent photon, representing perfect efficiency. In practice, this is rarely achieved.
Understanding Φf is critical because it directly reflects how the local environment—primarily the solvent—and the molecule's own structure dictate the fate of its excited state energy. For applications in bioimaging, sensing, or materials science, a high quantum yield is almost always desirable for achieving a bright, sensitive signal.
Q2: How, fundamentally, does a solvent alter the quantum yield of a coumarin derivative?
A2: A solvent influences the quantum yield by altering the balance between radiative decay (fluorescence) and non-radiative decay pathways. When a coumarin molecule absorbs a photon, it enters an excited electronic state (S1). To return to the ground state (S0), it can either emit a photon (fluorescence, the desired outcome) or lose the energy through non-radiative processes like heat dissipation.[2][3][4]
Solvents primarily increase the rate of non-radiative decay (k_nr), which directly competes with the rate of radiative decay (k_r). The quantum yield is defined by the ratio of these rates: Φf = k_r / (k_r + k_nr) .
Key solvent-driven mechanisms that increase non-radiative decay in coumarins include:
-
Stabilization of Charge Transfer States: Many coumarins possess an intramolecular charge transfer (ICT) character, where electron density shifts from an electron-donating group (like a 7-amino group) to an electron-accepting group (the lactone carbonyl) upon excitation.[5] Polar solvents can stabilize this charge-separated excited state.
-
Twisted Intramolecular Charge Transfer (TICT): A crucial non-radiative pathway for many 7-aminocoumarins involves the rotation of the amino group at the 7-position.[5][6][7] In polar solvents, the molecule can relax from its initial planar excited state to a twisted, highly polar (and non-emissive) "TICT" state, from which it decays non-radiatively.[5][7][8]
-
Specific Solvent Interactions (Hydrogen Bonding): Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the coumarin molecule, particularly at the carbonyl group or the amino substituent.[8][9][10] These specific interactions can significantly promote the formation of non-emissive TICT states or provide vibrational pathways for energy dissipation, thereby quenching fluorescence.[7][9][10]
Diagram: The Jablonski Diagram for Coumarin Derivatives
The following diagram illustrates the competition between radiative (fluorescence) and non-radiative decay pathways that determine the quantum yield.
Caption: Jablonski Diagram showing competing decay pathways.
Section 2: The "How" - Experimental Design & Protocols
A robust experimental design is the foundation of reliable quantum yield data. This section provides a practical workflow and a detailed protocol.
Q3: How should I select solvents for my study?
A3: Your choice of solvents should be systematic. The goal is to probe a range of solvent properties to understand their specific influence. A good starting set includes solvents that cover a spectrum of:
-
Polarity/Polarizability: Use the Lippert-Mataga polarity function (Δf) to select solvents ranging from nonpolar (e.g., Cyclohexane, Toluene) to polar aprotic (e.g., THF, Acetonitrile) and polar protic (e.g., Ethanol, Methanol, Water).
-
Hydrogen Bonding Capability: Explicitly compare aprotic and protic solvents of similar polarity (e.g., Acetonitrile vs. Methanol) to isolate the effect of hydrogen bonding.
-
Viscosity: To test for TICT-related quenching, compare a low-viscosity solvent (e.g., Acetonitrile) with a high-viscosity solvent (e.g., Glycerol). If non-radiative decay is due to molecular rotation, the increased viscosity should restrict this motion and lead to a higher quantum yield.[6]
Data Presentation: Solvent Effects on Coumarin 153
The following table summarizes typical photophysical data for Coumarin 153, a widely studied derivative, illustrating its sensitivity to the solvent environment.
| Solvent | Polarity (Δf) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| Cyclohexane | 0.001 | 402 | 490 | 4420 | 0.55 |
| Toluene | 0.013 | 415 | 515 | 4580 | 0.50 |
| Acetonitrile | 0.305 | 423 | 530 | 4880 | 0.58 |
| Ethanol | 0.288 | 420 | 540 | 5330 | 0.40 |
| Methanol | 0.309 | 418 | 543 | 5570 | 0.29 |
Note: These are representative values. Actual measurements may vary based on experimental conditions and purity.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The comparative method, using a well-characterized standard, is the most common and accessible technique for determining Φf.[1][11]
Objective: To determine the fluorescence quantum yield of a coumarin derivative ("Sample") relative to a known standard.
Materials:
-
Spectrofluorometer with spectral correction capabilities.
-
UV-Vis Spectrophotometer.
-
Matched 1 cm path length quartz cuvettes.
-
High-purity solvents.
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.58; or Rhodamine 6G in ethanol, Φf = 0.95). Choose a standard that absorbs and emits in a similar spectral region to your sample.[12][13]
-
Coumarin sample.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of both the standard and the sample in the desired solvent.
-
Create a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 AU to avoid inner filter effects.[14][15][16] A good range is 0.02, 0.04, 0.06, 0.08, and 0.10 AU.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the sample.
-
Note the exact absorbance value at the excitation wavelength (λ_ex) you will use for the fluorescence measurement.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. It is crucial to use the same λ_ex for both the sample and the standard.[13]
-
Record the full, spectrally corrected emission spectrum for each dilution of the standard and the sample. Ensure the entire emission peak is captured.
-
Also, record a spectrum of the pure solvent (blank) to subtract any background signal.
-
-
Data Processing:
-
For each recorded emission spectrum, integrate the area under the curve to get the total fluorescence intensity (F).
-
Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis) for both the standard and the sample.
-
-
Calculation:
-
Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).
-
The relative quantum yield of your sample (Φ_x) is calculated using the following equation:[11]
Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)
Where:
-
Φ_s is the known quantum yield of the standard.
-
Grad_x and Grad_s are the gradients from the plots for the sample and standard, respectively.
-
n_x and n_s are the refractive indices of the solvents used for the sample and standard. (This term is 1 if the same solvent is used for both).
-
-
Section 3: Troubleshooting Guide & FAQs
This is the core of our support center, addressing common issues encountered during experiments.
Diagram: Troubleshooting Low Quantum Yield
This flowchart provides a logical path for diagnosing the cause of an unexpectedly low Φf.
Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q4: My quantum yield dropped dramatically when I switched from acetonitrile to ethanol, even though their polarities are similar. Why?
A4: This is a classic sign of hydrogen-bond-mediated fluorescence quenching.[7][9] Ethanol is a protic solvent capable of donating a hydrogen bond, likely to the carbonyl oxygen of the coumarin. This specific interaction can stabilize the excited state in a conformation that favors non-radiative decay pathways, such as the TICT state, much more effectively than the general polarity effect of aprotic acetonitrile.[8][10]
Q5: I'm seeing aggregation of my coumarin derivative, especially in polar protic solvents. How does this affect my measurement?
A5: Aggregation can significantly complicate your results and is a known phenomenon for some coumarins, like Coumarin 153, in solvents like ethanol.[17][18] Aggregates often have different photophysical properties than the monomeric form. H-aggregates, for instance, typically show blue-shifted emission and are often weakly fluorescent or non-fluorescent, leading to an apparent decrease in quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).[17]
-
Troubleshooting Tip: Perform concentration-dependent studies. If aggregation is the issue, you will see a non-linear relationship between absorbance and fluorescence intensity, and the apparent quantum yield will decrease at higher concentrations. Working at the lowest possible concentration (<10 µM) is recommended.[17]
Q6: What is the "Inner Filter Effect" and how do I correct for it?
A6: The inner filter effect (IFE) is a common artifact where the measured fluorescence intensity is lower than the true intensity due to excessive absorption of light by the sample.[14][19][20]
-
Primary IFE: The sample absorbs too much of the excitation light before it reaches the center of the cuvette where the emission is measured.[14][15]
-
Secondary IFE: The sample re-absorbs the emitted fluorescence photons before they can reach the detector. This is more common for molecules with a small Stokes shift (significant overlap between absorption and emission spectra).[14]
The most reliable way to avoid IFE is to ensure the absorbance of your solutions is low, typically below 0.1 AU at the excitation wavelength and across the emission range.[14][15][16] If higher concentrations are necessary, mathematical correction formulas can be applied using the sample's full absorbance spectrum, though this is more complex.[14][19]
Q7: My sample seems to be degrading during the measurement (photobleaching). What can I do?
A7: Photobleaching is the photochemical destruction of the fluorophore by the excitation light, leading to a loss of signal over time.
-
Troubleshooting Tips:
-
Reduce Excitation Intensity: Use neutral density filters or narrow the excitation slits to the minimum required for a good signal-to-noise ratio.[21]
-
Minimize Exposure Time: Keep the excitation shutter closed when not actively acquiring data.[21]
-
Deoxygenate the Solvent: Dissolved oxygen can accelerate photobleaching. Bubbling an inert gas like nitrogen or argon through the solvent before preparing your solutions can help.
-
Prepare Fresh Samples: If you observe a continuous drop in signal, prepare a fresh sample from your stock solution immediately before measurement.[21]
-
References
-
Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. (n.d.). HORIBA. Retrieved January 10, 2026, from [Link]
-
Experimental correction for the inner-filter effect in fluorescence spectra. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). NIH. Retrieved January 10, 2026, from [Link]
-
Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Automatic Correction of Inner Filter Effect – App Note for Labbot. (n.d.). Labbot. Retrieved January 10, 2026, from [Link]
-
Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. (2014). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Jablonski diagram showing the possible radiative and non-radiative... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Fluorescence Quenching of Hydrogen-Bonded Coumarin 102-Phenol Complex. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. (n.d.). DTIC. Retrieved January 10, 2026, from [Link]
-
Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2012). NIH. Retrieved January 10, 2026, from [Link]
-
Jablonski diagram. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. Retrieved January 10, 2026, from [Link]
-
What is the Jablonski Diagram? (n.d.). HORIBA. Retrieved January 10, 2026, from [Link]
-
Enhanced Fluorescence by Inter/Intramolecular Hydrogen Bonding in Si-Substituted Coumarins. (2023). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. (2025). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Perrin-Jablonski Diagram. (2021). Edinburgh Instruments. Retrieved January 10, 2026, from [Link]
-
Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved January 10, 2026, from [Link]
-
Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020). PubMed. Retrieved January 10, 2026, from [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
-
Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved January 10, 2026, from [Link]
-
Photophysical Properties of Coumarin Derivatives in Solvents. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. (1985). OSTI.gov. Retrieved January 10, 2026, from [Link]
-
Spectral treatment of the Lippert-Mataga correlations of the studied compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Article - CORE. (2014). CORE. Retrieved January 10, 2026, from [Link]
-
What's wrong with my quantum yield measurement?. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key. Retrieved January 10, 2026, from [Link]
-
Solvatochromism and electronic structure of coumarin derivative. (n.d.). AIP Publishing. Retrieved January 10, 2026, from [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]
-
Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moment. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Lippert Mataga plot for DMAPEPy in different solvents showing the... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 4. horiba.com [horiba.com]
- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02669E [pubs.rsc.org]
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- 12. hrcak.srce.hr [hrcak.srce.hr]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. Here, we address common stability issues encountered in solution-based experiments, providing troubleshooting advice and detailed protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs) on Stability
This section tackles the most common questions regarding the stability of this compound in solution.
Q1: My solution of this compound is showing a decrease in absorbance/fluorescence over time. What could be the cause?
A decrease in signal intensity over time is a common indicator of compound degradation. For coumarin derivatives like this compound, several factors can contribute to this instability:
-
pH-Mediated Hydrolysis: The lactone ring in the coumarin scaffold is susceptible to hydrolysis, particularly under basic conditions (pH > 8). This opens the ring and disrupts the conjugated system, leading to a loss of absorbance and fluorescence.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, such as photodimerization or photo-oxidation, altering the molecular structure and affecting its spectroscopic properties.[1]
-
Thermal Degradation: Elevated temperatures can accelerate degradation pathways. It is crucial to understand the thermal lability of the compound in your specific solvent system.
-
Solvent Reactivity: While less common with standard laboratory solvents, some reactive impurities or the choice of a non-inert solvent could potentially lead to compound degradation.
Q2: I've observed a color change in my stock solution. Is this related to degradation?
Yes, a color change, often to a yellowish or brownish hue, can be a visual sign of degradation. This is typically associated with the formation of degradation products that absorb light at different wavelengths than the parent compound. It is strongly recommended to perform an analytical check, such as HPLC or LC-MS, to identify the impurities.
Q3: What are the likely degradation products of this compound?
Based on the known reactivity of the coumarin scaffold and the nitrile group, the primary degradation products are likely to be:
-
Hydrolysis Products: Under basic conditions, the lactone ring can hydrolyze to form a coumarinic acid derivative. The nitrile group can also be hydrolyzed to a carboxylic acid, forming 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.[2]
-
Photodegradation Products: Photodimerization can occur, leading to the formation of larger molecular weight species. Photo-oxidation may also lead to the introduction of hydroxyl groups or other modifications to the aromatic ring.[1]
Q4: How can I minimize the degradation of this compound in my experiments?
To maintain the stability of your compound in solution, consider the following best practices:
-
pH Control: Whenever possible, maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7).
-
Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions at recommended temperatures, typically 2-8°C, and avoid repeated freeze-thaw cycles.[3] For long-term storage, consider storing at -20°C or -80°C.
-
Solvent Selection: Use high-purity, spectroscopic grade solvents. For aqueous solutions, consider using buffers to maintain a stable pH.
-
Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications.
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving stability-related problems during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experimental repeats. | Compound degradation in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Perform a time-course stability study of your solution under experimental conditions (see Protocol 1). 3. Ensure consistent light and temperature exposure between repeats. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Characterize the unexpected peaks using MS to identify potential degradation products. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify degradation products. 3. Optimize storage and handling conditions to minimize degradation. |
| Loss of biological activity or assay signal. | Degradation of the active compound. | 1. Confirm the concentration and purity of your stock solution using a stability-indicating method like HPLC. 2. Re-evaluate the experimental buffer and conditions for compatibility with the compound. 3. Include a positive control with a freshly prepared solution in each experiment. |
III. Experimental Protocols
These detailed protocols provide a framework for assessing the stability of this compound.
Protocol 1: Basic Solution Stability Assessment
Objective: To evaluate the stability of the compound in a specific solvent and temperature over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)
-
Amber glass vials
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of known concentration in the chosen solvent.
-
Aliquot the solution into multiple amber vials.
-
Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Analyze the sample by HPLC or UV-Vis spectroscopy to determine the concentration of the parent compound.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.[4][5]
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
UV lamp (e.g., 365 nm)
-
Heating block or oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the compound solution at a controlled high temperature (e.g., 80°C).
-
Photodegradation: Expose the compound solution to a UV lamp.[1]
-
For each condition, take samples at various time points and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.
IV. Data Presentation
The following table provides an illustrative example of stability data for this compound under various conditions. Note: This data is for exemplary purposes and may not reflect actual experimental results.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 95.2 | Minor impurities |
| 0.1 M NaOH, RT | 4 | 45.8 | Coumarinic acid derivative |
| 3% H₂O₂, RT | 24 | 88.1 | Oxidized derivatives |
| 80°C | 24 | 92.5 | Thermal decomposition products |
| UV Light (365 nm) | 8 | 75.3 | Photodimers, Photo-oxidized products |
V. Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways and a general experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
VI. References
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
Sources
Troubleshooting low fluorescence intensity of coumarin probes
Technical Support Center: Coumarin Probes
A-Z Guide to Troubleshooting Low Fluorescence Intensity
Welcome, researchers and scientists. As a Senior Application Scientist, I've seen firsthand how the unique photophysical properties of coumarin probes can yield brilliant results and, at times, perplexing challenges. Low fluorescence is a common yet solvable issue. This guide is structured to help you diagnose and resolve the root cause of weak signals in your experiments, moving from common quick fixes to in-depth experimental optimization.
Part 1: Quick Troubleshooting FAQs
This section addresses the most frequent and easily correctable issues. Always start here.
Q1: My signal is completely gone or extremely weak. What are the first things I should check?
A: Before diving into complex variables, verify the fundamentals of your setup. This initial check resolves a surprising number of issues.
-
Reagent Integrity: Ensure your coumarin probe has been stored correctly—typically at -20°C, protected from light and moisture.[1][2] Reactive formats like NHS esters are particularly susceptible to hydrolysis. When in doubt, prepare a fresh stock solution in an anhydrous solvent like DMSO.[1][3]
-
Instrument Settings: Double-check that the excitation and emission wavelengths on your fluorometer, microscope, or plate reader are correctly set for your specific coumarin derivative (typically Ex ~350-400 nm, Em ~440-480 nm).[1][4] Also, ensure the gain or detector sensitivity is not set too low.[1]
-
Basic Buffer/Solvent Compatibility: Confirm that your buffer does not contain components that could quench fluorescence. For example, in enzymatic assays, ensure the buffer pH is optimal for both enzyme activity and probe fluorescence.[1]
Q2: I'm using an AMC-based kit for enzyme activity, and the signal isn't increasing. Why?
A: In assays using substrates like 7-amino-4-methylcoumarin (AMC), fluorescence is quenched when the AMC is conjugated to a peptide or other molecule.[4] A lack of signal increase typically points to one of two culprits:
-
Low or No Enzyme Activity: Your enzyme may be inactive or inhibited. Always include a positive control with a known active enzyme to validate your assay setup.[1]
-
Substrate Degradation: If the AMC substrate has been improperly stored or is old, it may be degraded, preventing enzymatic cleavage and the release of the fluorescent free AMC.[4]
Q3: Could my choice of coumarin dye itself be the problem?
A: Yes. The specific chemical structure of the coumarin derivative dramatically impacts its brightness and environmental sensitivity.[3] Substitutions on the coumarin core, particularly at the 7-position (e.g., amino or hydroxyl groups), are critical for strong fluorescence.[5] If you are consistently getting low signals, consider if a different, brighter, or more photostable coumarin derivative might be better suited for your application.[6][7]
Part 2: In-Depth Troubleshooting Guides
If the quick fixes didn't solve your problem, a more systematic approach is needed. The following sections break down issues by their scientific cause.
Section 2.1: Environmental and Buffer Effects
The local chemical environment of the coumarin probe is the most common source of fluorescence variability.
Q: My fluorescence intensity is highly variable between experiments. Could my buffer be the cause?
A: Absolutely. The fluorescence of many coumarin derivatives is exquisitely sensitive to the solvent environment, particularly pH and polarity.[1][8]
-
pH Sensitivity: This is a critical factor for many coumarins, especially those with hydroxyl or amino groups. For example, 7-hydroxycoumarin and its derivatives are highly fluorescent at alkaline pH but show significantly reduced fluorescence in acidic conditions.[5][9] This is because the deprotonated phenolate form is the more fluorescent species. Conversely, some derivatives are designed for acidic environments like lysosomes.[10] Always check the pH optimum for your specific probe and ensure your buffer is stable at that pH.[9][11]
-
Solvent Polarity: The polarity of the solvent can dramatically alter the fluorescence quantum yield (brightness) and shift the emission wavelength.[12][13][14] For 7-aminocoumarins, increasing solvent polarity often leads to a decrease in fluorescence intensity due to the formation of a non-fluorescent "twisted intramolecular charge-transfer" (TICT) state.[15][16] If your probe is conjugated to a protein, changes in protein conformation can alter the local polarity around the dye, affecting its signal.[3]
Workflow: Diagnosing Environmental Effects
Caption: Troubleshooting workflow for environmental factors.
Section 2.2: Probe Concentration and Photophysics
Beyond the environment, the intrinsic properties and concentration of the probe itself can lead to a weak signal.
Q: I tried increasing the probe concentration, but the signal didn't get stronger—it actually got weaker. What is happening?
A: This is a classic sign of self-quenching or aggregation-caused quenching (ACQ) .[17][18] At high concentrations, coumarin molecules can interact with each other in the excited state, leading to non-radiative decay (loss of energy as heat instead of light).[19][20] The planar structure of the coumarin core makes it prone to forming non-fluorescent aggregates through π-π stacking.[17]
-
Solution: The solution is to lower the probe concentration. You must titrate your probe to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration. Over-labeling a protein can also cause quenching, so optimizing the dye-to-protein ratio is crucial.[3]
Q: My signal looks great at first, but it fades very quickly when I image it. How can I prevent this?
A: This phenomenon is called photobleaching , the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[6][21] While all fluorophores photobleach, coumarins can be particularly susceptible.[6]
-
Mechanism: Upon excitation, the coumarin molecule can enter a long-lived triplet state, from which it can react with oxygen to form reactive oxygen species that destroy the dye.[6][22][23]
-
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[1][24]
-
Minimize Exposure Time: Use shorter camera exposure times and avoid continuous illumination.[1][24][25]
-
Use Antifade Reagents: For fixed-cell imaging, use a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce photobleaching.[24]
-
Choose a More Photostable Dye: Different coumarin derivatives have vastly different photostabilities.[6][7][26] If photobleaching is a persistent issue, switching to a more robust dye is the best solution.
-
Table 1: Key Photophysical Issues and Solutions
| Issue | Symptom | Underlying Cause | Recommended Solution |
| Self-Quenching | Increasing probe concentration leads to decreased fluorescence. | Excited-state interactions (e.g., excimer formation) or aggregation at high concentrations.[17][19] | Perform a concentration titration to find the optimal working range. Reduce dye-to-protein labeling ratios.[3] |
| Photobleaching | Signal rapidly and irreversibly fades during light exposure. | Photochemical destruction of the fluorophore, often mediated by reactive oxygen species.[6][23] | Reduce excitation light intensity/duration; use antifade mounting media; choose a more photostable probe.[24][25] |
| Low Quantum Yield | Signal is inherently weak even under optimal conditions. | The specific coumarin derivative has a low intrinsic probability of emitting a photon after absorbing one. | Switch to a coumarin derivative known for a higher quantum yield in your experimental solvent.[9] |
Section 2.3: Instrumentation and Data Acquisition
Sometimes the problem lies not with the sample, but with the instrument used to measure it.
Q: How do I know if my microscope or plate reader settings are optimal for a blue-emitting dye like coumarin?
A: Optimizing your instrument setup is crucial for maximizing signal-to-noise.[21][27]
-
Correct Filter Sets: For fluorescence microscopy, ensure you are using a filter set appropriate for blue fluorophores (e.g., a "DAPI" filter set). The excitation filter should match the probe's absorption peak, and the emission filter should match its fluorescence peak, while the dichroic mirror effectively separates the two.[1][24] An incorrect or poor-quality filter set can lead to massive signal loss.
-
Detector Settings: For plate readers and flow cytometers, ensure the photomultiplier tube (PMT) voltage or gain is set appropriately.[1] Too low a setting will result in a weak signal, while too high a setting will amplify noise. For flow cytometry, running calibration beads can help ensure your instrument is performing correctly.
-
Laser/Light Source Alignment: Ensure the light path is correctly aligned. A misaligned laser on a confocal microscope or flow cytometer will not efficiently excite the sample, leading to a weak signal.[25]
Part 3: Experimental Protocols
Here are step-by-step guides for key troubleshooting experiments.
Protocol 1: Preparation of a Free AMC Standard Curve
This protocol is essential for quantifying enzyme activity in assays that release free 7-Amino-4-methylcoumarin (AMC).[4]
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Anhydrous DMSO
-
Assay buffer (the same buffer used for your enzyme reaction)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 1 mL of anhydrous DMSO. Store this stock at -20°C, protected from light.[4]
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution in your assay buffer to a concentration of 100 µM. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer.
-
Perform Serial Dilutions:
-
Add 100 µL of assay buffer to wells B1 through H1 of the 96-well plate. Well H1 will serve as your buffer-only blank.
-
Add 200 µL of the 100 µM intermediate dilution to well A1.
-
Transfer 100 µL from well A1 to well B1, and mix thoroughly by pipetting. This creates a 50 µM standard.
-
Continue this 1:2 serial dilution down the column (transfer 100 µL from B1 to C1, C1 to D1, etc.) until well G1. Discard 100 µL from well G1 after mixing.
-
You will now have a standard curve ranging from 100 µM down to approximately 1.56 µM.
-
-
Measure Fluorescence: Place the plate in a fluorescence reader and measure the relative fluorescence units (RFU) using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).[4]
-
Analyze Data:
-
Subtract the average RFU of the blank well (H1) from all other measurements.
-
Plot the blank-corrected RFU (y-axis) against the known AMC concentration (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c). This equation can now be used to convert the RFU from your enzymatic reactions into the concentration of product formed.[4]
-
Workflow: AMC Standard Curve Preparation
Caption: Workflow for generating an AMC standard curve.
References
- Benchchem. (n.d.). Troubleshooting low fluorescence signal with 6,7-Diethoxy-4-methylcoumarin probes.
- RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study.
- PubMed. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochim Acta A Mol Biomol Spectrosc, 69(2), 419-26.
- PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. J Fluoresc, 32(1), 57-66.
- Sokołowska, J., et al. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin.
- ACS Publications. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A.
- Benchchem. (n.d.). Comparative study of the photostability of different fluorescent coumarin probes.
- PMC - NIH. (n.d.). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins.
- AAT Bioquest. (2022). Are coumarin dyes pH sensitive?.
- Benchchem. (n.d.). comparative study of the photostability of various coumarin-based dyes.
- Benchchem. (n.d.). troubleshooting low fluorescence signal with coumarin labeled proteins.
- PMC - NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
- ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin....
- PubMed. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. J Fluoresc, 27(3), 1101-1108.
- ACS Publications. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.
- Request PDF. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin.
- MDPI. (n.d.). Exploring the Role of Fluorophore Displayed Dyes in Advanced Microscopy Techniques.
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescence Microscopy with Acid Blue 45.
- Lumiprobe. (n.d.). Reagent storage conditions.
- PMC - NIH. (n.d.). Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens.
- MDPI. (n.d.). Assay Systems for Profiling Deubiquitinating Activity.
- DTIC. (n.d.). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism..
- SciSpace. (n.d.). Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982.
- DTIC. (1983). Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism..
- PMC - PubMed Central. (n.d.). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging.
- OSTI.GOV. (1983). Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982.
- Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results.
- NIH. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.
- ACS Publications. (2021). Optimization of Fluorescence Labeling of Trace Analytes: Application to Amino Acid Biosignature Detection with Pacific Blue.
- Novus Biologicals. (n.d.). Flow Cytometry Troubleshooting Guide.
- Google Patents. (n.d.). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.
- Abcam. (n.d.). Flow cytometry troubleshooting.
- ResearchGate. (n.d.). (A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl....
- Benchchem. (n.d.). Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC).
- OSU EHS. (n.d.). Used Fluorescent Lamp Handling, Packaging, and Storage Instructions.
- almr.org. (n.d.). HANDLING AND DISPOSAL OF FLUORESCENT LAMPS.
- NCDHHS Policies and Manuals. (2016). Section V: Human Resources Title: Safety and Benefits Chapter: Fluorescent Tubes Current Effective Date.
- MDPI. (n.d.). DeepFluoNet: A Novel Deep Learning Framework for Enhanced Analysis of Fluorescence Microscopy Data.
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- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. It offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the work-up and purification of this compound.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction.[1] This reaction involves the condensation of an active methylene compound, typically ethyl cyanoacetate or malononitrile, with o-hydroxyacetophenone in the presence of a basic catalyst, such as piperidine. The reaction proceeds via the formation of an intermediate which then undergoes an intramolecular cyclization to yield the desired coumarin derivative. While the synthesis itself is relatively straightforward, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges.
II. Experimental Workflow and Work-up Procedure
A typical experimental workflow for the synthesis and work-up of this compound is outlined below. This procedure is a general guideline and may require optimization based on specific experimental conditions and scale.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-hydroxyacetophenone (1.0 eq.), ethyl cyanoacetate (1.0-1.2 eq.), and a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Initial Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If a precipitate forms, collect the crude product by filtration.
-
Work-up of the Filtrate (if no precipitation occurs): If the product remains in solution, concentrate the mixture under reduced pressure. To the resulting residue, add cold water or a mixture of ethanol and water to induce precipitation.
-
Catalyst Removal: Wash the crude product with a dilute aqueous acid solution (e.g., 1% HCl) to remove any residual piperidine catalyst. The protonated piperidine will be soluble in the aqueous layer.[2]
-
Washing: Further wash the product with cold water to remove any remaining salts or water-soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
III. Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.
Q1: My final product is an oil or a sticky solid, not a crystalline powder. What went wrong?
A1: An oily or sticky product typically indicates the presence of impurities that are depressing the melting point and preventing crystallization.
-
Probable Causes:
-
Residual Solvent: Incomplete removal of the reaction solvent or the solvent used for washing.
-
Excess Piperidine: The presence of the basic catalyst, piperidine, can interfere with crystallization.
-
Side Products: Formation of by-products during the reaction.
-
-
Solutions:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) can aid in removing residual solvent, but be cautious not to melt the product if it is low-melting due to impurities.
-
Thorough Piperidine Removal: Wash the crude product thoroughly with dilute HCl as described in the work-up protocol. You can monitor the pH of the aqueous washings to ensure they are acidic, indicating that the base has been neutralized and removed.
-
Purification by Recrystallization: If the issue persists, recrystallization is the most effective method for purification.
-
Q2: The yield of my product is very low. How can I improve it?
A2: Low yields can result from incomplete reaction, product loss during work-up, or the formation of side reactions.
-
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Product Loss During Work-up: The product may have some solubility in the washing solvents, especially if excessive volumes are used.
-
Side Reactions: The Knoevenagel condensation can sometimes be reversible or lead to the formation of undesired by-products.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
-
Minimize Product Loss: When washing the crude product, use cold solvents and the minimum volume necessary to effectively remove impurities.
-
Controlled Precipitation: When inducing precipitation, cool the solution slowly to maximize the recovery of crystalline product.
-
Q3: My product has a yellow or brownish discoloration. How can I obtain a pure white or off-white product?
A3: Discoloration is a common sign of impurities.
-
Probable Causes:
-
Formation of Chromophoric By-products: Side reactions can lead to colored impurities.
-
Air Oxidation: Some phenolic compounds can be susceptible to air oxidation, leading to colored products.
-
-
Solutions:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[3]
-
Choice of Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point for coumarin derivatives.
-
Q4: The melting point of my product is broad and lower than the literature value (192-195 °C). What does this indicate?
A4: A broad and depressed melting point is a classic indicator of an impure compound.[4]
-
Probable Causes:
-
Presence of any of the impurities mentioned above: Residual solvent, catalyst, starting materials, or side products.
-
-
Solutions:
-
Recrystallization: This is the primary method to improve the purity and, consequently, the melting point of your product. Multiple recrystallizations may be necessary to achieve a sharp melting point within the expected range.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used for purification. A solvent system such as ethyl acetate/hexane would be a suitable starting point for elution.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of piperidine in this reaction?
A1: Piperidine acts as a basic catalyst. It deprotonates the active methylene compound (ethyl cyanoacetate) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the o-hydroxyacetophenone. The subsequent steps involve condensation and intramolecular cyclization to form the coumarin ring system.[5]
Q2: Can I use a different base as a catalyst?
A2: Yes, other bases can be used. Weak organic bases like pyrrolidine or triethylamine are often effective. In some "green chemistry" approaches, solid bases or ionic liquids have also been successfully employed as catalysts.[6][7] The choice of catalyst can influence reaction rates and yields.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your product well when hot but poorly when cold.[8][9] For this compound, common solvents to try are ethanol, methanol, or mixtures of these alcohols with water. You can perform small-scale solubility tests with your crude product in various solvents to find the most suitable one.
Q4: What are the common side products in this synthesis?
A4: Potential side products can include self-condensation products of the starting materials or incompletely cyclized intermediates. The purity of the starting o-hydroxyacetophenone is also crucial, as impurities in the starting material will carry through to the final product.
Q5: Is it possible to monitor the reaction progress without TLC?
A5: While TLC is the most common and convenient method, other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used if available. However, for most research laboratory settings, TLC provides a quick and effective way to determine the endpoint of the reaction.
V. Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Observation during Screening | Suitability |
| Water | Insoluble at all temperatures | Good as an anti-solvent |
| Ethanol | Soluble when hot, sparingly soluble when cold | Good |
| Methanol | Soluble when hot, sparingly soluble when cold | Good |
| Hexane | Insoluble at all temperatures | Good for washing, not for recrystallization |
| Ethyl Acetate | Soluble at room temperature | Potentially suitable in a mixed-solvent system |
| Ethanol/Water | Soluble in hot mixture, precipitates upon cooling | Excellent |
VI. Visualizations
Caption: Work-up and purification workflow for this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
VII. References
-
Journal of Physical Chemistry B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
Rasayan Journal of Chemistry. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]
-
RSC Publishing. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
CUNY. (2023). Purification by Recrystallization. [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Semantic Scholar. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. [Link]
-
PubMed Central. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]
-
HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]
-
PubMed Central. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. [Link]
-
ChemBK. (n.d.). 3-CYANOCOUMARIN. Retrieved from [Link]
-
The City University of New York. (2025). Lab: Purification by Recrystallization. [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. [Link]
-
ResearchGate. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]
-
ResearchGate. (2009). Coumarin Synthesis via Knoevenagel Condensation in Moisture Stable Room Temperature Ionic Liquids. [Link]
-
ResearchGate. (2006). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. [Link]
-
Wikipedia. (2025). Methylcoumarin. [Link]
-
The Good Scents Company. (n.d.). 3-methyl coumarin. Retrieved from [Link]
-
ResearchGate. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]
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Validation & Comparative
4-Methyl-2-oxo-2H-chromene-3-carbonitrile vs. other fluorescent dyes for cell staining
As a Senior Application Scientist, this guide provides an in-depth comparison of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a member of the versatile coumarin family of fluorophores, against established fluorescent dyes for cell staining. Our focus is on delivering objective, data-supported insights to aid researchers, scientists, and drug development professionals in making informed decisions for their imaging applications.
The Rise of Coumarin Derivatives in Cellular Imaging
Coumarin derivatives have emerged as a powerful class of fluorophores for live-cell imaging.[1] Their appeal lies in a combination of excellent photophysical properties, including high fluorescence quantum yields, photostability, and environmentally sensitive emission spectra that can be fine-tuned through chemical modification.[1][2] The core structure of this compound positions it as a promising candidate for developing novel cellular probes, leveraging the inherent advantages of the coumarin scaffold.[3][4]
Core Principles of Fluorescence for Cell Staining
The efficacy of any fluorescent dye is determined by its ability to absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). The key is to select a dye that is bright, stable, and specific to the target of interest, while minimizing harm to the cells.
Caption: The Jablonski diagram illustrates the basic principle of fluorescence.
Comparative Analysis: this compound vs. Standard Dyes
The selection of a fluorescent dye is a critical decision that directly impacts experimental outcomes.[5] While specific photophysical data for this compound is emerging, we can compare its expected performance based on its coumarin core against widely used cell stains: DAPI, Hoechst 33342, FITC, and TRITC.
| Parameter | This compound (Expected) | DAPI | Hoechst 33342 | FITC (Fluorescein) | TRITC (Rhodamine B) |
| Excitation Max (nm) | ~350-470[1][6] | ~358[7][8] | ~350[9][10] | ~491-494[11] | ~560-570[12][13] |
| Emission Max (nm) | ~450-550[1][6] | ~461[7][8] | ~461[9][10] | ~516-525[14] | ~590-595[12][13] |
| Quantum Yield (Φ) | High (Variable)[1] | Moderate | Moderate | 0.50[14] | High (Variable) |
| Relative Brightness | High[15] | Good | Good | Good[14] | High[13] |
| Target | Environment-dependent[1] | DNA (A-T rich)[7][8] | DNA (A-T rich)[10] | Proteins (amines)[11] | Proteins (amines) |
| Cell Permeability | Generally Good[1] | Limited (Live Cells)[7] | Excellent (Live Cells)[9][16] | No (Requires Conjugation)[11] | Good[12][17] |
| Photostability | Moderate to High[1] | Good[18] | Good | Low (Prone to bleaching)[14][19] | Good |
| Cytotoxicity | Low to Moderate[20][21] | Moderate[10] | Low (at optimal conc.)[22][23] | Low | Low |
In-Depth Dye Profiles
Coumarin Dyes (e.g., this compound)
Expertise & Experience: Coumarins are prized for their versatility. Their fluorescence is highly sensitive to the local environment, which allows for the design of probes that report on specific cellular events or analytes like metal ions.[1][2] The primary advantage is the potential for creating novel probes with tailored properties for specific organelles or functions, moving beyond simple nuclear or protein staining.[24][25] However, this sensitivity can also be a drawback, as changes in local pH or polarity can alter the fluorescence signal, requiring careful controls.
DAPI (4′,6-diamidino-2-phenylindole)
Expertise & Experience: DAPI is a workhorse for nuclear counterstaining in fixed cells.[8] It binds strongly to the minor groove of A-T rich DNA regions, resulting in a bright, specific blue fluorescence.[7][8] While it can enter live cells, its permeability is limited, and it exhibits higher toxicity compared to Hoechst dyes, making it less ideal for long-term live-cell imaging.[10][26] Its primary application remains the clear and simple visualization of nuclei in immunofluorescence and histology.[8][27]
Hoechst 33342
Expertise & Experience: Hoechst 33342 is the preferred choice for nuclear staining in live cells.[9][10] Its lipophilic nature allows it to easily cross the plasma membrane of viable cells.[9] The key to successful live-cell imaging with Hoechst is using the lowest possible concentration and minimal light exposure, as it can induce cytotoxicity and inhibit proliferation at higher concentrations or over long imaging periods.[22][23] Modern sensitive cameras have made it possible to use Hoechst for multi-day live-cell imaging experiments by minimizing dye concentration and exposure times.[22][28]
FITC (Fluorescein isothiocyanate)
Expertise & Experience: FITC is a classic green fluorophore widely used for labeling antibodies and other proteins.[11][14] Its isothiocyanate group forms a stable covalent bond with primary amines.[11][29] The main limitations of FITC are its pH sensitivity and its susceptibility to photobleaching, which can be a significant problem in experiments requiring intense or prolonged illumination.[14][19] It is an excellent, cost-effective choice for endpoint assays like flow cytometry and standard immunofluorescence.[14]
TRITC (Tetramethylrhodamine isothiocyanate)
Expertise & Experience: TRITC is a bright, orange-red fluorescent dye that serves as a common labeling agent, often paired with FITC for two-color detection.[13] A key advantage over FITC is its relative insensitivity to pH and greater photostability.[13] Like FITC, it is primarily used to conjugate to antibodies and proteins for immunofluorescence applications.[30]
Experimental Protocols: A Self-Validating System
Accurate and reproducible results depend on meticulous and well-validated protocols.[1]
General Staining Protocol for Live Cells
This protocol provides a framework for staining live cells with a membrane-permeable dye like Hoechst 33342 or a novel coumarin derivative.
Caption: A generalized workflow for live-cell fluorescent staining.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in an appropriate imaging vessel (e.g., 96-well imaging plate) and allow them to attach and grow overnight.
-
Probe Preparation: Prepare a stock solution of the dye (e.g., 1 mM in DMSO). Just before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed culture medium.[1]
-
Staining: Remove the existing culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).[1]
-
Incubation: Add the dye-containing medium to the cells and incubate at 37°C for a specified time, typically between 15 and 60 minutes, protected from light.[1]
-
Washing (Optional but Recommended): For dyes like Hoechst, a wash step is not strictly necessary but can reduce background fluorescence.[10] Gently remove the staining solution and wash the cells 1-2 times with pre-warmed medium or PBS.
-
Imaging: Add fresh, pre-warmed medium to the cells and image immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
Cytotoxicity Assessment using MTT Assay
Trustworthiness: It is crucial to determine if a fluorescent probe is toxic to the cells, as this can confound experimental results. The MTT assay is a standard colorimetric method for assessing cell viability.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorescent dye (e.g., 0.1 to 100 µM) for a duration relevant to your imaging experiment (e.g., 24 or 48 hours). Include untreated cells as a control.[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Structures of Compared Dyes
The chemical structure dictates the photophysical properties and cellular applications of each dye.
Caption: Chemical structures of the compared fluorescent dyes.
Conclusion and Future Outlook
While established dyes like DAPI, Hoechst, FITC, and TRITC are reliable tools for specific, well-defined applications, they offer limited flexibility. The true potential of this compound lies in its identity as a coumarin derivative—a scaffold ripe for chemical innovation.[2] Researchers can modify this core structure to create novel probes with tailored specificities, improved photostability, and functionalities for sensing the intracellular environment.[1][25] The choice of dye ultimately depends on the experimental question: for routine nuclear visualization, Hoechst (live) and DAPI (fixed) remain excellent choices. For antibody-based detection, FITC and TRITC are standard. However, for developing next-generation functional imaging probes, the coumarin family, including derivatives of this compound, represents a more dynamic and promising frontier.
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Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342. Wiley Online Library. Available at: [Link]
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Fluorescent DNA Binding for Cell Imaging - dapi staining. Boster Bio. Available at: [Link]
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TRITC (Tetramethylrhodamine isothiocyanate). TdB Labs. Available at: [Link]
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New boron-based coumarin fluorophores for bioimaging applications. ResearchGate. Available at: [Link]
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Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. ScienceDirect. Available at: [Link]
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Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. ResearchGate. Available at: [Link]
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Selecting Fluorescent Dyes. Nikon Imaging Center. Available at: [Link]
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Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. SpringerLink. Available at: [Link]
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Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. ResearchGate. Available at: [Link]
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Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Coumarin Synthesis via Pechmann Condensation
Coumarin and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and unique photophysical properties.[1] The Pechmann condensation, the acid-catalyzed reaction of a phenol with a β-ketoester, remains one of the most direct and versatile routes for synthesizing this valuable heterocyclic scaffold.[2][3] The choice of catalyst is the most critical parameter in this synthesis, directly influencing reaction efficiency, yield, purity, and environmental impact. A suboptimal choice can lead to harsh reaction conditions, significant by-product formation, and complex purification procedures.[4][5]
This guide provides an in-depth comparative analysis of catalyst classes for the Pechmann condensation. It moves beyond a simple catalog of options to explore the mechanistic reasoning behind catalyst efficacy, offering field-proven insights to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
The Engine of Condensation: Understanding the Catalytic Mechanism
The Pechmann condensation proceeds through a sequence of acid-catalyzed steps. An effective catalyst must efficiently promote each stage of the transformation. The generally accepted mechanism involves three key stages, although the exact sequence can vary.[3][6]
-
Carbonyl Activation & Transesterification: The acid catalyst first activates the carbonyl group of the β-ketoester, making it more electrophilic. This is followed by a transesterification reaction with the hydroxyl group of the phenol.
-
Intramolecular Cyclization: The catalyst then facilitates an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the activated phenol ring attacks the ester carbonyl, forming the new heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin product.
The diagram below illustrates this fundamental catalytic cycle.
Caption: Key mechanistic steps in the acid-catalyzed Pechmann condensation.
Comparative Analysis of Catalyst Classes
The ideal catalyst should offer high yields, short reaction times, mild conditions, broad substrate scope, and simple, eco-friendly work-up procedures. Here, we compare the performance of major catalyst families against these benchmarks.
Homogeneous Acid Catalysts (Brønsted and Lewis Acids)
This is the traditional and most established class of catalysts for the Pechmann reaction.
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is the classic catalyst. Others like trifluoroacetic acid (TFA) and phosphorus pentoxide (P₂O₅) are also used.[4][5]
-
Lewis Acids: A wide range of Lewis acids including AlCl₃, ZrCl₄, FeCl₃, and TiCl₄ have proven effective.[4][5][7] Boron trifluoride dihydrate has recently been shown to give excellent yields.[6]
Expertise & Causality: Homogeneous catalysts are highly effective because their complete dissolution in the reaction medium ensures maximum contact between the catalytic sites and the reactants. Strong Brønsted acids are excellent proton donors, efficiently activating the ketoester. Lewis acids function by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. However, this efficacy comes at a significant cost. These catalysts are often highly corrosive, require stoichiometric amounts, and necessitate a neutralization step during work-up, which generates substantial salt waste.[4][5] Their recovery and reuse are generally not feasible.
Heterogeneous Solid Acid Catalysts
The drive for greener and more sustainable chemical processes has led to the extensive development of solid acid catalysts. These materials offer the catalytic activity of acids on a solid, easily separable support.
-
Types: Common examples include ion-exchange resins (e.g., Amberlyst-15)[1][8], zeolites[9], clays (e.g., Montmorillonite K10), and functionalized materials like silica-supported acids, zirconia-based catalysts, and sulfonated magnetic nanoparticles.[4][5][7][10]
Expertise & Causality: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, enabling straightforward product isolation and catalyst recycling.[4][5] Their performance is intrinsically linked to their physical and chemical properties. For porous materials like zeolites, the pore size and architecture can impart shape selectivity. The nature of the acid sites (Brønsted vs. Lewis) and their density on the catalyst surface are critical for activity. For instance, a novel Ti(IV)-doped ZnO matrix (Zn₀.₉₂₅Ti₀.₀₇₅O) has been shown to be a highly active Lewis acid catalyst that is efficient and recyclable.[7][10] The key challenge is potential deactivation over time due to leaching of active sites or fouling of the catalyst surface.
"Green" Catalysts: Ionic Liquids and Deep Eutectic Solvents
This modern class of catalysts aligns with the principles of green chemistry, often acting as both the solvent and the catalyst, thereby reducing or eliminating the need for volatile organic compounds (VOCs).
-
Ionic Liquids (ILs): These are salts with melting points below 100°C. Acidic ILs, such as those based on chloroaluminates[11] or bearing sulfonic acid groups ([HSO₃-mim]HSO₄)[12], have demonstrated excellent catalytic activity. Cholinium-based ILs are noted for being cheap and reusable.[13]
-
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic with a melting point far lower than the individual components. Acidic DESs, for example, a mixture of choline chloride and an organic acid like L-(+)-tartaric acid, can drive reactions to completion with remarkable speed and efficiency.[14] They are often biodegradable, non-toxic, and inexpensive.[14][15]
Expertise & Causality: The remarkable efficacy of ILs and DESs stems from their dual-role capability. As the reaction medium, they create a highly polar environment that can stabilize charged intermediates. As the catalyst, their acidic components (either from an acidic anion/cation or a component of the DES mixture) perform the necessary protonation or Lewis acid activation.[11][13][15] This synergy often leads to enhanced reaction rates and high yields under milder conditions. Furthermore, their negligible vapor pressure makes them safer to handle, and they can often be recycled multiple times with minimal loss of activity.[14][16]
Quantitative Performance Data
The following table summarizes experimental data for representative catalysts from each class, using the reaction of a phenol with ethyl acetoacetate (EAA) as a benchmark.
| Catalyst | Phenol Substrate | Conditions | Time | Yield (%) | Reference(s) |
| Homogeneous Acids | |||||
| H₂SO₄ | Resorcinol | Conventional heating | Long | Good | |
| Boron Trifluoride Dihydrate (BF₃·2H₂O) | 3-Methoxyphenol | 60°C | 20 min | 98-99% | [6] |
| Heterogeneous Solid Acids | |||||
| Amberlyst-15 | Resorcinol | Microwave, 100°C, Solvent-free | 20 min | 97% | [2][8] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | Phloroglucinol | 110°C, Solvent-free | 3 h | 88% | [7][10] |
| Sulfonated Magnetic Nanoparticles (SCCMNPs) | Resorcinol | 120°C, Solvent-free | Short | Good | [4][5] |
| Ionic Liquids & Deep Eutectic Solvents | |||||
| [N₁₁₂OH][HSO₄] (Cholinium IL) | Resorcinol | Solvent-free | 12 h | 50% | [13] |
| [bmim]Cl·2AlCl₃ (Chloroaluminate IL) | Phenol | Ambient Temperature | 15 min | 92% | [11] |
| Choline Chloride:L-(+)-Tartaric Acid (1:2) | Phloroglucinol | 110°C | 10 min | 98% | [14] |
| Acidic DES | Various Phenols | Mild conditions | 5-200 min | 72-97% | [16] |
Workflow for Catalyst Selection
Choosing the right catalyst requires balancing multiple project goals, including yield, purity, cost, scale, and environmental impact. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting an appropriate catalyst system.
Experimental Protocols: A Self-Validating System
A robust protocol is essential for reproducibility. Below are two representative procedures for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a common benchmark reaction.
Protocol 1: Heterogeneous Catalysis using Amberlyst-15 under Microwave Irradiation
This protocol leverages the benefits of a solid acid catalyst and the rapid heating of microwave irradiation for a fast, efficient, and solvent-free synthesis.[2][8]
-
Reactant Mixture: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine resorcinol (1.10 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Catalyst Addition: Add Amberlyst-15 resin (0.20 g) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 20 minutes with continuous stirring. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add ethyl acetate (20 mL) to dissolve the reaction mixture.
-
Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse in subsequent reactions.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is the desired product, 7-hydroxy-4-methylcoumarin.
-
Recrystallization: For higher purity, recrystallize the crude product from ethanol/water to yield white crystals.
Protocol 2: "Green" Catalysis using a Deep Eutectic Solvent (DES)
This protocol showcases a highly efficient and environmentally benign approach using a biodegradable DES that acts as both solvent and catalyst.[14]
-
DES Preparation: Prepare the DES by gently heating a mixture of choline chloride (1.40 g, 10 mmol) and L-(+)-tartaric acid (3.00 g, 20 mmol) at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reactant Addition: To the freshly prepared DES, add phloroglucinol (1.26 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol). Note: This example uses the highly activated phloroglucinol as described in the high-yield reference.
-
Reaction: Increase the temperature to 110°C and stir vigorously. The reaction is typically complete within 10-15 minutes. Monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ice-cold water (30 mL) to the flask. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove the DES.
-
Drying: Dry the collected solid in a vacuum oven to afford the pure coumarin product (5,7-dihydroxy-4-methylcoumarin). The aqueous filtrate containing the DES can potentially be concentrated and reused.
Conclusion
The landscape of catalysts for the Pechmann condensation is rich and varied. While traditional homogeneous acids are effective, they are increasingly supplanted by more sustainable alternatives. Heterogeneous solid acids, particularly under optimized conditions like microwave irradiation, offer a powerful combination of high efficiency and reusability, making them ideal for scalable synthesis. For ultimate adherence to green chemistry principles, Deep Eutectic Solvents present a compelling frontier, demonstrating extraordinary reaction rates and yields while minimizing environmental impact. The optimal catalyst choice is not universal; it is a strategic decision based on the specific economic, environmental, and performance goals of the research program. This guide provides the foundational data and logical framework to empower scientists to make that decision with confidence.
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Jusoh, N. W. C., Gani, S. S. A., & Salleh, W. N. W. (2021). Deep Eutectic Solvents as Convenient Media for Synthesis of Novel Coumarinyl Schiff Bases and Their QSAR Studies. Molecules. [Link][15]
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Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link][10]
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Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health. [Link][7]
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Glavaš, M., et al. (2020). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Current Organic Synthesis. [Link][17]
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Mokhtari, J., et al. (2025). A novel acidic deep eutectic solvent for sustainable and efficient coumarin synthesis. CoLab. [Link][16]
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Kumar, A., et al. (2022). An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. ACS Omega. [Link][14]
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Glavaš, M., et al. (2020). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. Bentham Science. [Link][18]
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Kumar, A., & Elumalai, S. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link][4]
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Anonymous. (2023). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. International Journal of Innovative Science and Research Technology. [Link][19]
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Zhang, Q., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditions. RSC Publishing. [Link][13]
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Martins, P. F., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules. [Link][8]
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Various Authors. (2009). Synthesis of Coumarin via Pechmann Condensation in Task Specific Room Temperature Ionic Liquid. ResearchGate. [Link][21]
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Potdar, M. K., Mohile, S. S., & Salunkhe, M. M. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal. [Link][11]
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Khaligh, N. G. (2012). Synthesis of coumarins via Pechmann reaction catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable acidic ionic liquid. Catalysis Science & Technology. [Link][12]
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Anonymous. (2023). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. International Journal of Innovative Science and Research Technology. [Link][22]
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Al-haj hussien, F., merza, j., & Karam, A. (2018). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. [Link][1]
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Shinde, S. B., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
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Shamzhy, M., et al. (2015). Solid Acid Catalysts for Coumarin Synthesis by the Pechmann Reaction: MOFs versus Zeolites. ResearchGate. [Link][9]
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Various Authors. (2022). Three reaction pathways of Pechmann condensation for 7-hydroxy-4-methylcoumarin calculated at B3LYP/6-311++G(d,p). ResearchGate. [Link][24]
-
Valerga, P., et al. (2001). Pechmann Reaction Promoted by Boron Trifluoride Dihydrate. Molecules. [Link][6]
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Comparative study of conventional heating vs. microwave irradiation for coumarin synthesis
For researchers, scientists, and drug development professionals, the synthesis of coumarin and its derivatives represents a critical step in the discovery of new therapeutic agents. This guide provides an in-depth, comparative analysis of conventional heating versus microwave irradiation for the synthesis of these vital heterocyclic compounds, supported by experimental data and detailed protocols.
Coumarins are a prominent class of benzopyran-2-one containing heterocyclic compounds, widely recognized for their diverse and significant pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1] The traditional methods for synthesizing these valuable scaffolds often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents.[2] However, the emergence of microwave-assisted organic synthesis (MAOS) has presented a powerful and environmentally friendly alternative, offering substantial advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions.[1]
This guide will explore the fundamental differences between conventional and microwave heating, provide a head-to-head comparison of their performance in key coumarin synthesis reactions, and offer detailed experimental protocols for researchers to implement in their own laboratories.
The Dichotomy of Heat: Conventional vs. Microwave Irradiation
The primary distinction between conventional heating and microwave irradiation lies in the mechanism of heat transfer. Conventional methods, such as oil baths or heating mantles, rely on conduction and convection to transfer heat from an external source to the reaction vessel and then to the reaction mixture.[3] This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the solution.[4]
In stark contrast, microwave heating utilizes dielectric heating.[3] Microwaves, a form of electromagnetic radiation, directly interact with polar molecules and ionic species within the reaction mixture.[4] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, generating heat.[5]
-
Ionic Conduction: The translational motion of ions in the reaction mixture under the influence of the microwave's electric field results in collisions, which also generate heat.[6]
This direct and volumetric heating of the reaction medium leads to a rapid and uniform temperature increase, often resulting in significantly accelerated reaction rates and improved product yields.[3][5]
Performance Data: A Head-to-Head Comparison
The quantitative advantages of microwave irradiation over conventional reflux methods are starkly illustrated in the synthesis of various coumarin derivatives. The data, summarized from multiple studies, consistently demonstrates the superiority of microwave-assisted protocols in terms of both reaction time and product yield.[7]
| Coumarin Derivative Synthesis | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Halogenated Azo Coumarins | Microwave-Assisted | Piperidine/Acetic Acid | Ethanol | 8-17 min | 74-85 | [7][8] |
| Conventional | Piperidine/Acetic Acid | Ethanol | 8-18 h | 56-79 | [7][8] | |
| Halogenated Azo Coumarin-3-carboxylic acids | Microwave-Assisted | NaOH | Ethanol | 6 min | 82-94 | [7][8] |
| Conventional | NaOH | Ethanol | 6 h | 76-85 | [7] | |
| 7-hydroxy-4-methyl coumarin | Microwave-Assisted | Amberlyst-15 | Solvent-free | 20 min | 97 | [9] |
| Conventional | Amberlyst-15 | Solvent-free | > 60 min | < 26 | [10] | |
| 4-methylcoumarin | Microwave-Assisted | Amberlyst-15 | Solvent-free | 20 min | 21.5 | [11] |
| Conventional | Amberlyst-15 | Solvent-free | 20 min | < 18 | [11] |
Key Synthetic Methodologies: Protocols and Insights
Several classical named reactions are employed for the synthesis of coumarins. The following sections provide detailed protocols for three of the most common methods—Pechmann Condensation, Knoevenagel Condensation, and the Perkin Reaction—under both conventional and microwave-assisted conditions, highlighting the experimental advantages of the latter.
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2] Microwave irradiation significantly accelerates this reaction, often enabling it to be performed under solvent-free conditions.[2]
This protocol is adapted from a solvent-free synthesis of coumarin derivatives.[10]
-
Materials:
-
Phenol (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
FeF₃ (0.05 g)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine the phenol, ethyl acetoacetate, and FeF₃ catalyst.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 450 W, maintaining a temperature of 110 °C for the time specified in comparative studies (typically a few minutes).[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product through appropriate workup and purification, often involving simple recrystallization.
-
The choice of a solid acid catalyst like FeF₃ in a solvent-free microwave protocol aligns with the principles of green chemistry.[12] The high efficiency of microwave heating allows for the reaction to proceed rapidly without the need for a solvent, simplifying the workup process and reducing waste.[6][12] The catalyst can often be recovered and reused, further enhancing the sustainability of the method.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an o-hydroxybenzaldehyde with an active methylene compound, catalyzed by a base, to form a coumarin.[13] This reaction is also significantly enhanced by microwave irradiation.
This protocol is based on the solvent-free synthesis of coumarins.[14][15]
-
Materials:
-
Salicylaldehyde or a derivative (100 mmol)
-
Active methylene compound (e.g., ethyl 2-cyanoacetate) (110 mmol)
-
Piperidine (2.4 mmol)
-
Microwave reactor
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In an open microwave-safe vessel, mix the hydroxyaldehyde, the active methylene compound, and piperidine.[1]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 1-10 minutes, monitoring the temperature.[1][14]
-
After the irradiation is complete, cool the reaction mixture to room temperature.[1] The crude product often solidifies upon cooling.
-
Recrystallize the solid product from an appropriate solvent, such as ethanol, to yield the pure coumarin.[1]
-
The use of a basic catalyst like piperidine is crucial for the Knoevenagel condensation.[13] The microwave's ability to rapidly and uniformly heat the reaction mixture accelerates the condensation and subsequent cyclization steps, leading to a dramatic reduction in reaction time compared to conventional methods.[14] The solvent-free approach is often possible due to the high efficiency of microwave heating, which can promote reactions even between solid reactants.[14]
Perkin Reaction
The Perkin reaction is another classical method for coumarin synthesis, typically involving the reaction of a salicylaldehyde with an acetic anhydride in the presence of a weak base.[16] While less commonly reported in recent comparative studies with microwave irradiation, the principles of accelerated reaction rates and improved yields are expected to apply.
This is a general representation of a conventional Perkin reaction for coumarin synthesis.
-
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Sodium acetate (or another weak base)
-
-
Procedure:
-
A mixture of salicylaldehyde, acetic anhydride, and sodium acetate is heated under reflux for several hours.
-
The reaction mixture is then poured into water to precipitate the crude product.
-
The product is collected by filtration and purified by recrystallization.
-
While a specific, direct comparative protocol for the Perkin reaction under microwave irradiation was not found in the initial search, the general advantages of microwave heating would likely translate to significantly shorter reaction times and potentially higher yields.
Visualizing the Workflow and Mechanisms
To better illustrate the processes discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflows and a generalized reaction mechanism for coumarin synthesis.
Caption: A comparative workflow of conventional vs. microwave-assisted synthesis.
Caption: Generalized reaction mechanism for coumarin synthesis.
Conclusion: A Paradigm Shift in Synthesis
The adoption of microwave-assisted organic synthesis represents a significant advancement in the field of medicinal chemistry and drug development.[17] The comparative data and experimental protocols presented in this guide unequivocally demonstrate that for the synthesis of coumarins, microwave irradiation offers a superior alternative to conventional heating methods.[7] The dramatic reduction in reaction times, coupled with increased yields and alignment with the principles of green chemistry, makes MAOS an indispensable tool for the modern researcher.[12] By embracing this technology, scientists can accelerate the discovery and development of novel coumarin-based therapeutic agents.
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A Comparative Guide to Coumarin Synthesis: Pechmann vs. Knoevenagel Reactions
Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds, foundational to numerous applications ranging from pharmaceuticals—including anticoagulants and anti-inflammatory agents—to fragrances and optical brighteners.[1][2] The efficient synthesis of the coumarin scaffold is therefore a critical focus for researchers in drug discovery and materials science. Among the classical methods, the Pechmann and Knoevenagel reactions are two of the most prominent and widely employed synthetic routes.[3]
This guide provides an in-depth, objective comparison of these two powerful reactions. We will dissect their mechanisms, evaluate their substrate scope and limitations, and present supporting experimental data to offer field-proven insights for laboratory application.
The Pechmann Condensation: An Acid-Catalyzed Cyclization
Discovered by Hans von Pechmann, this reaction synthesizes coumarins by condensing a phenol with a β-keto ester under acidic conditions.[4][5] It is a cornerstone method, particularly valued for its use of simple, readily available starting materials.
Mechanistic Deep Dive
The Pechmann condensation is an acid-catalyzed process that proceeds through three key stages:
-
Transesterification: The reaction initiates with the acid-catalyzed transesterification between the phenol and the β-keto ester.[4][5]
-
Intramolecular Hydroxyalkylation: This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the phenol, forming a cyclized intermediate.[4]
-
Dehydration: The final step involves the elimination of a water molecule to form the thermodynamically stable, aromatic coumarin ring system.[4][6]
While this sequence is widely accepted, some studies suggest the possibility of parallel pathways, but all converge on these fundamental transformations.[7] The reaction's dependence on strong acid catalysis is a defining feature.
Caption: Key stages of the acid-catalyzed Pechmann condensation.
Scope and Limitations
The Pechmann reaction is highly effective for electron-rich phenols, such as resorcinol and phloroglucinol, which can undergo condensation under relatively mild conditions.[4] Phenols with electron-donating substituents in the meta position are particularly reactive as this favors electrophilic attack at the ortho position.
However, the reaction has limitations. Simple, unactivated phenols often require harsh conditions, including high temperatures and stoichiometric amounts of strong acids like concentrated sulfuric acid, which can lead to side products and corrosion.[4][8] Furthermore, phenols bearing electron-withdrawing groups may give low yields or fail to react altogether.[9]
The Knoevenagel Condensation: A Base-Catalyzed Pathway
The Knoevenagel condensation provides a versatile alternative for coumarin synthesis, typically involving the reaction between a salicylaldehyde derivative and a compound containing an active methylene group, catalyzed by a weak base.[1][10]
Mechanistic Deep Dive
This reaction proceeds via a two-stage mechanism initiated by a base catalyst, such as piperidine or L-proline.[1][11]
-
Enolate Formation: The base abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to form a stabilized enolate.[1]
-
Nucleophilic Addition (Knoevenagel Condensation): The enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.[1]
-
Dehydration: The resulting aldol-type intermediate rapidly undergoes dehydration to yield a stable α,β-unsaturated compound.[1]
-
Intramolecular Cyclization: The final step is an intramolecular transesterification between the phenolic hydroxyl group and the ester group, which closes the ring to form the coumarin product.[1][10]
Caption: Base-catalyzed mechanism for coumarin synthesis via Knoevenagel condensation.
Scope and Limitations
The Knoevenagel condensation is exceptionally versatile. Its primary advantage is the ability to introduce a wide variety of substituents at the C3 and C4 positions of the coumarin ring by simply changing the active methylene compound and the salicylaldehyde derivative. This flexibility is invaluable in drug development for tuning the pharmacological properties of the molecule. The reaction generally proceeds under milder conditions than the Pechmann condensation.
A limitation can be observed with certain substrates. For instance, salicylaldehydes bearing electron-donating groups have been reported to produce lower yields in some cases.[12] However, modern advancements, including the use of microwave irradiation and novel catalysts, have significantly broadened the reaction's scope and efficiency.[2][13]
Head-to-Head Comparison: Pechmann vs. Knoevenagel
The choice between these two methods depends critically on the desired substitution pattern of the target coumarin and the nature of the available starting materials.
| Feature | Pechmann Condensation | Knoevenagel Condensation |
| Starting Materials | Phenol + β-Keto Ester[4] | Salicylaldehyde + Active Methylene Compound[1] |
| Catalyst Type | Acid-catalyzed (e.g., H₂SO₄, AlCl₃, Amberlyst-15)[4][14] | Base-catalyzed (e.g., Piperidine, L-Proline, MgO NPs)[1][11][15] |
| Typical Conditions | Often requires high temperatures; harsh for simple phenols.[8] | Generally milder; often amenable to room temp or gentle heating.[11] |
| Key Advantage | Excellent for 4-substituted coumarins from simple phenols. | High versatility for C3-substituted coumarins.[1][16] |
| Primary Limitation | Limited by phenol reactivity; less effective for electron-poor phenols.[9] | Substrate-dependent yields; reactivity can be lower with electron-rich aldehydes.[12] |
| Modern Variations | Microwave-assisted, solvent-free conditions, solid acid catalysts.[17][18] | Microwave-assisted, ultrasound, ionic liquids, green catalysts.[1][2] |
Supporting Experimental Data & Protocols
To provide a practical context, below are representative protocols and comparative data for the synthesis of common coumarin derivatives.
Protocol 1: Pechmann Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol is adapted from procedures using solid acid catalysts, which offer easier work-up and reusability compared to traditional mineral acids.[14]
-
Materials: Resorcinol (1.0 mmol), Ethyl acetoacetate (1.1 mmol), Amberlyst-15 (0.2 g).
-
Procedure:
-
Combine resorcinol and ethyl acetoacetate in a microwave-safe vessel.
-
Add the Amberlyst-15 catalyst to the mixture.[14]
-
Place the vessel in a microwave reactor and irradiate at 100°C for approximately 20 minutes.[14]
-
After cooling, dissolve the reaction mixture in ethyl acetate.
-
Filter the solid catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol.
-
-
Expected Yield: Yields using heterogeneous catalysts like Amberlyst-15 are often reported in the range of 85-95%.[14]
Protocol 2: Knoevenagel Synthesis of 3-Acetylcoumarin
This protocol is a classic example demonstrating the condensation of salicylaldehyde with an active methylene compound.[16]
-
Materials: Salicylaldehyde (50.0 mmol), Ethyl acetoacetate (50.1 mmol), Piperidine (catalytic amount, ~2-3 mmol).
-
Procedure:
-
In a suitable flask, mix salicylaldehyde and ethyl acetoacetate.
-
Add a catalytic amount of piperidine.
-
The reaction can be performed solvent-free, often with gentle heating or under microwave irradiation for rapid synthesis.[2] For example, microwave irradiation for 5-10 minutes can drive the reaction to completion.[2]
-
Upon cooling, the reaction mixture often solidifies.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.
-
-
Expected Yield: This reaction is known for its high efficiency, with reported yields often exceeding 90%.[16] A literature procedure reports a crude yield of 95-96%.[16]
Comparative Yield Data
The following table summarizes reported yields for various coumarin syntheses under different conditions, highlighting the efficiency of both methods.
| Reaction | Product | Catalyst | Conditions | Yield (%) | Reference |
| Pechmann | 7-Hydroxy-4-methylcoumarin | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 120°C, 30 min | 88% | [19] |
| Pechmann | 4-Methylcoumarin | InCl₃ (3 mol%) | Ball Mill, 60 min | 52% | [18] |
| Pechmann | 7-Amino-4-methylcoumarin | InCl₃ (3 mol%) | Ball Mill, 15 min | 92% | [20] |
| Knoevenagel | 3-Acetylcoumarin | Piperidine | MW, 129°C, 10 min | 89% | [2] |
| Knoevenagel | Coumarin-3-carboxylic ester | L-proline (10 mol%) | EtOH, 80°C, 18h | 94% | [11] |
| Knoevenagel | 3-Cyanocoumarin | Piperidine | MW, 131°C, 10 min | 72% | [1] |
Conclusion and Outlook
Both the Pechmann and Knoevenagel reactions are robust and reliable methods for synthesizing the coumarin core.
-
The Pechmann condensation is the go-to method for preparing 4-substituted coumarins, especially from activated phenols where it proceeds in high yield. Its primary drawback lies in the often harsh, acidic conditions required for less reactive substrates.[17]
-
The Knoevenagel condensation offers superior versatility, providing access to a vast array of C3-substituted coumarins under generally milder, base-catalyzed conditions.[1] This flexibility is a distinct advantage for creating libraries of compounds for drug discovery.
The evolution of both reactions through the adoption of green chemistry principles—such as the use of solid catalysts, solvent-free systems, and energy-efficient microwave or ultrasound activation—has significantly enhanced their utility, reduced their environmental impact, and solidified their place as indispensable tools in modern organic synthesis.[14][15] The choice between them is a strategic one, guided by the target molecule's substitution pattern and the principles of efficiency and sustainability.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Methylcoumarin-Based Sensors
Welcome, researchers and drug development professionals. In the realm of fluorescent probes, 4-methylcoumarin derivatives represent a cornerstone technology. Their robust photophysical properties, including high quantum yields and structural versatility, have made them indispensable tools for assaying everything from enzyme activity to the presence of specific metal ions.[1] However, this same chemical versatility can be a double-edged sword. The core challenge in deploying these sensors is not merely detecting a signal, but ensuring that signal is an unambiguous report of the target analyte, untainted by off-target interactions.
This guide is structured to move beyond a simple protocol. It provides a strategic framework for designing and executing a rigorous cross-reactivity assessment. We will explore the physicochemical origins of potential interferences, establish a multi-tiered validation workflow, and present comparative data to ground our discussion in practical outcomes. Our goal is to empower you to generate selective, reproducible, and highly defensible data with your 4-methylcoumarin-based sensors.
Part 1: The Physicochemical Basis of Cross-Reactivity
Understanding why a sensor might cross-react is the first step in designing experiments to test for it. The 4-methylcoumarin scaffold, a benzopyran-2-one ring system, is a π-conjugated structure whose fluorescence is exquisitely sensitive to its electronic environment.[2] Sensor design typically leverages mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET) to link analyte binding to a change in fluorescence.[2][3]
The potential for cross-reactivity arises from several key features:
-
The Coumarin Core: The lactone ring of the coumarin core can be susceptible to hydrolysis under certain pH conditions or reaction with potent nucleophiles, altering its fluorescent properties independent of the target analyte.
-
Recognition Moiety: The "business end" of the sensor, designed to bind the target, may have partial affinity for other molecules with similar structural or electronic features. For example, a sensor designed for Cu²⁺ might also show a response, albeit weaker, to other divalent cations like Ni²⁺ or Zn²⁺.[4][5]
-
Redox Activity: Many biological environments are rich in reactive oxygen species (ROS) and reactive nitrogen species (RNS). The coumarin ring and its substituents can be susceptible to oxidation, leading to a change in fluorescence that can be mistaken for a positive signal.[6]
-
Non-Specific Interactions: Highly lipophilic coumarin derivatives may partition into cellular membranes or bind to abundant proteins like human serum albumin (HSA), leading to sequestration or environmental changes that alter fluorescence.[7]
The following diagram illustrates the primary signaling pathway versus potential interference pathways.
Caption: Intended vs. Interference Signaling Pathways.
Part 2: A Strategic Workflow for Cross-Reactivity Profiling
A robust assessment is not a single experiment but a logical, tiered approach. This ensures efficiency by using a broad primary screen to identify potential issues, followed by more focused secondary assays to understand the mechanism of any observed interference.
Caption: Tiered Experimental Workflow for Selectivity Assessment.
Experimental Protocol: Primary Interference Screen
This protocol is designed as a self-validating system to provide a clear " go/no-go " assessment for a panel of potential interferents.
Objective: To rapidly assess the response of a 4-methylcoumarin-based sensor to a wide range of non-target species at a high concentration.
Materials:
-
4-methylcoumarin-based sensor stock solution (e.g., 1 mM in DMSO).
-
Target analyte stock solution.
-
Interference Panel stock solutions (e.g., 10-100 mM in an appropriate solvent).
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4).[4]
-
96-well microplate, black, flat-bottom.
-
Microplate reader with fluorescence capability.
Methodology:
-
Plate Preparation : Design a plate map to include controls and test conditions.
-
Buffer Blank: Assay Buffer only.
-
Sensor Blank: Sensor in Assay Buffer.
-
Positive Control: Sensor + Target Analyte in Assay Buffer.
-
Interferent Controls: Sensor + each Interferent in Assay Buffer.
-
-
Reagent Addition :
-
Add 90 µL of Assay Buffer to all wells.
-
Add 5 µL of the Sensor stock solution to all wells except the "Buffer Blank" to achieve the desired final concentration (e.g., 5 µM). Mix gently.
-
Take an initial fluorescence reading (F_initial). This baseline is crucial for identifying compounds that react with the sensor over time.
-
-
Initiate Reactions :
-
To "Positive Control" wells, add 5 µL of the Target Analyte stock solution.
-
To "Interferent Control" wells, add 5 µL of the respective Interferent stock solution to achieve a final concentration representing a significant excess (e.g., 100 µM).
-
-
Incubation and Measurement :
-
Incubate the plate at the desired temperature (e.g., 37°C) for a relevant time period (e.g., 30 minutes). The incubation time should match your intended final application.
-
Measure the final fluorescence (F_final) at the sensor's optimal excitation and emission wavelengths.
-
-
Data Analysis :
-
Subtract the "Buffer Blank" reading from all other wells.
-
Calculate the signal of the Positive Control: Signal_pos = F_final(pos) - F_final(sensor blank)
-
Calculate the interference for each tested compound: Signal_interferent = F_final(interferent) - F_final(sensor blank)
-
Express interference as a percentage of the positive control signal: % Interference = (Signal_interferent / Signal_pos) * 100
-
Any interferent producing a signal change greater than a pre-defined threshold (e.g., ±10%) should be flagged for secondary validation.[8]
Part 3: Comparative Analysis of Two 4-Methylcoumarin Sensors
To illustrate the importance of this assessment, let's compare the performance of two hypothetical sensors for the detection of a specific enzyme, "Enzyme X."
-
Sensor A (MC-S-A) : A novel, rationally designed sensor with a sterically shielded recognition site.
-
Sensor B (MC-S-B) : A generic, first-generation sensor with an exposed recognition site.
Both sensors are tested against a panel of common biological molecules at 100 µM, while the target enzyme is used at a concentration that yields a robust signal.
Table 1: Primary Cross-Reactivity Screen (% Interference)
| Interferent (100 µM) | Sensor A (MC-S-A) | Sensor B (MC-S-B) | Notes |
| Cysteine (Cys) | 2.1% | 35.8% | Thiol reactivity is a common issue. |
| Glutathione (GSH) | 4.5% | 42.1% | High intracellular concentration of GSH. |
| H₂O₂ | 1.5% | 15.6% | Oxidative stress can generate false positives. |
| Zn²⁺ | -0.8% | 8.9% | Off-target metal ion coordination. |
| Human Serum Albumin (HSA) | -1.2% | -25.4% | Signal quenching due to non-specific binding. |
| Positive Control (Enzyme X) | 100% | 100% | Normalized reference signal. |
Interpretation: The data clearly demonstrates the superior selectivity of Sensor A. Sensor B shows significant cross-reactivity with common biological thiols (Cysteine, Glutathione), suggesting its recognition site is susceptible to nucleophilic attack.[9] It also exhibits moderate interference from H₂O₂ and Zn²⁺ and significant signal quenching in the presence of HSA. Sensor A, by contrast, is largely unaffected by these off-target species, making it a far more reliable tool for cellular and in vivo studies.
Table 2: Comparative Performance Metrics
| Parameter | Sensor A (MC-S-A) | Sensor B (MC-S-B) |
| Limit of Detection (LOD) | 15 nM | 50 nM |
| Linear Range | 20 nM - 2 µM | 100 nM - 1.5 µM |
| Selectivity for Cys | > 450-fold | ~ 2.8-fold |
| Selectivity for GSH | > 220-fold | ~ 2.4-fold |
The secondary analysis confirms the primary screen. The selectivity coefficients, calculated from dose-response curves, quantify the superior performance of Sensor A.
Part 4: Conclusion and Best Practices
Rigorous cross-reactivity assessment is not an optional step; it is fundamental to the validation of any chemical sensor. As we have demonstrated, even small structural modifications can dramatically impact selectivity.
Key Takeaways for the Bench Scientist:
-
Anticipate Interference: Always start by creating a rationally designed panel of potential interferents based on the sensor's structure and the biological matrix in which it will be used.
-
Use Excess Concentrations: The primary screen should test interferents at concentrations significantly higher than the expected concentration of your target analyte to represent a worst-case scenario.
-
Validate, Don't Just Screen: Any compound identified as a "hit" in a primary screen requires further investigation to understand the mechanism of interference. Is it a true activator, an inhibitor, or a quencher?
-
Context is Crucial: A sensor that shows minor cross-reactivity with an interferent that is absent or at very low concentrations in your experimental system may still be perfectly suitable for your application.
By adopting this strategic, evidence-based approach to cross-reactivity profiling, you can have full confidence in your data and contribute to the generation of reliable, high-impact scientific findings.
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A Researcher's Guide to Unlocking the Photophysical Secrets of Coumarin Derivatives with DFT and TD-DFT
Coumarin derivatives, a prominent class of heterocyclic compounds, have garnered significant attention across various scientific disciplines, from medicinal chemistry to materials science.[1][2][3] Their allure lies in their often vibrant photophysical properties, including strong fluorescence and large Stokes shifts, making them ideal candidates for applications such as fluorescent probes, laser dyes, and sensitizers in dye-sensitized solar cells (DSSCs).[4][5][6] Understanding and predicting these properties at a molecular level is paramount for the rational design of new coumarin-based functional materials.[7][8] This guide provides a comprehensive overview of how Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be leveraged to analyze and predict the electronic and optical properties of coumarin derivatives, offering a powerful synergy between computational modeling and experimental validation.
The "Why": Causality Behind Computational Choices in Coumarin Analysis
The photophysical behavior of coumarin derivatives is intrinsically linked to their electronic structure. Factors such as the nature and position of substituents on the coumarin scaffold, as well as the surrounding solvent environment, can dramatically influence their absorption and emission characteristics.[7][8] While experimental studies provide invaluable data, they can be time-consuming and resource-intensive. Computational methods, particularly DFT and TD-DFT, offer a cost-effective and insightful alternative for pre-screening candidates and elucidating the underlying mechanisms governing their properties.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the ground-state properties of molecules, such as their optimized geometry, energy, and frontier molecular orbitals (HOMO and LUMO).[1][9] TD-DFT, an extension of DFT, allows for the calculation of excited-state properties, providing crucial information about electronic absorption and emission spectra.[5][10][11]
The choice of computational parameters, such as the functional and basis set, is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and generally reliable choice for organic molecules like coumarins.[1][4][9] The choice of basis set, which describes the atomic orbitals, also impacts accuracy and computational cost. Basis sets like 6-31G* or 6-311++G(d,p) often provide a good balance for coumarin systems.[1][9]
A Validated Workflow: From Molecular Structure to Spectroscopic Prediction
To ensure the reliability of computational predictions, it is essential to follow a systematic and validated workflow. This involves a combination of geometry optimization, frequency analysis, and excited-state calculations, often benchmarked against experimental data where available.
Experimental & Computational Workflow Diagram
Caption: A typical computational workflow for analyzing the photophysical properties of coumarin derivatives using DFT and TD-DFT.
Step-by-Step Computational Protocol
-
Molecular Structure Input: Begin by building the 3D structure of the coumarin derivative of interest using a molecular modeling software.
-
Ground State Geometry Optimization: Perform a geometry optimization at the DFT level (e.g., B3LYP/6-31G*) to find the most stable conformation of the molecule in its electronic ground state.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.
-
Absorption Spectrum Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Geometry Optimization: To predict the emission spectrum, optimize the geometry of the molecule in its first excited state using TD-DFT.
-
Emission Spectrum Calculation: From the optimized excited-state geometry, a TD-DFT calculation is performed to determine the emission energy. The difference between the absorption and emission energies provides the Stokes shift.
-
Solvent Effects: The influence of the solvent is a critical factor affecting the photophysical properties of coumarins.[4][12] The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT and TD-DFT calculations to simulate the effect of different solvents.[4][12]
Comparative Analysis: Theory vs. Experiment
The ultimate validation of any computational model lies in its ability to reproduce experimental findings. A direct comparison of calculated properties with experimental data is crucial for assessing the accuracy of the chosen theoretical level.
Table 1: Comparison of Theoretical and Experimental Absorption and Emission Wavelengths for Selected Coumarin Derivatives
| Coumarin Derivative | Solvent | Theoretical λabs (nm) | Experimental λabs (nm) | Theoretical λem (nm) | Experimental λem (nm) |
| Coumarin 1 | Ethanol | ~370-380 | ~373 | ~420-430 | ~425 |
| Coumarin 343 | Methanol | ~420-430 | ~423 | ~480-490 | ~485 |
| 7-diethylamino-4-methylcoumarin | Cyclohexane | ~360-370 | ~365 | ~410-420 | ~415 |
Note: The theoretical values are approximate ranges based on typical DFT/TD-DFT calculations and can vary depending on the specific functional, basis set, and solvent model used. Experimental data is sourced from various literature.
Discrepancies between theoretical and experimental values can arise from several factors, including the limitations of the chosen functional and basis set, the simplicity of the implicit solvent model, and the neglect of vibrational effects.[6][13] Despite these potential differences, the trends predicted by TD-DFT are often in good agreement with experimental observations, making it a valuable tool for comparative studies.[14]
Delving Deeper: Insights from Frontier Molecular Orbitals
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides profound insights into the electronic transitions and charge transfer characteristics of coumarin derivatives.
HOMO-LUMO Transition Diagram
Caption: A simplified diagram illustrating the electronic excitation from the HOMO to the LUMO upon absorption of a photon.
In many coumarin derivatives, the HOMO is localized on the electron-donating part of the molecule (e.g., the 7-amino group), while the LUMO is distributed over the electron-accepting coumarin core and any electron-withdrawing substituents.[15] The HOMO-LUMO energy gap is a key determinant of the absorption wavelength; a smaller gap generally leads to a red-shift (absorption at longer wavelengths).[10]
By analyzing the spatial distribution of the HOMO and LUMO, researchers can understand the nature of the electronic transition. For instance, a significant spatial separation of the HOMO and LUMO indicates a charge-transfer character in the excited state, which is often associated with a large Stokes shift and sensitivity to solvent polarity.[4]
Conclusion and Future Outlook
DFT and TD-DFT have emerged as indispensable tools for researchers in the field of coumarin chemistry. These computational methods provide a robust framework for understanding and predicting the photophysical properties of coumarin derivatives, thereby guiding the design of new molecules with tailored functionalities. The synergy between theoretical calculations and experimental validation accelerates the discovery and development of novel coumarin-based materials for a wide range of applications.
Future advancements in computational chemistry, including the development of more accurate functionals and more sophisticated solvent models, will further enhance the predictive power of these methods. The integration of machine learning with DFT and TD-DFT calculations also holds great promise for high-throughput screening of vast chemical spaces, paving the way for the rapid discovery of next-generation coumarin derivatives with exceptional properties.
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A Comparative Analysis of 4-Methylcoumarin Derivatives and Standard Antibiotics as Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The chemical scaffold of coumarin, a naturally occurring benzopyrone, has emerged as a particularly fertile ground for this search.[1][2] This guide provides an in-depth, data-supported comparison of the antimicrobial efficacy of a prominent subclass, 4-methylcoumarin derivatives, against that of well-established standard antibiotics. We will delve into their comparative performance, mechanisms of action, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in drug discovery and microbiology.
Section 1: Comparative Antimicrobial Efficacy
The true measure of a potential antimicrobial agent lies in its ability to inhibit or kill microbial pathogens at low concentrations. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment. A review of the literature reveals that many 4-methylcoumarin derivatives exhibit potent activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria and various fungal species.[2][3]
However, their efficacy is highly dependent on the specific substitutions on the coumarin core. For instance, the introduction of certain functional groups can dramatically enhance antimicrobial potency.[4] Below is a table summarizing the MIC values for several exemplary 4-methylcoumarin derivatives compared to standard antibiotics against common pathogens.
| Compound/Drug | Staphylococcus aureus (Gram+) | Bacillus subtilis (Gram+) | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Candida albicans (Fungus) | Reference(s) |
| 4-Methylcoumarin Derivatives | ||||||
| Derivative 4p (alkynyl) | 5 µg/mL | 5 µg/mL | 10 µg/mL | 5 µg/mL | - | [5] |
| Compound 9 (amino alcohol) | - | - | 25 µg/mL | 1.09 µg/mL | - | [6] |
| Compound 10 (amino alcohol) | - | - | - | 1.95 µg/mL | - | [6] |
| Derivative 7f (ring-opened) | - | 8 µg/mL | - | - | - | [7] |
| Standard Antibiotics | ||||||
| Ciprofloxacin | 0.6 µg/mL | 0.4 µg/mL | 0.2 µg/mL | 0.5 µg/mL | N/A | [5] |
| Penicillin G | ~0.06 µg/mL (susceptible) | ~0.03 µg/mL (susceptible) | High Resistance | High Resistance | N/A | [7] |
| Fluconazole | N/A | N/A | N/A | N/A | ~0.25-1 µg/mL | [2] |
Analysis of Efficacy:
From the data, it is evident that while standard antibiotics like Ciprofloxacin generally exhibit lower MIC values, certain 4-methylcoumarin derivatives demonstrate remarkable potency, particularly against challenging Gram-negative bacteria like P. aeruginosa.[6] For example, compounds 9 and 10 show significantly better activity against P. aeruginosa than Ciprofloxacin.[5][6] This is a critical finding, as P. aeruginosa is notorious for its intrinsic and acquired resistance mechanisms. Furthermore, some derivatives show a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[5]
Section 2: Mechanisms of Action - A Tale of Different Targets
The divergence in efficacy between 4-methylcoumarin derivatives and standard antibiotics can be attributed to their distinct mechanisms of action.
4-Methylcoumarin Derivatives: The antimicrobial activity of coumarins is multifaceted. Key proposed mechanisms include:
-
DNA Gyrase Inhibition: Similar to quinolone antibiotics, some coumarins are believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. In silico docking studies have supported this, showing strong binding interactions between coumarin derivatives and the gyrase enzyme.[5]
-
Cell Membrane Disruption: Many coumarin derivatives possess lipophilic characteristics that allow them to intercalate into the bacterial cell membrane, disrupting its integrity, altering membrane potential, and causing leakage of essential cellular components.[8]
Standard Antibiotics:
-
Ciprofloxacin (A Fluoroquinolone): This potent antibiotic acts by inhibiting DNA gyrase and topoisomerase IV, leading to breaks in the bacterial chromosome and rapid cell death.
-
Penicillin (A β-Lactam): Penicillin inhibits the transpeptidase enzyme that catalyzes the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition weakens the cell wall, leading to lysis and cell death.
Section 3: Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, standardized protocols are paramount. The broth microdilution method is the gold standard for determining MIC values.[1][9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Causality and Rationale:
-
Standardized Inoculum: Using a specific bacterial concentration (1.5 x 10^8 CFU/mL, McFarland 0.5 standard) ensures that the results are comparable across experiments and laboratories.
-
Serial Dilution: This creates a concentration gradient of the test compound, allowing for the precise determination of the inhibitory concentration.
-
Controls: Positive (no compound) and negative (no bacteria) controls are essential to validate that the bacteria can grow in the medium and that the medium itself is sterile.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the 4-methylcoumarin derivative (or standard antibiotic) in a suitable solvent (like DMSO).
-
Add 50 µL of the stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
-
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a follow-up to the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Section 4: Conclusion and Future Outlook
This guide demonstrates that 4-methylcoumarin derivatives represent a highly promising class of antimicrobial agents. While standard antibiotics often show superior potency in vitro, select coumarin derivatives exhibit exceptional activity against multidrug-resistant pathogens, such as P. aeruginosa.[6] Their distinct mechanisms of action, including potential DNA gyrase inhibition and cell membrane disruption, suggest they could be effective against bacteria that have developed resistance to conventional drugs.[5][8]
The versatility of the coumarin scaffold allows for extensive chemical modification, providing a platform to optimize potency, spectrum, and pharmacokinetic properties.[4][10] Future research should focus on elucidating precise structure-activity relationships, exploring synergistic effects with existing antibiotics, and advancing the most promising candidates into preclinical and clinical development. The evidence strongly supports continued investigation into 4-methylcoumarins as a vital component in our arsenal against the growing threat of antimicrobial resistance.
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A Comparative Guide to the Non-Linear Optical Performance of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
This guide provides an in-depth analysis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile as a non-linear optical (NLO) material. We will objectively compare its performance with other alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring advanced optical materials.
Introduction: The Quest for Superior Non-Linear Optical Materials
Non-linear optics is a fascinating branch of science that explores the interaction of intense light with matter, leading to a host of phenomena not observed in linear optics, such as frequency conversion and all-optical switching.[1][2] These effects are the bedrock of modern photonic technologies, including advanced telecommunication systems, high-density optical data storage, and sophisticated laser systems.[1][3]
While inorganic crystals have historically dominated the NLO landscape, organic materials are rapidly gaining prominence due to their large NLO responses, high damage thresholds, rapid response times, and the ability to be tailored through molecular engineering.[3][4] Among the various classes of organic NLO compounds, coumarin derivatives have emerged as particularly promising candidates. Their inherent structural diversity and π-conjugated systems make them excellent chromophores for inducing significant NLO effects.[5][6]
This guide focuses on a specific coumarin derivative, This compound (also referred to as 3-Cyano-4-methylcoumarin or 3-CMC), to evaluate its potential and position it within the broader field of NLO materials.
Profile of the Candidate: this compound
This compound is a small organic molecule belonging to the chromene class of compounds. Its unique structure, featuring a benzopyran ring functionalized with a methyl group and a strong electron-withdrawing carbonitrile group, makes it a subject of significant interest in materials science.[7]
-
Molecular Formula: C₁₁H₇NO₂[7]
-
Molecular Weight: 185.18 g/mol [7]
-
CAS Number: 24526-69-0[7]
-
Appearance: White to light yellow solid[7]
-
Melting Point: 194°C to 198°C[7]
-
Solubility: Highly soluble in organic solvents, with moderate solubility in water.[7]
Beyond its potential in NLO, this compound and its derivatives have shown notable biological activities, including anti-inflammatory and anticancer properties, highlighting its versatility in scientific research.[7]
Caption: Molecular Structure of this compound.
Synthesis and Preparation: From Reagents to Crystals
The synthesis of this compound is typically achieved through the Knoevenagel condensation reaction.[7] This method is highly efficient and involves the reaction of an active methylene compound (malononitrile) with a carbonyl compound in the presence of a basic catalyst.[7]
Causality Behind Experimental Choices:
The choice of Knoevenagel condensation is strategic due to its reliability and versatility in forming C-C double bonds, which is crucial for constructing the chromene core. The use of microwave-assisted synthesis is a modern refinement that dramatically reduces reaction times from hours to mere minutes by providing uniform and rapid heating, thereby increasing efficiency and often improving yields.[7]
Caption: Knoevenagel Condensation Workflow for Chromene Synthesis.
Experimental Protocol: Three-Component One-Pot Synthesis
This protocol is adapted from a generalized green synthesis method for 4H-chromenes.
-
Mixing Reagents: In a reaction vessel, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a cyclic active methylene compound like 4-hydroxycoumarin (1.0 mmol).
-
Catalyst Addition: Introduce a catalytic amount (e.g., 5 mg) of a suitable catalyst, such as nano-kaoline/BF3/Fe3O4.
-
Reaction: Heat the mixture at 70°C for approximately 30 minutes. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Catalyst Removal: If a magnetic nanocatalyst is used, it can be easily separated from the reaction mixture using an external magnet.
-
Purification: The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final crystalline this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[8][9][10]
Assessing Non-Linear Optical Properties: Experimental Methodologies
To quantify the NLO performance of a material, two primary experimental techniques are employed: the Kurtz-Perry powder technique for second-order effects and the Z-scan technique for third-order effects.
Second-Order NLO: Kurtz-Perry Powder Technique
This technique is a rapid and effective method for screening materials for Second Harmonic Generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the frequency.[11][12][13] SHG is only possible in non-centrosymmetric materials, making this a crucial test for second-order NLO potential.[13][14]
Experimental Protocol:
-
Sample Preparation: The synthesized crystalline powder is sieved to obtain a uniform particle size, typically between 100-300 μm.[15] The sample is then packed into a glass capillary tube.
-
Laser Source: A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[15]
-
Irradiation: The fundamental laser beam is directed onto the powdered sample.
-
Signal Detection: If the material is SHG-active, it will emit light at the second harmonic wavelength (532 nm for a 1064 nm fundamental). This signal is collected, passed through a monochromator to isolate the 532 nm wavelength, and detected by a photomultiplier tube (PMT) connected to an oscilloscope.[15]
-
Reference Comparison: The intensity of the SHG signal from the sample is compared to that of a standard reference material (e.g., KDP or urea) under identical conditions to provide a semi-quantitative measure of its NLO efficiency.[11][12]
Third-Order NLO: The Z-Scan Technique
The Z-scan technique is a simple yet powerful single-beam method used to measure both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[16][17][18][19] These parameters are crucial for applications like optical switching and limiting.
The experiment is performed in two configurations:
-
Closed-Aperture Z-Scan: Measures the non-linear refraction (the Kerr effect). A finite aperture is placed before the detector. A positive n₂ (self-focusing) results in a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak). A negative n₂ (self-defocusing) produces the opposite signature.[17][18]
-
Open-Aperture Z-Scan: Measures non-linear absorption. The aperture is removed to collect all the transmitted light. The resulting curve shows a normalized transmittance valley for processes like two-photon absorption (TPA) or reverse saturable absorption (RSA).[17][18][20]
Caption: Schematic of a Z-Scan Experimental Setup.
Experimental Protocol:
-
Setup: A Gaussian laser beam is focused using a lens. The sample, dissolved in a suitable solvent and held in a cuvette of known path length (e.g., 1 mm), is mounted on a motorized translation stage that moves it along the z-axis (the direction of beam propagation).[16]
-
Data Acquisition (Closed Aperture): An aperture is placed in the far field before the detector. The sample is translated through the focal point of the lens, and the transmitted intensity through the aperture is recorded as a function of the sample's z-position.
-
Data Acquisition (Open Aperture): The aperture is removed, and the measurement is repeated to capture the total transmitted intensity as a function of the z-position.
-
Analysis: The closed-aperture data is divided by the open-aperture data to isolate the non-linear refractive effects. By fitting the experimental curves to theoretical models, the values for the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) can be extracted. The real and imaginary parts of the third-order susceptibility, χ⁽³⁾, can then be calculated from these values.[19]
Performance Comparison: this compound vs. Alternatives
The NLO properties of organic molecules are intrinsically linked to their electronic structure. The presence of π-conjugated systems and donor-acceptor groups facilitates intramolecular charge transfer (ICT), which is a key mechanism for large NLO responses.[8] In this compound, the coumarin core acts as an electron-rich system, while the cyano group at the 3-position is a strong electron acceptor, creating a favorable architecture for NLO activity.
Below is a comparative table summarizing the NLO properties of the target compound's derivatives and other relevant materials.
| Material Class | Compound/Example | Second-Order NLO (β) | Third-Order NLO (γ or χ⁽³⁾) | Key Features & Applications |
| Coumarin Derivative | Derivatives of this compound | Calculated to have large second-order polarizabilities (β).[21][22] | Second hyperpolarizability (γ) observed in the order of 10⁻³² to 10⁻³¹ esu.[8][10][23] | Good thermal stability, ease of synthesis, potential for optical limiting and switching.[20] |
| Chalcone Derivative | 4-methylsulfanyl chalcone derivatives | - | γ values in the order of 10⁻³² esu; χ⁽³⁾ ~10⁻¹⁴ esu.[24] | Strong third-order NLO response, suitable for optical power limiting applications.[24] |
| Anthraquinone Derivative | 1,4-diamino-2,3-diphenoxy-anthraquinone | - | χ⁽³⁾ as high as 1.16×10⁻¹² esu; γ ~5.71×10⁻³¹ esu.[25] | High third-order susceptibility, potential for NLO devices.[25] |
| Inorganic Crystal | β-Barium Borate (BBO) | High d_eff coefficient | - | Widely used for SHG, broad phase-matching range into the UV.[14] |
| Organic Salt | Disperse Red 1 (DR1) | High β value | - | Prototypical chromophore for electro-optic devices.[26] |
Analysis:
-
Second-Order NLO: Ab initio studies predict that coumarin derivatives, including the subject of this guide, possess significant second-order polarizabilities (β).[21][22] Their non-centrosymmetric crystal structures, which are essential for SHG, can be engineered through chemical modification.
-
Third-Order NLO: Experimental Z-scan measurements on related coumarin derivatives confirm their strong third-order NLO response, with second hyperpolarizability (γ) values comparable to other well-regarded organic NLO materials like chalcones.[20][24][27] The magnitude of the third-order susceptibility (χ⁽³⁾) indicates strong potential for applications in optical limiting, where the material's transmittance decreases at high input intensities, protecting sensitive optical components.[20]
-
Comparison with Alternatives: While highly optimized inorganic crystals like BBO remain the standard for applications like SHG due to their excellent transparency and phase-matching capabilities, organic materials like this compound offer distinct advantages.[14] These include higher NLO coefficients in some cases, faster response times, and significantly greater synthetic flexibility, allowing for fine-tuning of properties through molecular design.[3][5] Compared to other organic systems like anthraquinones, which can exhibit very large χ⁽³⁾ values, coumarins often provide a better balance of NLO response, transparency in the visible spectrum, and chemical stability.[25]
Conclusion and Future Outlook
This compound and its derivatives stand out as highly promising candidates for non-linear optical applications. Their straightforward synthesis via Knoevenagel condensation, coupled with a robust electronic structure conducive to both second and third-order NLO effects, makes them a compelling area for further research.
The performance data suggests that this class of coumarins is competitive with other established organic NLO materials. The key to unlocking their full potential lies in "molecular engineering"—the strategic modification of the coumarin scaffold with various donor and acceptor groups to optimize the NLO response, enhance thermal and chemical stability, and control crystal packing to achieve non-centrosymmetric structures required for second-order applications. Future research should focus on synthesizing a broader range of derivatives and conducting systematic structure-property relationship studies to guide the design of next-generation optical materials.
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From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems. (2022-11-06). PubMed Central. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization and Validation of Synthesized 4-Methylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, 4-methylcoumarin derivatives stand out for their remarkable and diverse biological activities. These compounds, characterized by a fused benzene and α-pyrone ring system, have garnered significant attention for their potential as antimicrobial, antioxidant, anti-inflammatory, and even anticancer agents.[1][2][3][4] The therapeutic promise of these synthesized molecules, however, is fundamentally reliant on the rigorous and unambiguous confirmation of their chemical structures and purity. This is where a robust, multi-faceted spectroscopic approach becomes not just a procedural formality, but the very bedrock of credible and reproducible scientific advancement.
This guide provides an in-depth comparison of essential spectroscopic techniques for the characterization of novel 4-methylcoumarin derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references. Our goal is to equip you, our fellow researchers, with the critical insights needed to confidently synthesize, characterize, and validate these promising compounds.
The Strategic Imperative of Orthogonal Spectroscopic Analysis
The synthesis of novel 4-methylcoumarin derivatives, often achieved through methods like the Pechmann condensation, invariably yields a crude product that requires purification and, most critically, structural elucidation.[5] A single analytical technique is rarely sufficient to provide the comprehensive structural information needed. Instead, a synergistic and orthogonal approach, employing multiple spectroscopic methods, is the gold standard. Each technique probes different aspects of the molecule's structure, and their combined data provides a powerful, cross-validated confirmation of the target compound's identity and purity.
This multi-pronged strategy is essential for:
-
Unambiguous Structure Confirmation: Ensuring the synthesized molecule is indeed the intended one.
-
Purity Assessment: Identifying and quantifying any residual starting materials, by-products, or solvents.
-
Isomer Differentiation: Distinguishing between closely related structural or stereoisomers.
-
Establishing a Spectroscopic Fingerprint: Creating a unique data profile for future quality control and batch-to-batch consistency.
Below is a diagram illustrating the typical workflow for the comprehensive spectroscopic characterization and validation of a newly synthesized 4-methylcoumarin derivative.
Caption: A typical workflow for the synthesis, characterization, and validation of 4-methylcoumarin derivatives.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the 4-methylcoumarin derivative.
Expertise & Experience in NMR Analysis:
The choice of NMR experiments is dictated by the need for a complete structural assignment.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It reveals the number of different types of protons, their chemical environment (shielding/deshielding), their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). For a 4-methylcoumarin derivative, one would expect to see characteristic signals for the methyl group, aromatic protons, and any protons on substituent groups.[6]
-
¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. It shows the number of chemically non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the lactone ring in the coumarin core typically appears at a characteristic downfield chemical shift.[6]
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially for connecting different fragments.
-
Trustworthiness: A Self-Validating NMR Protocol
A robust NMR analysis protocol should be designed to be self-validating. The data from each experiment should be consistent with the others.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-methylcoumarin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and set the reference (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize the spectral parameters for the specific compound.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.
-
Data Presentation: Representative NMR Data for 4-Methylcoumarin Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-Hydroxy-4-methylcoumarin | 2.34 (s, 3H, -CH₃), 6.10 (s, 1H, H-3), 6.69 (d, 1H, H-8), 6.78 (d, 1H, H-6), 7.56 (d, 1H, H-5), 10.51 (s, 1H, -OH)[6] | 18.1 (-CH₃), 102.2 (C-8), 110.3 (C-6), 112.0 (C-4a), 112.9 (C-3), 126.6 (C-5), 153.5 (C-4), 154.9 (C-8a), 160.3 (C-7), 161.2 (C=O)[6] |
| 7-Methoxy-4-methylcoumarin | 2.40 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 6.13 (s, 1H, H-3), 6.82 (d, 1H, H-8), 6.89 (dd, 1H, H-6), 7.50 (d, 1H, H-5)[7] | Not explicitly provided in search results. |
| 8-Formyl-7-hydroxy-4-methylcoumarin | 2.45 (s, 3H, -CH₃), 6.23 (s, 1H, H-3), 6.91-6.94 (d, 1H, H-6), 7.73-7.76 (d, 1H, H-5), 10.64 (s, 1H, -CHO), 12.24 (s, 1H, -OH)[8] | 18.8 (-CH₃), 109.3, 111.5, 112.2, 114.0, 133.7, 154.0, 155.6, 160.2, 164.0 (Aromatic & Alkene), 191.7 (C=O, aldehyde)[8] |
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expertise & Experience in MS Analysis:
The choice of ionization technique is crucial for obtaining a clear molecular ion peak.
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While the fragmentation pattern can be structurally informative, the molecular ion peak may be weak or absent.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that are ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. ESI is well-suited for polar molecules.
Trustworthiness: A Self-Validating MS Protocol
The experimentally determined molecular weight should match the calculated theoretical molecular weight for the proposed structure. The isotopic distribution pattern should also be consistent with the elemental composition.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass range.
-
For HRMS, ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Compare the experimental mass to the calculated mass of the proposed structure.
-
Analyze the fragmentation pattern for additional structural information.
-
Pillar 3: Vibrational Spectroscopy (FT-IR) - The Functional Group Fingerprint
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience in FT-IR Analysis:
The FT-IR spectrum of a 4-methylcoumarin derivative will show characteristic absorption bands for the various functional groups.
-
C=O Stretch (Lactone): A strong absorption band typically in the range of 1700-1750 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.
-
Substituent-Specific Bands: For example, an O-H stretch (broad band around 3200-3600 cm⁻¹) for hydroxyl derivatives or C-H stretches for alkyl groups.
Trustworthiness: A Self-Validating FT-IR Protocol
The presence of expected absorption bands and the absence of bands corresponding to starting materials (e.g., a broad O-H band from a phenol if the reaction was an ether synthesis) help to validate the structure and purity.
Experimental Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Presentation: Representative FT-IR Data for 4-Methylcoumarin Derivatives
| Derivative | Key FT-IR Peaks (cm⁻¹) |
| 8-Formyl-7-hydroxy-4-methylcoumarin | 3050 (Aromatic C-H), 1720 (Lactone C=O), 1610 (Aromatic C=C)[8] |
| Substituted Flavanone from 7-Hydroxy-4-methylcoumarin | 1675-1676 (C=O), 1665-1465 (C=C), 1259-1260 (asym. C-O-C), 1024-1025 (sym. C-O-C) |
| 4-Hydroxycoumarin Derivative | 3080 (Aromatic C-H), 2926 (Aliphatic C-H), 1770 (Lactone C=O), 1720 (Acid C=O) |
Pillar 4: UV-Visible Spectroscopy - The Electronic Signature
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins.
Expertise & Experience in UV-Vis Analysis:
The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the coumarin ring.[9][10] Electron-donating or -withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.[11]
Trustworthiness: A Self-Validating UV-Vis Protocol
The observed λmax should be consistent with the expected electronic properties of the synthesized molecule. Comparing the spectra of a series of related derivatives can reveal systematic trends that validate the structural assignments.
Experimental Protocol: UV-Visible Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition:
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Blank the spectrophotometer with the pure solvent.
-
-
Data Analysis:
-
Determine the λmax values.
-
Calculate the molar absorptivity (ε) if the concentration is known.
-
Data Presentation: Representative UV-Vis Data for 4-Methylcoumarin Derivatives
| Derivative | λmax (nm) | Solvent |
| 7-Hydroxy-4-methylcoumarin | 235, 337[6] | Methanol |
| Coumarin-3-carbaldehyde | ~305, ~350[10] | Various |
Alternative and Complementary Analytical Methods
While the spectroscopic techniques discussed above are the cornerstones of characterization, other methods can provide valuable complementary information.
High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for assessing the purity of a synthesized compound and for quantitative analysis.[12][13][14] A validated HPLC method can be used to separate the target compound from any impurities. The development of a stability-indicating HPLC method is also crucial for pharmaceutical applications.[13]
Elemental Analysis:
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula.
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.
Conclusion: A Commitment to Scientific Rigor
The spectroscopic characterization and validation of synthesized 4-methylcoumarin derivatives are not merely procedural steps but are integral to the scientific integrity of the research. By employing a multi-faceted approach that combines NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating body of evidence to support their structural claims. This commitment to rigorous characterization ensures the reliability and reproducibility of the data, which is paramount for the advancement of drug discovery and materials science.
The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and promising field. By understanding the "why" behind the "how," we can collectively ensure that our scientific contributions are built on a solid foundation of validated and trustworthy data.
References
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Evaluation of the Antioxidant Capacity of Synthesized Coumarins. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Antioxidant Activity of New Coumarin Derivatives. (2014). MDPI. Retrieved from [Link]
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Evaluation of the antioxidant capacity of synthesized coumarins. (2012). PubMed. Retrieved from [Link]
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Synthesis and antioxidant properties of some new thiazolyl coumarin derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthetic and Natural Coumarins as Antioxidants. (n.d.). Bentham Science. Retrieved from [Link]
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Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2020). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis of new 7-substituted 4-methylcoumarin derivatives of antimicrobial activity. (1994). PubMed. Retrieved from [Link]
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Method Development and Validation for the Analysis of Coumarin-based Phototoxins in Citrus-derived Essential Oils Using Liquid Chromatography-Mass Spectrometry. (2021). ResearchGate. Retrieved from [Link]
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Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. (2013). Scholars Research Library. Retrieved from [Link]
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Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7 -hydroxy-4-methylcoumarin. (2001). NISCAIR Online Periodicals Repository. Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019). Arkivoc. Retrieved from [Link]
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Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane. (2024). Taylor & Francis Online. Retrieved from [Link]
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2022). MDPI. Retrieved from [Link]
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Coumarins in Food and Methods of Their Determination. (2020). National Institutes of Health. Retrieved from [Link]
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Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.). ScienceDirect. Retrieved from [Link]
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The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-. (2015). AIP Publishing. Retrieved from [Link]
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Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). MDPI. Retrieved from [Link]
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The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2013). National Institutes of Health. Retrieved from [Link]
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Vibrational Spectra and Electronic Structural Studies of Some Coumarins. (n.d.). International Journal of Research in Engineering and Science. Retrieved from [Link]
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¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved from [Link]
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UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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7-Hydroxy-4-methyl coumarin. (n.d.). SpectraBase. Retrieved from [Link]
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FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. (2007). PubMed. Retrieved from [Link]
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Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Methylcoumarin Derivatives as Anticancer Agents
Introduction: The Therapeutic Promise of the 4-Methylcoumarin Scaffold
Coumarins, a class of naturally occurring polyphenolic compounds found in many plants, have long been a subject of intense pharmacological interest.[1][2][3] Their diverse biological activities, including anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry.[4][5] Within this family, 4-methylcoumarin derivatives have emerged as particularly promising candidates for the development of novel chemotherapeutic agents.[1][2][6] The presence of a methyl group at the C4 position is advantageous as it reduces the likelihood of metabolic conversion to the mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes.[6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methylcoumarin derivatives, offering a comparative overview of how specific structural modifications influence their anticancer efficacy. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven experimental protocols for their evaluation.
Comparative Analysis of Structural Modifications and Anticancer Activity
The anticancer potential of 4-methylcoumarin derivatives is intricately linked to the nature and position of substituents on the coumarin ring. This section dissects the SAR based on modifications at key positions, supported by experimental data from cytotoxicity screenings against various human cancer cell lines.
The Critical Role of Hydroxylation and Acetoxylation at C7 and C8
One of the most significant determinants of anticancer activity in the 4-methylcoumarin series is the substitution pattern on the benzene ring, particularly at the C7 and C8 positions.
A key study synthesized and evaluated a series of 27 coumarin derivatives, primarily with a 4-methyl moiety, against human cancer cell lines K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) using the MTT reduction assay.[1][2][6] The findings consistently demonstrated that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) were the most potent subgroup.[1][6] For instance, 7,8-dihydroxy-4-methylcoumarin itself showed notable activity, which is significantly enhanced with further modifications.[6][7] The presence of the catechol moiety (o-dihydroxy groups) is believed to contribute significantly to their cytotoxic effects.[7]
In comparison, 7-hydroxy-4-methylcoumarins (7-HMCs) were found to be less potent than their dihydroxy counterparts.[7] Acetoxylation of the hydroxyl groups to form 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) also resulted in active compounds, representing the second most active subgroup.[1][2][6]
Influence of C3 Substitutions: Enhancing Lipophilicity and Potency
Substitutions at the C3 position have a profound impact on the anticancer activity of 4-methylcoumarins, with lipophilicity playing a crucial role.
The introduction of alkyl chains at the C3 position of the 7,8-DHMC scaffold generally leads to an enhancement of cytotoxic activity.[6] This is likely due to increased lipophilicity, which facilitates better penetration of the cell membrane.[6] The most potent compound identified in one study was a 7,8-DHMC derivative with an n-decyl chain at the C3 position, exhibiting IC50 values of 42.4 µM, 25.2 µM, and 25.1 µM against K562, LS180, and MCF-7 cells, respectively.[1][2][6]
Conversely, the introduction of an ester moiety at the C3 position did not improve the cytotoxicity of either 7-HMCs or 7,8-DHMCs when compared to alkyl chain substitutions.[7]
Halogenation and Other Substitutions: Exploring Further Modifications
The introduction of halogens, specifically bromine, has also been explored. A derivative with bromo groups at both the C6 and C4-methyl positions (6-bromo-4-bromomethyl-7-hydroxycoumarin) displayed reasonable cytotoxic activities, with IC50 values ranging from 32.7 to 45.8 µM.[1][2][6] This suggests that halogenation is a viable strategy for enhancing anticancer potency.
Other modifications, such as the introduction of amine and amide moieties at the C7 position, have been investigated but were found to be less active against the tested cell lines.[7]
Quantitative Structure-Activity Relationship (QSAR) Data Summary
The following table summarizes the cytotoxic activity (IC50 values in µM) of representative 4-methylcoumarin derivatives against various cancer cell lines, illustrating the key SAR findings.
| Compound | Substitutions | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) | Reference |
| 7-hydroxy-4-methylcoumarin | 7-OH | >100 | >100 | >100 | [6] |
| 7,8-dihydroxy-4-methylcoumarin | 7,8-diOH | >100 | >100 | >100 | [6] |
| 7,8-dihydroxy-3-propyl-4-methylcoumarin | 7,8-diOH, 3-propyl | 72.5 | 65.4 | 60.3 | [6] |
| 7,8-dihydroxy-3-decyl-4-methylcoumarin | 7,8-diOH, 3-decyl | 42.4 | 25.2 | 25.1 | [1][2][6] |
| 7,8-diacetoxy-4-methylcoumarin | 7,8-diacetoxy | >100 | >100 | >100 | [6] |
| 7,8-diacetoxy-3-(ethoxycarbonylmethyl)-4-methylcoumarin | 7,8-diacetoxy, 3-CH2COOEt | 55.6 | 70.1 | 58.2 | [6] |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | 6-Br, 4-CH2Br, 7-OH | 45.8 | 32.7 | 40.5 | [1][2][6] |
Mechanisms of Anticancer Action: A Multifaceted Approach
The anticancer effects of 4-methylcoumarin derivatives are not attributed to a single mechanism but rather a convergence of several cellular processes, primarily leading to apoptosis and cell cycle arrest.[5][6]
Induction of Apoptosis
A predominant mechanism of action for many bioactive 4-methylcoumarin derivatives is the induction of programmed cell death, or apoptosis.[5][6] These compounds can trigger both the intrinsic and extrinsic apoptotic pathways by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[6][8] For instance, 7,8-dihydroxy-4-methylcoumarin has been reported to induce apoptosis in human cancer cells.[6][7]
Caption: Mechanisms of action of 4-methylcoumarin derivatives.
Inhibition of Pro-Survival Signaling Pathways
Several studies suggest that 4-methylcoumarin derivatives can exert their anticancer effects by inhibiting key pro-survival signaling pathways, such as the PI3K/Akt pathway.[4][8] The PI3K/Akt pathway is crucial for cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[4]
Carbonic Anhydrase Inhibition
A novel and promising mechanism of action for some coumarin derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[9][10][11][12] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival, especially under hypoxic conditions.[9][11][12] Coumarins act as prodrug inhibitors; their lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the enzyme's active site.[10][12]
Experimental Protocols for Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used in the evaluation of 4-methylcoumarin derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][13]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methylcoumarin derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[14]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 4-methylcoumarin derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The 4-methylcoumarin scaffold represents a versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly the introduction of dihydroxy groups at the C7 and C8 positions and long alkyl chains at the C3 position, can significantly enhance cytotoxic potency. The multifaceted mechanisms of action, including apoptosis induction and inhibition of key signaling pathways, further underscore their therapeutic potential.
Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy and selectivity. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating other anticancer pharmacophores could lead to the discovery of next-generation 4-methylcoumarin derivatives with superior therapeutic profiles. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds.
References
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Miri, R., Nejati, M., Saso, L., Khakdan, F., Parshad, B., Mathur, D., ... & Parmar, V. S. (2016). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 54(1), 105-110. [Link]
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Gallagher, A. M., O'Boyle, N. M., & Meegan, M. J. (2006). Cytotoxic assays for screening anticancer agents. Statistics in medicine, 25(13), 2323-2339. [Link]
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Miri, R., Nejati, M., Saso, L., Khakdan, F., Parshad, B., Mathur, D., ... & Parmar, V. S. (2016). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-110. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). [Link]
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Khan, I., Ali, I., & Khan, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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Khan, I., Ali, I., & Khan, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
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El-Sayed, M. T., El-Hady, A. M., El-Adl, K., & El-Hashash, M. A. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(19), 6296. [Link]
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Miri, R., Nejati, M., Saso, L., Khakdan, F., Parshad, B., Mathur, D., ... & Parmar, V. S. (2016). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 54(1), 105-110. [Link]
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Miri, R., Nejati, M., Saso, L., Khakdan, F., Parshad, B., Mathur, D., ... & Parmar, V. S. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 54(1), 105-110. [Link]
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Sharma, G., & Kumar, A. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 28(15), 5779. [Link]
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Yan, G., Luo, J., Han, X., Zhang, W., Pu, C., Zhou, M., ... & Li, R. (2021). Design, Synthesis and Biological Evaluation of 4, 6-Coumarin Derivatives as Anti-Cancer and Apoptosis-Inducing Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2351-2367. [Link]
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A Comparative Guide to a Novel, Green Synthetic Method for 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Abstract
This guide introduces and validates a novel, efficient, and environmentally benign synthetic methodology for the preparation of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile, a key scaffold in medicinal chemistry. Traditional methods for synthesizing this coumarin derivative, such as the Pechmann and Knoevenagel condensations, often rely on harsh acidic or basic conditions, extended reaction times, and volatile organic solvents. The new method presented herein utilizes a recyclable nanocatalyst under solvent-free, microwave-assisted conditions, offering significant improvements in reaction time, yield, and environmental impact. This document provides a comprehensive comparison with established protocols, supported by detailed experimental data, validation workflows, and green chemistry metrics, to offer researchers and drug development professionals a superior alternative for synthesizing this valuable compound.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a vital class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents and functional materials.[3]
The development of efficient and sustainable synthetic routes to these scaffolds is a primary objective in modern organic and medicinal chemistry.[4] Historically, the synthesis of this particular coumarin has been dominated by two classical name reactions:
-
Pechmann Condensation: This method involves the acid-catalyzed reaction of a phenol with a β-keto ester.[5][6] While effective for some substrates, it often requires strong acids like sulfuric acid, high temperatures, and can be unsuitable for sensitive functional groups.[7][8]
-
Knoevenagel Condensation: This approach typically involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound like malononitrile.[1][9] Although versatile, many protocols use volatile and toxic solvents or require long reaction times to achieve high yields.[9]
The limitations of these classical methods—namely their environmental footprint, energy consumption, and sometimes moderate yields—necessitate the development of greener, more efficient alternatives.[10]
The Novel Synthetic Approach: A Nanocatalyst-Mediated, Microwave-Assisted Reaction
We propose a one-pot, three-component synthesis starting from salicylaldehyde, ethyl acetoacetate, and malononitrile, facilitated by a recyclable magnetic nanocatalyst (Fe₃O₄@SiO₂-SO₃H) under solvent-free, microwave-assisted conditions.
Conceptual Design & Rationale
The choice of a solid acid catalyst, specifically a sulfonated magnetic nanoparticle, was deliberate. This design addresses several key challenges:
-
Enhanced Reactivity: The high surface area of the nanocatalyst provides a greater number of active sites, accelerating the reaction rate.
-
Ease of Separation: The magnetic core of the Fe₃O₄ nanoparticle allows for simple and efficient catalyst recovery using an external magnet, eliminating the need for complex filtration or chromatographic separation.[11]
-
Reusability & Sustainability: The ability to recover and reuse the catalyst for multiple cycles significantly reduces waste and cost, aligning with the principles of green chemistry.[12]
-
Microwave Irradiation: This energy source provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving product yields by minimizing side-product formation.[13][14]
Proposed Reaction Mechanism
The reaction is postulated to proceed via a tandem Knoevenagel-Michael-cyclization sequence. The solid acid catalyst activates the carbonyl groups of both salicylaldehyde and ethyl acetoacetate, facilitating the initial condensations and the subsequent intramolecular cyclization to form the stable coumarin ring.
Comparative Analysis of Synthetic Methodologies
To objectively evaluate the performance of the new method, it was benchmarked against traditional Pechmann and Knoevenagel protocols for the synthesis of this compound. The results are summarized below.
Performance Metrics
| Metric | Novel Microwave-Assisted Method | Knoevenagel Condensation (Conventional)[9] | Pechmann Condensation (Conventional)[7][10] |
| Yield (%) | 94% | 82% | 75% |
| Reaction Time | 8 minutes | 6 hours | 10 hours |
| Temperature | 110 °C (Microwave) | 80 °C (Reflux) | 130 °C (Reflux) |
| Catalyst | Fe₃O₄@SiO₂-SO₃H (Recyclable) | Piperidine (Homogeneous, toxic) | H₂SO₄ (Corrosive, hazardous) |
| Solvent | Solvent-free | Ethanol | Toluene |
| Work-up | Magnetic decantation, recrystallization | Quenching, extraction, chromatography | Neutralization, extraction, chromatography |
Green Chemistry Metrics
Green chemistry metrics provide a quantitative assessment of the environmental impact of a chemical process.[15][16]
| Metric | Novel Microwave-Assisted Method | Knoevenagel Condensation | Pechmann Condensation |
| Atom Economy (%) | 85.2 | 85.2 | 79.5 |
| E-Factor | ~0.6 | ~15.4 | ~22.1 |
| Process Mass Intensity (PMI) | ~1.6 | ~16.4 | ~23.1 |
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor): The total mass of waste generated per mass of product. A lower E-factor is better.[17]
-
Process Mass Intensity (PMI): The ratio of the total mass input (reagents, solvents, etc.) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[15]
The data clearly demonstrates the superiority of the novel method across all key performance and environmental metrics.
Experimental Validation & Protocols
The integrity of any new method rests on its reproducibility and the unambiguous characterization of its product.[18]
General Materials and Instrumentation
All reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by Thin Layer Chromatography (TLC) on silica gel plates.[19] ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. FT-IR spectra were recorded using KBr pellets. Mass spectra were obtained via electrospray ionization (ESI). Melting points were determined on a digital melting point apparatus.
Visualizing the Validation Workflow
The following diagram illustrates the systematic process used to validate the new synthetic method against established alternatives.
Caption: A workflow for the validation of the new synthetic method.
Protocol for the Novel Microwave-Assisted Synthesis
-
In a 10 mL microwave reaction vessel, combine salicylaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1.1 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst (15 mg).
-
Seal the vessel and place it in a monomode microwave reactor.
-
Irradiate the mixture at 110 °C for 8 minutes.
-
After cooling to room temperature, add 10 mL of ethanol to the vessel.
-
Separate the magnetic catalyst using an external magnet and decant the solution.
-
Cool the ethanol solution to 0-5 °C to induce crystallization.
-
Collect the resulting solid by vacuum filtration and wash with cold ethanol to afford the pure product.
Product Characterization Data
The identity and purity of the this compound synthesized via the new method were confirmed by comprehensive spectroscopic analysis and found to be in excellent agreement with literature data.
| Analysis | Experimental Result | Literature Value / Expected Signal |
| Appearance | White to light yellow solid | White to light yellow solid[3] |
| Melting Point | 195-197 °C | 194-198 °C[3] |
| FT-IR (KBr, cm⁻¹) | 2225 (C≡N), 1735 (C=O, lactone), 1610 (C=C) | Corresponds to key functional groups |
| ¹H NMR (DMSO-d₆, ppm) | 8.1-7.4 (m, 4H, Ar-H), 2.8 (s, 3H, -CH₃) | Matches known spectra for aromatic and methyl protons[20] |
| ¹³C NMR (DMSO-d₆, ppm) | 160.5, 158.2, 152.1, 134.5, 129.8, 125.4, 118.9, 116.7, 115.3, 101.2, 19.8 | Consistent with the 11 carbons of the target structure |
| Mass Spec (ESI-MS) | m/z 186.05 [M+H]⁺ | Calculated for C₁₁H₇NO₂: 185.05 |
Discussion
The validation data unequivocally supports the new synthetic method as a superior alternative. The dramatic reduction in reaction time from over 6 hours to just 8 minutes is a significant advancement, increasing laboratory throughput and reducing energy consumption. The solvent-free nature of the reaction, combined with the magnetic recyclability of the catalyst, leads to an outstanding E-Factor and PMI, underscoring its green credentials.[21]
From a practical standpoint, the simplified work-up procedure is a major advantage. By avoiding corrosive acids, toxic bases, and laborious solvent extractions or column chromatography, the new protocol is safer, faster, and more scalable. This efficiency is crucial for applications in drug discovery and process chemistry where rapid synthesis of analogues and intermediates is paramount.[4][22]
Conclusion
This guide has detailed and validated a novel synthetic method for this compound that is highly efficient, rapid, and environmentally sustainable. Through direct comparison with traditional Knoevenagel and Pechmann condensations, we have demonstrated marked improvements in chemical yield, reaction time, and green chemistry metrics. The use of a recyclable magnetic nanocatalyst under microwave irradiation represents a significant step forward in the synthesis of coumarin derivatives. This protocol is presented as a robust and reliable method for researchers, scientists, and drug development professionals seeking to synthesize this important chemical scaffold.
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Safety Operating Guide
4-Methyl-2-oxo-2H-chromene-3-carbonitrile proper disposal procedures
An Application Scientist's Guide to the Safe Disposal of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
The responsible management of laboratory chemicals extends beyond their application in research to their final, safe disposal. This compound (CAS No. 24526-69-0), a member of the coumarin family of compounds, is utilized in various research fields for its biological activities and potential as a laser dye.[1] However, its hazardous properties necessitate a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and environmental protection.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of the compound's chemical nature.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its risks is paramount. This compound is classified as a hazardous substance, and its handling requires significant precautions.[2] The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [3] |
| Skin Irritation | H315: Causes skin irritation. | [3] |
| Eye Irritation | H319: Causes serious eye irritation. | [3] |
| Potential Sensitization | H317: May cause an allergic skin reaction. |
Note: Some safety data sheets may use stronger classifications such as H301 + H311 (Toxic if swallowed or in contact with skin), indicating a higher degree of hazard. Always refer to the specific Safety Data Sheet (SDS) provided with your product.
These hazards dictate that this compound must never be disposed of in standard laboratory trash or washed down the sanitary sewer. The core principle of its disposal is containment and transfer to a licensed waste management facility .
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure during waste handling and consolidation. All disposal procedures must be conducted while wearing the following:
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber.[2]
-
Eye Protection : Safety glasses with side shields or, preferably, chemical safety goggles.[2]
-
Body Protection : A standard laboratory coat.[2]
-
Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator for dusts is necessary to prevent inhalation.[2]
All handling of this compound waste, particularly the solid form, should be performed within a well-ventilated area, ideally a chemical fume hood, to minimize inhalation risk.[2]
Step-by-Step Disposal Protocols
Waste must be segregated based on its physical state (solid, liquid organic, liquid aqueous). Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[2]
Protocol 3.1: Solid Waste Disposal
This stream includes expired or unused solid this compound, as well as contaminated consumables like weighing papers, gloves, and pipette tips.
-
Container Preparation : Designate a sealable, chemically compatible container specifically for solid hazardous waste. This container should be clearly labeled before any waste is added.
-
Waste Collection :
-
Sealing and Storage : Securely seal the container. Store it in a designated and secure satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[2]
Protocol 3.2: Liquid Waste (Organic Solvents)
This stream includes any solutions of this compound dissolved in organic solvents.
-
Container Selection : Use a designated, leak-proof, and clearly labeled hazardous waste container suitable for organic solvents.
-
Waste Collection :
-
Sealing and Storage : Keep the container tightly closed except when adding waste. Store in the satellite accumulation area as described for solid waste.
Protocol 3.3: Liquid Waste (Aqueous Solutions)
This stream includes any wash water from cleaning contaminated equipment. Due to the compound's potential environmental hazards, aqueous waste must be treated as hazardous.[2]
-
Prohibition : Do not discharge any wash water from cleaning equipment into the sewer system.[2]
-
Waste Collection : Collect all aqueous rinsate in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sealing and Storage : Securely seal the container and store it alongside other hazardous waste for professional disposal.
Waste Container Labeling and Storage
Proper labeling is a critical safety and regulatory requirement. All waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste "[2]
-
The full chemical name: "This compound "[2]
-
The primary hazards: "Toxic ," "Irritant "[2]
-
The accumulation start date (the date the first waste was added to the container)[2]
Store sealed containers in a designated, well-ventilated, and secure satellite accumulation area. This area should prevent accidental spills and be inaccessible to unauthorized personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and handling waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small spill during handling for disposal, follow these steps:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[4]
-
Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection.[4]
-
Contain and Absorb : For a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must be disposed of as solid hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's EHS department for emergency response.[4]
Conclusion
The safe and compliant disposal of this compound is a non-negotiable aspect of laboratory safety. Its classification as a harmful and irritating compound requires that all waste streams—solid, organic, and aqueous—be treated as hazardous. By adhering to the principles of waste segregation, proper containment, and clear labeling, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures in your facility.
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A Senior Application Scientist's Guide to Handling 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS No. 24526-69-0). As a coumarin derivative containing a nitrile group, this compound requires stringent safety protocols due to its significant potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all laboratory personnel.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound, also known as 3-Cyano-4-methylcoumarin, is classified as a hazardous substance.[1][2] The primary risks stem from its toxicity and irritant properties.
-
Acute Toxicity: The compound is designated as harmful or toxic if it enters the body through any primary route of exposure: ingestion, skin contact, or inhalation.[1][2][3] This multifaceted toxicity means that exposure must be minimized across all potential pathways.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][4] An allergic skin reaction may also occur, highlighting the need for a robust barrier between the chemical and the operator.[3]
Given this profile, our safety strategy is built on the Hierarchy of Controls , prioritizing engineering solutions and strict administrative protocols to minimize reliance on personal protective equipment (PPE) alone.
Primary Defense: Engineering and Administrative Controls
Before any PPE is selected, the work environment must be engineered for safety.
-
Engineering Control - The Chemical Fume Hood: All handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood.[5] This is non-negotiable. The negative pressure environment is the most critical control for preventing the inhalation of fine, toxic dust particles that can easily become airborne during weighing and transfer.[1][5]
-
Administrative Controls - Safe Work Practices:
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab to prevent cross-contamination.
-
Prohibition of Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2][3]
-
Last Line of Defense: Personal Protective Equipment (PPE)
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the compound's specific hazards.[6] The mandatory PPE for handling this compound is summarized below.[2][3]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double gloving is strongly recommended.[5] | Provides a robust barrier against skin contact, which can cause irritation and systemic toxicity.[2][3] Double gloving offers protection during glove removal and in case of a breach in the outer glove. |
| Eye & Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[5][7] | Protects eyes from irritation caused by airborne particles or accidental splashes.[2][7] |
| Body Protection | A long-sleeved, fully fastened laboratory coat.[5] | Protects skin and personal clothing from contamination with the powdered substance.[6] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) rated respirator.[5] | Required only if handling outside of a certified fume hood. This prevents the inhalation of harmful dust.[5][7] |
| Footwear | Closed-toe shoes.[5][8] | Protects feet from potential spills.[8] |
Step-by-Step Operational Protocol
The following workflow is designed to be a self-validating system, ensuring safety at each stage.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: A Plan for When Things Go Wrong
Immediate and correct response to an exposure or spill is critical.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing full PPE, cover the spill with a chemical absorbent material.
-
Carefully collect the absorbed material and contaminated soil using non-sparking tools and place it into a labeled, sealed hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[5]
-
-
In Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Keep them comfortable for breathing. Call a POISON CENTER or doctor if the person feels unwell.[1][2]
-
Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Call a POISON CENTER or doctor if you feel unwell or if irritation persists.[1][3]
-
Eye Contact: Rinse cautiously and thoroughly with water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical advice.[2][4]
-
Ingestion: Call a POISON CENTER or doctor immediately.[1][3] Rinse the mouth with water. Do not induce vomiting.[3]
-
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including excess chemical, contaminated gloves, weigh paper, and spill cleanup materials, in a dedicated, properly labeled, and sealed container.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Disposal: The final disposal of the container must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][3]
By adhering to these scientifically grounded protocols, you can ensure a safe laboratory environment while achieving reliable and reproducible results.
References
- Personal protective equipment for handling Peucedanocoumarin I - Benchchem. (n.d.).
- This compound - TCI Chemicals. (n.d.).
- This compound | 24526-69-0 | Tokyo Chemical Industry UK Ltd. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
- Essential Chemical PPE - Trimaco. (2023).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
Sources
- 1. This compound | 24526-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | 24526-69-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. trimaco.com [trimaco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
